Australine hydrochloride
Description
Properties
IUPAC Name |
3-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1,2,7-triol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4.ClH/c10-3-4-7(12)8(13)6-5(11)1-2-9(4)6;/h4-8,10-13H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFORKADSOHYJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(C(C(C2C1O)O)O)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186766-07-4 | |
| Record name | Australine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Core Mechanism of Australine Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Australine hydrochloride is a polyhydroxylated pyrrolizidine (B1209537) alkaloid originally isolated from the seeds of the Australian chestnut tree, Castanospermum australe.[1] As a member of the iminosugar family, it mimics the structure of monosaccharides and acts as a potent and specific inhibitor of a class of enzymes known as α-glucosidases. This inhibitory action disrupts a critical step in the processing of N-linked glycoproteins in the endoplasmic reticulum (ER), leading to a cascade of cellular events, most notably the induction of the Unfolded Protein Response (UPR). This technical guide provides a detailed exploration of the mechanism of action of this compound, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers in the fields of glycobiology, cell biology, and drug development.
Core Mechanism of Action: Competitive Inhibition of α-Glucosidase I
The primary mechanism of action of this compound is the competitive inhibition of α-glucosidase I, an enzyme resident in the endoplasmic reticulum.[1] α-Glucosidase I is responsible for the initial step in the trimming of the N-linked oligosaccharide precursor, Glc₃Man₉GlcNAc₂, that is transferred en bloc to nascent polypeptides entering the ER. Specifically, it cleaves the terminal α-1,2-linked glucose residue.
By competitively binding to the active site of α-glucosidase I, this compound prevents the removal of this terminal glucose. This blockage halts the glycoprotein (B1211001) processing cascade, leading to the accumulation of glycoproteins with unprocessed Glc₃Man₇₋₉(GlcNAc)₂ oligosaccharides.[1] The inhibition of amyloglucosidase by Australine has been characterized as competitive in nature.[1]
Quantitative Inhibition Data
The inhibitory potency of this compound has been quantified against several glucosidases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Enzyme Target | IC50 Value (µM) |
| Amyloglucosidase | 5.8[1] |
| Glucosidase I | - (Inhibited)[1] |
| Glucosidase II | Slight activity[1] |
| β-Glucosidase | No inhibition[1] |
| α-Mannosidase | No inhibition[1] |
| β-Mannosidase | No inhibition[1] |
| α-Galactosidase | No inhibition[1] |
| β-Galactosidase | No inhibition[1] |
Downstream Cellular Consequences: Disruption of Glycoprotein Folding and Induction of the Unfolded Protein Response (UPR)
The inhibition of α-glucosidase I by this compound has profound effects on glycoprotein folding and cellular homeostasis. The removal of the terminal glucose residue is a critical prerequisite for the entry of glycoproteins into the calnexin (B1179193)/calreticulin cycle, a major quality control checkpoint in the ER. In this cycle, the monoglucosylated glycoprotein (Glc₁Man₉GlcNAc₂) is recognized and bound by the lectin chaperones calnexin and calreticulin, which assist in its proper folding.
By preventing the formation of the monoglucosylated intermediate, this compound effectively blocks the entry of glycoproteins into the calnexin/calreticulin cycle. This leads to the accumulation of misfolded or unfolded glycoproteins within the ER lumen, a condition known as ER stress.
To cope with ER stress, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis by:
-
Attenuating global protein translation to reduce the influx of new proteins into the ER.
-
Upregulating the expression of ER-resident chaperones to enhance the protein folding capacity.
-
Promoting the degradation of misfolded proteins through a process called ER-associated degradation (ERAD).
If ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic program, leading to programmed cell death.
Signaling Pathways of the Unfolded Protein Response
The UPR is mediated by three main ER-resident transmembrane sensor proteins:
-
IRE1α (Inositol-requiring enzyme 1α): Upon activation, IRE1α exhibits endoribonuclease activity, leading to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. Spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding, ERAD, and lipid biosynthesis.
-
PERK (PKR-like ER kinase): Activated PERK phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), which leads to a global attenuation of protein synthesis. However, it selectively promotes the translation of certain mRNAs, such as that of activating transcription factor 4 (ATF4), which in turn upregulates genes involved in amino acid metabolism, antioxidant responses, and apoptosis.
-
ATF6 (Activating transcription factor 6): Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved by site-1 and site-2 proteases. The resulting cytosolic fragment is an active transcription factor that upregulates the expression of ER chaperones and components of the ERAD machinery.
The following diagram illustrates the mechanism by which this compound induces the UPR.
Caption: Mechanism of this compound-induced ER stress and UPR activation.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the mechanism of action of this compound.
In Vitro α-Glucosidase Inhibition Assay
This protocol is designed to determine the IC50 value of this compound against α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound
-
Phosphate (B84403) buffer (100 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃, 200 mM)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of α-glucosidase (e.g., 1 U/mL) in phosphate buffer.
-
Prepare a stock solution of pNPG (e.g., 5 mM) in phosphate buffer.
-
Prepare a series of dilutions of this compound in phosphate buffer.
-
In a 96-well plate, add 50 µL of each this compound dilution. For the control wells, add 50 µL of phosphate buffer.
-
Add 50 µL of the α-glucosidase solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 200 mM Na₂CO₃ to all wells.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Analysis of N-linked Glycan Processing in Cultured Cells
This protocol describes how to assess the effect of this compound on the processing of N-linked glycans of a model glycoprotein.
Materials:
-
Cultured cells expressing a glycoprotein of interest
-
Cell culture medium and supplements
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein A/G agarose (B213101) beads
-
Antibody against the glycoprotein of interest
-
Endoglycosidase H (Endo H)
-
SDS-PAGE gels and Western blotting reagents
-
Antibody for Western blot detection
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours). A control group with no treatment should be included.
-
Lyse the cells and quantify the protein concentration.
-
Immunoprecipitate the glycoprotein of interest from the cell lysates using a specific antibody and protein A/G agarose beads.
-
Wash the immunoprecipitates and resuspend them in Endo H reaction buffer.
-
Divide each immunoprecipitate into two aliquots. Treat one aliquot with Endo H and leave the other untreated.
-
Incubate the samples according to the Endo H manufacturer's instructions.
-
Analyze the samples by SDS-PAGE and Western blotting, using an antibody against the glycoprotein of interest. The accumulation of Endo H-sensitive forms of the glycoprotein in this compound-treated cells indicates an inhibition of N-glycan processing in the ER.
Assessment of UPR Activation
This protocol outlines methods to measure the activation of the three branches of the UPR in response to this compound treatment.
a) Western Blotting for UPR Markers:
Materials:
-
Cultured cells
-
This compound
-
Cell lysis buffer
-
Primary antibodies against: p-PERK, PERK, p-IRE1α, IRE1α, ATF6 (full-length and cleaved forms), and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Treat cells with this compound as described above.
-
Prepare cell lysates and perform SDS-PAGE and Western blotting.
-
Probe the membranes with the primary antibodies listed above, followed by the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system. An increase in the ratio of phosphorylated to total PERK and IRE1α, and the appearance of the cleaved form of ATF6, indicate UPR activation.
b) RT-PCR for XBP1 Splicing:
Materials:
-
Cultured cells
-
This compound
-
RNA extraction kit
-
Reverse transcription kit
-
PCR reagents
-
Primers flanking the XBP1 splice site
-
Agarose gel electrophoresis system
Procedure:
-
Treat cells with this compound.
-
Extract total RNA from the cells.
-
Perform reverse transcription to synthesize cDNA.
-
Amplify the XBP1 cDNA using PCR with primers that flank the 26-nucleotide intron.
-
Analyze the PCR products by agarose gel electrophoresis. The appearance of a smaller PCR product corresponding to the spliced form of XBP1 mRNA is indicative of IRE1α activation.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow to investigate the effects of this compound.
Caption: A typical experimental workflow for studying this compound's effects.
Conclusion
This compound serves as a valuable research tool for dissecting the intricate processes of glycoprotein folding and quality control in the endoplasmic reticulum. Its specific and potent inhibition of α-glucosidase I provides a precise method for inducing ER stress and activating the Unfolded Protein Response. The detailed mechanisms and experimental protocols outlined in this guide offer a comprehensive framework for researchers to utilize this compound in their investigations into cellular homeostasis, viral replication, and the development of novel therapeutic strategies targeting these pathways.
References
The Alkaloid Australine: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Australine (B55042) is a naturally occurring polyhydroxylated pyrrolizidine (B1209537) alkaloid that has garnered significant interest within the scientific community due to its potent biological activities.[1][2] First isolated from the seeds of the Australian Moreton Bay Chestnut tree, Castanospermum australe, this compound is a notable glycosidase inhibitor with potential therapeutic applications, including antiviral and anti-HIV activities.[2][3][4][5][6] This technical guide provides an in-depth overview of the discovery, origin, biological activity, and experimental protocols related to australine. It is important to note the existence of a structurally distinct alkaloid also named australine, which was isolated from the fungus Ganoderma australe; this document will focus on the pyrrolizidine alkaloid from Castanospermum australe.[7][8]
Discovery and Origin
Australine was first reported in 1988 by Molyneux and colleagues.[3][6][9] It was isolated from the seeds of Castanospermum australe, a large leguminous tree native to the east coast of Australia.[1][6][10] This plant is also the source of the well-known indolizidine alkaloid, castanospermine, another potent glycosidase inhibitor.[6][10] The discovery of australine, a pyrrolizidine alkaloid with similar inhibitory properties, expanded the understanding of the chemical diversity within this plant species.[6]
Physicochemical Properties and Structure
Australine is a water-soluble, polyhydroxylated pyrrolizidine alkaloid.[3] Its chemical structure was elucidated using spectroscopic techniques and confirmed by X-ray crystallography.[6][11]
Table 1: Physicochemical Properties of Australine
| Property | Value | Reference |
| Chemical Formula | C₈H₁₅NO₄ | [3] |
| Molar Mass | 189.21 g/mol | |
| IUPAC Name | (1R,2R,3R,7S,7aR)-hexahydro-3-(hydroxymethyl)-1H-pyrrolizine-1,2,7-triol | [3] |
| CAS Number | 115399-63-8 | |
| Synonyms | 7a-epi-Alexine, (+)-Australine | [3] |
Biological Activity
The primary biological activity of australine is its potent and selective inhibition of various glycosidase enzymes.[3][11] This inhibition of key enzymes in carbohydrate metabolism and glycoprotein (B1211001) processing is the basis for its observed antiviral and other biological effects.[3][4][11]
Enzyme Inhibition
Australine has been shown to be a competitive inhibitor of several α-glucosidases.[11] Its inhibitory activity is selective, with little to no effect on β-glucosidases, mannosidases, or galactosidases at similar concentrations.[3][11]
Table 2: Inhibitory Activity of Australine against various Glycosidases
| Enzyme | IC₅₀ (µM) | Source Organism of Enzyme | Reference |
| Glucoamylase | 5.8 | Aspergillus niger | [3] |
| Glucosidase I | 20 | Not specified | [3] |
| Sucrase | 28 | Not specified | [3] |
| Maltase | 35 | Not specified | [3] |
| α-Glucosidase | 28 | Aspergillus niger | [3] |
| Isomaltase | 97 | Not specified | [3] |
| Trehalase | 160 | Not specified | [3] |
Antiviral Activity
The inhibition of glucosidase I by australine disrupts the processing of viral glycoproteins, which is a crucial step in the lifecycle of many enveloped viruses, including the human immunodeficiency virus (HIV).[3][4][11] This disruption can lead to the formation of non-infectious viral particles. Australine has been shown to inhibit the replication of HIV and other retroviruses in cell culture.[4][5][6]
Experimental Protocols
Isolation of Australine from Castanospermum australe Seeds
The following is a generalized protocol based on the original isolation method.
Methodology:
-
Extraction: Dried and milled seeds of Castanospermum australe are exhaustively extracted with 80% aqueous ethanol at room temperature.
-
Concentration: The ethanolic extract is concentrated under reduced pressure to yield a crude syrup.
-
Purification:
-
The crude extract is dissolved in water and applied to a cation-exchange chromatography column (e.g., Dowex 50W-X8, H+ form).
-
The column is washed with water to remove neutral and anionic compounds.
-
The alkaloids are then eluted with a gradient of aqueous ammonia.
-
Fractions containing australine are identified by thin-layer chromatography (TLC) and pooled.
-
Australine is crystallized from a suitable solvent system (e.g., ethanol-water).
-
Biosynthesis
The biosynthesis of the pyrrolizidine alkaloid core, the necine base, is believed to proceed from the precursor L-ornithine. While the specific enzymatic steps for australine biosynthesis have not been fully elucidated, a general pathway for necine base formation has been proposed.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for australine's antiviral activity is through the inhibition of the N-linked glycoprotein processing pathway.
By inhibiting glucosidase I, australine leads to the accumulation of glycoproteins with unprocessed high-mannose oligosaccharide chains.[3][11] This misfolding prevents the proper assembly of viral particles and can render them non-infectious.
Conclusion
Australine, a polyhydroxylated pyrrolizidine alkaloid from the Australian native plant Castanospermum australe, represents a significant natural product with well-defined biological activity. Its potent and selective inhibition of glycosidases makes it a valuable tool for studying glycoprotein processing and a promising lead compound for the development of novel antiviral therapeutics. Further research into its biosynthesis, structure-activity relationships, and in vivo efficacy is warranted to fully explore its therapeutic potential.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi-res.com [mdpi-res.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Meroterpenoids and alkaloids from Ganoderma australe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. utm.mx [utm.mx]
- 11. Australine, a pyrrolizidine alkaloid that inhibits amyloglucosidase and glycoprotein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
Australine Hydrochloride: A Technical Guide to its Function as a Glycosidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Australine (B55042) hydrochloride is a naturally occurring polyhydroxylated pyrrolizidine (B1209537) alkaloid first isolated from the seeds of the Australian tree Castanospermum australe[1][2]. Its structural similarity to monosaccharides allows it to act as a potent and specific inhibitor of certain glycosidase enzymes. This technical guide provides an in-depth overview of australine hydrochloride's mechanism of action, its inhibitory specificity, biological effects, and the experimental protocols used to characterize its activity. The information is intended for researchers in glycoscience, cell biology, and drug development who are utilizing or considering australine as a tool for their studies.
Introduction
Glycosidases are a broad class of enzymes that catalyze the hydrolysis of glycosidic bonds in complex carbohydrates, glycoproteins, and glycolipids. They play crucial roles in a myriad of biological processes, including digestion, lysosomal degradation, and post-translational modification of proteins. The N-linked glycosylation pathway, occurring in the endoplasmic reticulum (ER) and Golgi apparatus, is a key process for the proper folding, trafficking, and function of many secreted and membrane-bound proteins[3]. This pathway involves a series of enzymatic steps, including the trimming of glucose and mannose residues by specific glycosidases[3].
Inhibitors of these glycosidases are invaluable tools for elucidating the functions of specific enzymes and the roles of oligosaccharide structures in cellular processes. Australine is one such inhibitor, distinguished by its high specificity for α-glucosidases, particularly glucosidase I[1][2]. This specificity allows for the targeted disruption of the glycoprotein (B1211001) processing pathway, making it a valuable compound for studying protein folding, quality control, and viral replication.
Mechanism of Action
This compound functions as a competitive inhibitor of specific α-glucosidases[1]. Its pyrrolizidine ring structure, adorned with multiple hydroxyl groups, mimics the stereochemistry of the natural monosaccharide substrates of these enzymes. This structural analogy allows australine to bind to the enzyme's active site, thereby preventing the binding and subsequent hydrolysis of the natural substrate. The inhibition of amyloglucosidase by australine has been specifically characterized as competitive in nature[1].
dot
Inhibitory Activity and Specificity
Australine exhibits a distinct inhibitory profile, primarily targeting α-glucosidases while showing little to no activity against other glycosidases. This specificity is a key advantage over other inhibitors like castanospermine, which inhibits both glucosidase I and II[2].
Quantitative Inhibitory Data
The inhibitory potency of australine is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.
| Enzyme Target | Source | IC50 (µM) | Notes | Reference |
| Amyloglucosidase | Aspergillus niger | 5.8 | A potent, competitive inhibitor. | [1] |
| Glucosidase I | Pig liver | - | Effective inhibitor of glycoprotein processing. | [1] |
| Glucosidase II | Pig liver | - | Only slight activity observed. | [1] |
| β-Glucosidase | - | > 1000 | No significant inhibition. | [1] |
| α-Mannosidase | - | > 1000 | No significant inhibition. | [1] |
| β-Mannosidase | - | > 1000 | No significant inhibition. | [1] |
| α-Galactosidase | - | > 1000 | No significant inhibition. | [1] |
| β-Galactosidase | - | > 1000 | No significant inhibition. | [1] |
Note: Specific IC50 values for glucosidase I and II from the primary literature were not available in the search results but are qualitatively described as potent and slight, respectively.
Biological Effects on Glycoprotein Processing
The primary biological consequence of australine's inhibitory activity is the disruption of N-linked glycoprotein processing in the endoplasmic reticulum. Glucosidase I is responsible for cleaving the terminal α-1,2-linked glucose residue from the Glc₃Man₉(GlcNAc)₂ oligosaccharide precursor that is transferred to nascent polypeptide chains.
By inhibiting glucosidase I, australine treatment of cells leads to the accumulation of glycoproteins carrying the unprocessed Glc₃Man₉₋₇(GlcNAc)₂ oligosaccharide structure[1][2]. This prevents the subsequent actions of glucosidase II and ER mannosidases, effectively trapping glycoproteins in an early state of the folding and quality control cycle. This makes australine a powerful tool for studying the calnexin/calreticulin cycle and ER-associated degradation (ERAD) pathways.
dot```dot digraph "Glycoprotein_Processing_Pathway" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Nascent Glycoprotein\n+ Glc₃Man₉(GlcNAc)₂", fillcolor="#F1F3F4", fontcolor="#202124"]; GlucosidaseI [label="Glucosidase I", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="Glc₂Man₉(GlcNAc)₂", fillcolor="#F1F3F4", fontcolor="#202124"]; GlucosidaseII [label="Glucosidase II", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate2 [label="Glc₁Man₉(GlcNAc)₂", fillcolor="#F1F3F4", fontcolor="#202124"]; CalnexinCycle [label="Calnexin/\nCalreticulin Cycle\n(Folding & QC)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Mannosidase [label="ER Mannosidase", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final [label="Man₈(GlcNAc)₂\n(Exit to Golgi)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Australine Inhibitor Node Australine [label="Australine HCl", shape=octagon, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> GlucosidaseI [label="- Glc"]; GlucosidaseI -> Intermediate1; Intermediate1 -> GlucosidaseII [label="- Glc"]; GlucosidaseII -> Intermediate2; Intermediate2 -> CalnexinCycle; CalnexinCycle -> GlucosidaseII [label="Reglucosylation\n(if misfolded)"]; CalnexinCycle -> Mannosidase [label="Correctly\nfolded"]; Mannosidase -> Final [label="- Man"];
// Inhibition Edge Australine -> GlucosidaseI [edge_style=dashed, color="#EA4335", arrowhead=tee, label="INHIBITS"]; }
Cell-Based Assay for Glycoprotein Processing Inhibition
This protocol outlines a general method to observe the effect of australine on glycoprotein processing in cultured cells.
Materials:
-
Cell line of interest (e.g., MDCK, HeLa)
-
Complete cell culture medium
-
This compound
-
Radioactive labeling medium (e.g., methionine/cysteine-free DMEM)
-
[³⁵S]methionine/cysteine mix
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibody specific to a glycoprotein of interest
-
Protein A/G-agarose beads
-
SDS-PAGE gels and electrophoresis equipment
-
Autoradiography or phosphorimaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to a suitable confluency (e.g., 80-90%).
-
Pre-incubate the cells with varying concentrations of this compound in complete medium for 1-2 hours.
-
-
Metabolic Labeling:
-
Wash the cells with PBS and replace the medium with methionine/cysteine-free medium containing the same concentrations of australine.
-
Starve the cells for 30-60 minutes.
-
Add [³⁵S]methionine/cysteine mix to the medium and incubate for a defined pulse period (e.g., 15-30 minutes) to label newly synthesized proteins.
-
(Optional) For a pulse-chase experiment, replace the labeling medium with complete medium (containing australine) and incubate for various chase periods.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
-
Immunoprecipitation:
-
Incubate the cleared lysates with the primary antibody against the glycoprotein of interest overnight at 4°C.
-
Add Protein A/G-agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Analysis:
-
Elute the protein from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to X-ray film or a phosphorimager screen.
-
-
Interpretation:
-
In untreated cells, the glycoprotein will migrate at its mature, processed size.
-
In australine-treated cells, the inhibition of glucose trimming results in a slightly larger, unprocessed glycoprotein, which will be visible as a band with slower mobility on the gel. The accumulation of this higher molecular weight species indicates inhibition of glycoprotein processing.[1]
-
Conclusion
This compound is a highly specific and potent competitive inhibitor of α-glucosidases, particularly glucosidase I. Its ability to selectively disrupt the initial step of N-linked glycoprotein processing makes it an indispensable tool for researchers studying protein folding, ER quality control, and the role of glycosylation in viral replication and disease. The detailed protocols and data presented in this guide provide a framework for the effective application of australine in a laboratory setting, facilitating further discoveries in the complex field of glycoscience.
References
An In-depth Technical Guide to the Biochemical and Physical Properties of Australine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Australine hydrochloride is a pivotal biochemical tool for researchers investigating glycoprotein (B1211001) processing and the function of glycosidases. As a potent inhibitor of α-glucosidases, particularly glucosidase I, it plays a crucial role in studies related to viral infections, cancer, and other diseases where glycoprotein modifications are significant. This document provides a comprehensive overview of the known biochemical and physical properties of this compound, detailed experimental protocols for its characterization, and visualizations of its mechanism of action.
Introduction
Australine, a polyhydroxylated pyrrolizidine (B1209537) alkaloid originally isolated from the seeds of the Australian tree Castanospermum australe, is a potent inhibitor of various glycosidases.[1][2][3] The hydrochloride salt of Australine is a stable, water-soluble form commonly used in research settings. Its primary mode of action is the competitive inhibition of α-glucosidases, which are critical enzymes in the N-linked glycoprotein processing pathway within the endoplasmic reticulum.[1] This inhibition leads to the accumulation of improperly folded glycoproteins, inducing cellular stress and providing a valuable mechanism for studying these pathways.[1]
Physical and Chemical Properties
Table 1: Physical and Chemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 186766-07-4 | [1][4][5][6] |
| Molecular Formula | C₈H₁₅NO₄·HCl | [1][4] |
| Molecular Weight | 225.67 g/mol | [1][4][6] |
| Appearance | Crystalline solid | [6] |
| Solubility | Water: 20 mg/mL | [6] |
| Purity | ≥95% (commercially available) | [4] |
| Storage | Store at < -15°C | [1] |
| SMILES | C1CN2C(C(C(C2C1O)O)O)CO.Cl | [1] |
Biochemical Properties
The primary biochemical function of Australine is the inhibition of glycosidase enzymes. It is a competitive inhibitor, meaning it binds to the active site of the enzyme, preventing the substrate from binding.[1][3] Its inhibitory activity is specific to certain types of glycosidases, making it a valuable tool for dissecting the roles of these enzymes in cellular processes.
Enzyme Inhibition Profile
Australine exhibits potent inhibition against α-glucosidases, with a particularly strong effect on glucosidase I. Its activity against other glycosidases is significantly lower, demonstrating its specificity.
Table 2: Glycosidase Inhibition Profile of Australine
| Enzyme | Substrate/Type | IC₅₀ (µM) | Inhibition Type | Source(s) |
| Amyloglucosidase | α-glucosidase | 5.8 | Competitive | [1] |
| Glucosidase I | Glycoprotein processing enzyme | Potent inhibitor | - | [1] |
| Glucosidase II | Glycoprotein processing enzyme | Slight activity | - | [1] |
| β-Glucosidase | No inhibition | - | [1] | |
| α-Mannosidase | No inhibition | - | [1] | |
| β-Mannosidase | No inhibition | - | [1] | |
| α-Galactosidase | No inhibition | - | [1] | |
| β-Galactosidase | No inhibition | - | [1] | |
| A. niger α-glucosidase | Enhanced inhibition with C-7 fluorination | - | [7] |
Mechanism of Action: Inhibition of N-Linked Glycoprotein Processing
N-linked glycoprotein synthesis is a fundamental process in eukaryotic cells, crucial for the proper folding, stability, and function of many proteins. This process begins in the endoplasmic reticulum (ER) where a precursor oligosaccharide is attached to nascent polypeptide chains. This compound exerts its effect by inhibiting the initial trimming steps of this oligosaccharide, which are catalyzed by glucosidases I and II. This disruption leads to the accumulation of misfolded glycoproteins and can trigger the Unfolded Protein Response (UPR) or ER stress.
Caption: Inhibition of N-Linked Glycoprotein Processing by Australine HCl.
Induction of Endoplasmic Reticulum (ER) Stress
The inhibition of glucosidase I by this compound prevents the trimming of glucose residues from newly synthesized glycoproteins. This accumulation of improperly processed glycoproteins leads to their recognition by ER chaperones as misfolded, triggering the Unfolded Protein Response (UPR), also known as ER stress. This response aims to restore ER homeostasis but can lead to apoptosis if the stress is prolonged or severe.
Caption: Australine HCl-induced ER Stress Pathway.
Experimental Protocols
The following protocols provide standardized methods for the characterization of this compound.
Determination of Melting Point
This protocol outlines the capillary method for determining the melting point range of a solid crystalline compound.
-
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle (if sample is not a fine powder)
-
Spatula
-
-
Procedure:
-
Ensure the this compound sample is completely dry.
-
If necessary, gently grind the crystalline sample into a fine powder using a mortar and pestle.
-
Load the capillary tube by tapping the open end into the powder until a small amount of sample enters the tube.
-
Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube. The packed sample height should be 2-3 mm.
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a moderate rate to approximately 20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to ensure accurate measurement.
-
Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last solid crystal melts (the end of the melting range).
-
Repeat the measurement with fresh samples until consistent results are obtained.
-
-
Note: As of the last update, a specific melting point for this compound is not consistently reported in publicly available literature.
Determination of Specific Optical Rotation
This protocol describes the measurement of the specific rotation of an optically active compound in solution using a polarimeter.
-
Apparatus:
-
Polarimeter
-
Polarimeter cell (1 dm path length)
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Solvent (e.g., deionized water)
-
-
Procedure:
-
Accurately weigh a sample of this compound (e.g., 100 mg) and transfer it to a volumetric flask.
-
Dissolve the sample in the specified solvent (e.g., water) and dilute to the mark to achieve a precise concentration (c, in g/100 mL).
-
Turn on the polarimeter and allow the light source (typically a sodium lamp, 589 nm) to warm up.
-
Calibrate the instrument by measuring the rotation of a blank (the solvent alone) in the polarimeter cell. This value should be zeroed or subtracted from the sample reading.
-
Rinse the polarimeter cell with the sample solution and then fill it, ensuring no air bubbles are in the light path.
-
Place the filled cell in the polarimeter and measure the observed rotation (α) at a constant temperature (T, typically 20°C or 25°C).
-
Calculate the specific rotation [α] using the formula: [α]TD = (100 * α) / (l * c) Where:
-
[α]TD is the specific rotation at temperature T using the sodium D-line.
-
α is the observed rotation in degrees.
-
l is the path length of the cell in decimeters (dm).
-
c is the concentration in g/100 mL.
-
-
In Vitro α-Glucosidase Inhibition Assay
This protocol details a colorimetric assay to determine the inhibitory activity of this compound against α-glucosidase.
-
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate
-
This compound (test inhibitor)
-
Acarbose (positive control)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) to stop the reaction
-
96-well microplate
-
Microplate reader
-
Incubator (37°C)
-
-
Workflow:
Caption: Workflow for the in vitro α-glucosidase inhibition assay.
-
Procedure:
-
Prepare a series of dilutions of this compound in phosphate buffer.
-
In a 96-well plate, add 50 µL of each inhibitor dilution to the respective wells. Include wells for a positive control (acarbose) and a negative control (buffer only).
-
Add 100 µL of α-glucosidase solution (e.g., 0.5 U/mL in phosphate buffer) to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of pNPG solution (e.g., 5 mM in phosphate buffer) to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.
-
Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(Acontrol - Asample) / Acontrol] * 100 Where Acontrol is the absorbance of the negative control and Asample is the absorbance of the test sample.
-
Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR would be used for the characterization of this compound.
-
Instrumentation:
-
NMR spectrometer (e.g., 300 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
-
-
Procedure:
-
Dissolve a small amount of this compound (typically 5-10 mg) in approximately 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.
-
Acquire the ¹H NMR spectrum. This will provide information on the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling.
-
Acquire the ¹³C NMR spectrum. This will show the number of non-equivalent carbons and their chemical environments.
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Analyze the chemical shifts (δ) and coupling constants (J) to assign the signals to the specific protons and carbons in the this compound structure.
-
X-Ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.
-
Procedure:
-
Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may involve techniques like slow evaporation of a solvent, or vapor diffusion.
-
Mount a suitable crystal on the goniometer head of a single-crystal X-ray diffractometer.
-
Collect the diffraction data by exposing the crystal to a monochromatic X-ray beam and rotating the crystal to measure the intensities of the diffracted beams at different orientations.
-
Process the diffraction data to determine the unit cell dimensions, space group, and integrated intensities of the reflections.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain the final, precise atomic coordinates, bond lengths, and bond angles.
-
-
Note: The original paper on Australine mentions characterization by X-ray diffraction analysis, but the specific crystallographic data for the hydrochloride salt is not available in the public domain databases searched.[1]
Conclusion
This compound is an indispensable tool for cell biologists and biochemists studying the N-linked glycoprotein processing pathway. Its specific and potent inhibition of glucosidase I allows for the controlled induction of ER stress and the study of its downstream consequences. The data and protocols presented in this guide offer a comprehensive resource for researchers utilizing this compound, facilitating its effective application in the laboratory and contributing to a deeper understanding of fundamental cellular processes and their roles in disease. Further research to publicly document a specific melting point, optical rotation, and detailed NMR and crystallography data for the hydrochloride salt would be beneficial to the scientific community.
References
The chemical structure of Australine hydrochloride and its synthesis.
An In-depth Technical Guide to the Chemical Structure and Synthesis of Australine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and synthesis of this compound, a significant pyrrolizidine (B1209537) alkaloid. The information is curated for professionals in chemical and pharmaceutical research, offering detailed data and experimental protocols to support further investigation and application of this compound.
Chemical Structure of this compound
Australine is a polyhydroxylated pyrrolizidine alkaloid originally isolated from Castanospermum australe.[1] Its hydrochloride salt is a synthetic derivative commonly used in research.[2] The chemical structure is characterized by a pyrrolizidine core with multiple hydroxyl groups, which contributes to its biological activity as a glycosidase inhibitor.[1]
Below is a summary of the key chemical identifiers and properties for this compound.
| Property | Value | Reference |
| IUPAC Name | (1R,2R,3R,7S,8R)-3-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1,2,7-triol hydrochloride | [3][4] |
| Synonyms | 7a-epi-Alexine, (+)-Australine hydrochloride | [1][5] |
| CAS Number | 186766-07-4 | [1][2][5] |
| Molecular Formula | C₈H₁₅NO₄·HCl | [2][5] |
| Molecular Weight | 225.67 g/mol | [2][5] |
| SMILES Notation | C1CN2C(C(C(C2C1O)O)O)CO.Cl | [2] |
| InChI Key | VGFORKADSOHYJT-XFAJBIDRSA-N | [1] |
| Physical Appearance | Solid | |
| Solubility | Water: 20 mg/ml | [1] |
| Storage | Store at < -15°C | [2] |
Synthesis of Australine
The total synthesis of Australine has been approached through various strategies, reflecting its complex stereochemistry. One notable approach involves the reductive double-cyclization of an azido (B1232118) epoxy tosylate derived from L-xylose. Another strategy employs a tandem ring-closing metathesis and transannular cyclization.
Synthetic Approach: Reductive Double-Cyclization
A successful total synthesis of (+)-Australine was achieved through a multi-step process starting from L-xylose.[6] This approach involves the transformation of the starting sugar into a key intermediate, an azido epoxy tosylate, which then undergoes a reductive double-cyclization to form the pyrrolizidine core.[6] The final debenzylation step yields the target molecule.[6]
The following DOT script visualizes the logical workflow of this synthetic pathway.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and adaptation of synthetic methods. The following sections outline key experimental procedures adapted from published literature.
Synthesis of Azido Epoxy Tosylate from L-Xylose: The transformation of L-xylose into the azido epoxy tosylate is accomplished through a series of standard functional group manipulations, including two Wittig reactions and an epoxidation.[6] Specific reagents and conditions are optimized to control stereochemistry and achieve high yields.
Reductive Double-Cyclization: The azido epoxy tosylate is subjected to reductive cyclization conditions. This key step forms the bicyclic pyrrolizidine skeleton. The reaction typically employs a reducing agent that facilitates the tandem cyclization process, leading to a mixture of diastereomeric pyrrolizidines.[6]
Debenzylation to Afford (+)-Australine: The protecting groups, in this case, benzyl (B1604629) groups, are removed from the cyclized product to yield the final polyhydroxylated alkaloid. This is often achieved through hydrogenolysis.[6] The resulting (+)-Australine can then be converted to its hydrochloride salt if desired.
Biological Activity and Applications
Australine is a known inhibitor of various glycosidases.[1] It shows inhibitory activity against glucoamylase (IC₅₀ = 5.8 µM), glucosidase I (IC₅₀ = 20 µM), sucrase (IC₅₀ = 28 µM), maltase (IC₅₀ = 35 µM), and A. niger α-glucosidase (IC₅₀ = 28 µM).[1] It is selective over glucosidase II, α- and β-mannosidase, and α- and β-galactosidase.[1] This inhibitory profile makes this compound a valuable tool in biochemical research for studying carbohydrate-processing enzymes and their roles in various diseases, including cancer and viral infections.[1][2] Specifically, it can inhibit the glycoprotein (B1211001) processing of viral glycoproteins in influenza virus-infected cells.[1]
The following diagram illustrates the inhibitory action of Australine on glycoprotein processing.
Conclusion
This guide has provided a detailed overview of the chemical structure and synthesis of this compound. The tabulated chemical data, outlined synthetic strategies, and illustrative diagrams offer a solid foundation for researchers and professionals in the field of drug development and biochemical research. The potent and selective glycosidase inhibitory activity of Australine continues to make it a molecule of significant interest for further investigation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | 186766-07-4 | XA181121 [biosynth.com]
- 3. PubChemLite - Australine (C8H15NO4) [pubchemlite.lcsb.uni.lu]
- 4. Australine | C8H15NO4 | CID 442628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Total syntheses of (+)-australine and (-)-7-epialexine - PubMed [pubmed.ncbi.nlm.nih.gov]
Australine Hydrochloride: A Technical Guide to its Impact on Glycoprotein Processing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Australine (B55042), a polyhydroxylated pyrrolizidine (B1209537) alkaloid originally isolated from the seeds of the Australian tree Castanospermum australe, has emerged as a significant tool in glycobiology and virology.[1] Its hydrochloride salt is a water-soluble form that facilitates its use in experimental settings. This technical guide provides an in-depth overview of australine hydrochloride's mechanism of action, its specific effects on the N-linked glycoprotein (B1211001) processing pathway, and detailed experimental protocols for its study.
Mechanism of Action: Inhibition of α-Glucosidases
This compound's primary mechanism of action is the competitive inhibition of specific α-glucosidases, key enzymes in the N-linked glycoprotein processing pathway.[1] This pathway is a series of post-translational modifications occurring in the endoplasmic reticulum (ER) and Golgi apparatus, crucial for the proper folding, trafficking, and function of many proteins.
The initial step in the processing of newly synthesized N-linked glycoproteins is the removal of three terminal glucose residues from the Glc₃Man₉(GlcNAc)₂ oligosaccharide precursor. This trimming is catalyzed by two ER-resident enzymes: glucosidase I and glucosidase II. This compound demonstrates potent inhibitory activity against glucosidase I, the enzyme responsible for removing the terminal α-1,2-linked glucose residue.[1] Its effect on glucosidase II, which removes the subsequent two α-1,3-linked glucose residues, is significantly less pronounced.[1]
This selective inhibition of glucosidase I leads to the accumulation of glycoproteins with unprocessed, fully glucosylated Glc₃Man₇₋₉(GlcNAc)₂ oligosaccharides.[1] The presence of these glucose residues prevents the glycoprotein from interacting with ER chaperones like calnexin (B1179193) and calreticulin, which are essential for proper protein folding and quality control. This disruption can lead to misfolded proteins, ER stress, and in some contexts, altered biological activity of the affected glycoproteins.
Beyond its effect on glycoprotein processing, australine has also been shown to inhibit other α-glucosidases, such as amyloglucosidase, sucrase, and maltase.[2]
Quantitative Data on Enzyme Inhibition
The inhibitory potency of australine is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the reported IC50 values for australine against various glycosidases.
| Enzyme | IC50 (µM) | Notes | Reference |
| Amyloglucosidase | 5.8 | Competitive inhibition | [1] |
| Glucosidase I | 20 | Key enzyme in glycoprotein processing | [2] |
| Sucrase | 28 | [2] | |
| Maltase | 35 | [2] | |
| Aspergillus niger α-glucosidase | 28 | [2] | |
| Isomaltase | 97 | [2] | |
| Trehalase | 160 | [2] | |
| Glucosidase II | >500 | Slight activity | [2] |
| β-Glucosidase | >66 (5% inhibition) | Selective inhibitor | [2] |
| α-Mannosidase | >500 | No significant inhibition | [2] |
| β-Mannosidase | >500 | No significant inhibition | [2] |
| α-Galactosidase | >500 | No significant inhibition | [2] |
| β-Galactosidase | >500 | No significant inhibition | [2] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the N-linked glycoprotein processing pathway and the point of inhibition by this compound, as well as a logical workflow for investigating its effects.
Caption: N-linked glycoprotein processing pathway and the inhibitory action of this compound on Glucosidase I.
Caption: Experimental workflow for investigating the effects of this compound.
Experimental Protocols
In Vitro α-Glucosidase Inhibition Assay
This protocol is adapted from methods used to screen for α-glucosidase inhibitors.
a. Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate
-
This compound (test inhibitor)
-
Acarbose or 1-deoxynojirimycin (B1663644) (positive control)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 6.8)
-
Sodium carbonate (Na₂CO₃, 0.1 M) for stopping the reaction
-
96-well microplate
-
Microplate reader
b. Procedure:
-
Prepare a stock solution of this compound in potassium phosphate buffer. Create a series of dilutions to determine the IC50 value.
-
In a 96-well plate, add 50 µL of potassium phosphate buffer to all wells.
-
Add 10 µL of your this compound dilutions to the sample wells. Add 10 µL of the positive control to its designated wells, and 10 µL of buffer to the control (no inhibitor) wells.
-
Add 20 µL of the α-glucosidase solution (e.g., 0.5 U/mL in buffer) to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG solution (e.g., 5 mM in buffer) to all wells.
-
Incubate the plate at 37°C for 20-30 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ to all wells.
-
Measure the absorbance at 405 nm using a microplate reader. The yellow color of the p-nitrophenol product is proportional to the enzyme activity.
c. Data Analysis: Calculate the percentage of inhibition using the following formula:
% Inhibition = [ (Abscontrol - Abssample) / Abscontrol ] x 100
Plot the % inhibition against the logarithm of the this compound concentration and determine the IC50 value from the resulting dose-response curve.
Analysis of N-linked Glycans from Cultured Cells
This protocol outlines the general steps for analyzing the effect of this compound on the N-glycan profile of a specific glycoprotein or the total cellular glycome.
a. Cell Culture and Treatment:
-
Culture your cells of interest to the desired confluency.
-
Treat the cells with a predetermined concentration of this compound (e.g., based on preliminary toxicity and efficacy assays) for a specified period (e.g., 24-72 hours). Include an untreated control group.
-
Harvest the cells and either isolate the glycoprotein of interest via immunoprecipitation or prepare a total cell lysate.
b. N-Glycan Release:
-
Denature the protein sample by heating in the presence of a reducing agent (e.g., DTT) and an alkylating agent (e.g., iodoacetamide).
-
Release the N-linked glycans by incubating the denatured protein with the enzyme Peptide-N-Glycosidase F (PNGase F). PNGase F cleaves the bond between the innermost GlcNAc and the asparagine residue.
-
Separate the released glycans from the protein/peptide backbone using a C18 Sep-Pak cartridge or similar solid-phase extraction method.
c. Glycan Analysis by HPLC:
-
Label the released glycans with a fluorescent tag (e.g., 2-aminobenzamide, 2-AB) through reductive amination.
-
Remove excess fluorescent label using a cleanup column (e.g., HILIC SPE).
-
Analyze the labeled glycans by Hydrophilic Interaction Liquid Chromatography (HILIC)-HPLC with fluorescence detection.
-
Compare the chromatograms of the australine-treated and control samples. The accumulation of early, glucosylated high-mannose structures will result in a shift in the retention times of the corresponding glycan peaks.
d. Glycan Analysis by Mass Spectrometry (MS):
-
The released and purified N-glycans can be directly analyzed by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or after permethylation for more detailed structural analysis.
-
Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to separate and identify the different glycan structures.
-
The mass spectra will reveal the composition of the glycans. In australine-treated samples, an increase in masses corresponding to Glc₃Man₇₋₉(GlcNAc)₂ structures is expected.
Conclusion
This compound is a valuable research tool for dissecting the intricate N-linked glycoprotein processing pathway. Its specific inhibition of glucosidase I provides a means to study the consequences of accumulating unprocessed, glucosylated N-glycans on protein folding, trafficking, and function. The experimental protocols provided in this guide offer a framework for researchers to investigate the effects of this compound in their specific systems of interest, contributing to a deeper understanding of glycobiology and its role in health and disease.
References
The Specific Enzymatic Inhibition Profile of Australine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Australine (B55042) is a polyhydroxylated pyrrolizidine (B1209537) alkaloid originally isolated from the seeds of the Australian chestnut tree, Castanospermum australe. Structurally, it is defined as (1R,2R,3R,7S,7aR)-3-(hydroxymethyl)-1,2,7-trihydroxypyrrolizidine. As a member of the iminosugar family, which includes other well-known glycosidase inhibitors like castanospermine (B190763) and swainsonine, australine has been investigated for its potential to interfere with specific enzymatic pathways, particularly those involved in carbohydrate processing. This technical guide provides an in-depth overview of the specific enzymatic inhibition profile of australine, detailing its known targets, inhibitory kinetics, and the methodologies used for its characterization. This information is of particular relevance to researchers in the fields of glycobiology, antiviral research, and cancer biology.
Enzymatic Inhibition Profile of Australine
Australine exhibits a specific and potent inhibitory activity against a select group of glycosidases. Its inhibitory profile is characterized by a preference for certain α-glucosidases, while showing little to no activity against other glycosidase types.
Quantitative Inhibition Data
The known quantitative data for the enzymatic inhibition by australine is summarized in the table below.
| Enzyme Target | Enzyme Commission (EC) Number | Source | Substrate (in vitro) | Inhibition Type | IC50 | Ki | Notes |
| Amyloglucosidase (exo-1,4-α-glucosidase) | EC 3.2.1.3 | Aspergillus niger | Starch | Competitive | 5.8 µM | Not Reported | Australine is a potent inhibitor of this α-glucosidase. |
| Glucosidase I | EC 3.2.1.106 | Mammalian (cellular assays) | Glc3Man9(GlcNAc)2 | Not explicitly determined, but implied competitive | Not Reported | Not Reported | Preferentially inhibited over Glucosidase II. Inhibition leads to the accumulation of Glc3Man7-9(GlcNAc)2 oligosaccharides. |
| Glucosidase II | EC 3.2.1.84 | Mammalian (cellular assays) | Glc1-2Man9(GlcNAc)2 | Not Reported | Not Reported | Not Reported | Only slight inhibitory activity observed. |
| β-Glucosidase | EC 3.2.1.21 | Not Specified | Not Specified | Not Inhibited | - | - | Australine shows no significant inhibition. |
| α-Mannosidase | EC 3.2.1.24 | Not Specified | Not Specified | Not Inhibited | - | - | Australine shows no significant inhibition. |
| β-Mannosidase | EC 3.2.1.25 | Not Specified | Not Specified | Not Inhibited | - | - | Australine shows no significant inhibition. |
| α-Galactosidase | EC 3.2.1.22 | Not Specified | Not Specified | Not Inhibited | - | - | Australine shows no significant inhibition. |
| β-Galactosidase | EC 3.2.1.23 | Not Specified | Not Specified | Not Inhibited | - | - | Australine shows no significant inhibition. |
Signaling and Metabolic Pathway Alterations
The primary metabolic pathway affected by australine is the N-linked glycoprotein (B1211001) processing pathway within the endoplasmic reticulum (ER). Specifically, australine's inhibition of Glucosidase I disrupts the initial trimming of the oligosaccharide precursor transferred to nascent polypeptides.
N-Linked Glycoprotein Processing Pathway and the Effect of Australine
The following diagram illustrates the early stages of N-linked glycoprotein processing and the specific step inhibited by australine.
Caption: Inhibition of Glucosidase I by Australine in the N-linked glycoprotein processing pathway.
Inhibition of Glucosidase I by australine prevents the removal of the terminal α-1,2-linked glucose residue from the Glc3Man9(GlcNAc)2 oligosaccharide precursor attached to newly synthesized glycoproteins. This blockage leads to the accumulation of glycoproteins with Glc3Man7-9(GlcNAc)2-oligosaccharides, which can disrupt proper protein folding and subsequent trafficking.
Experimental Protocols
The following sections describe generalized methodologies for assessing the enzymatic inhibition profile of compounds like australine.
α-Glucosidase (Amyloglucosidase) Inhibition Assay
This protocol is adapted from standard colorimetric α-glucosidase inhibition assays.
1. Materials and Reagents:
-
α-glucosidase (e.g., from Aspergillus niger)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate
-
Australine (or other test inhibitor)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 6.8)
-
Sodium carbonate (Na2CO3) solution (e.g., 0.2 M) for stopping the reaction
-
96-well microplate
-
Microplate reader
2. Assay Procedure:
-
Prepare serial dilutions of australine in phosphate buffer.
-
In a 96-well plate, add a defined volume of the α-glucosidase solution to each well.
-
Add the australine dilutions to the respective wells. A control well should contain buffer instead of the inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes).
-
Initiate the reaction by adding the pNPG substrate to all wells.
-
Incubate the reaction mixture at the same temperature for a specific duration (e.g., 15-30 minutes).
-
Stop the reaction by adding the sodium carbonate solution. The addition of Na2CO3 increases the pH, which denatures the enzyme and develops the color of the p-nitrophenol product.
-
Measure the absorbance of the yellow-colored p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of australine using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the australine concentration.
Determination of Inhibition Type (e.g., Competitive)
To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), kinetic studies are performed by varying the concentrations of both the substrate and the inhibitor.
1. Experimental Setup:
-
Perform the α-glucosidase inhibition assay as described above.
-
Use a matrix of experimental conditions with several fixed concentrations of australine and a range of varying pNPG substrate concentrations for each inhibitor concentration.
2. Data Analysis:
-
Measure the initial reaction velocity (v) for each combination of substrate and inhibitor concentration.
-
Plot the data using a Lineweaver-Burk plot (1/v vs. 1/[S]) or a Dixon plot (1/v vs. [I]).
-
For competitive inhibition , the Lineweaver-Burk plot will show lines with different slopes that intersect at the same point on the y-axis (1/Vmax). The Dixon plot will show intersecting lines.
The following diagram illustrates a generalized workflow for determining the type of enzyme inhibition.
Caption: Experimental workflow for determining the type of enzyme inhibition.
Glucosidase I Inhibition Assay (Cell-Based)
Assessing the inhibition of glycoprotein processing enzymes like glucosidase I often requires a cell-based assay.
1. Principle: This method relies on metabolic labeling of glycoproteins with a radiolabeled precursor (e.g., [3H]-mannose or [3H]-glucosamine) in cultured cells. The effect of the inhibitor is determined by analyzing the structure of the N-linked oligosaccharides on the newly synthesized glycoproteins.
2. Materials and Reagents:
-
Cultured cells (e.g., MDCK, CHO, or other suitable cell line)
-
Cell culture medium and supplements
-
Australine
-
Radiolabeled precursor (e.g., [2-3H]-mannose)
-
Lysis buffer
-
Endoglycosidase H (Endo H)
-
Bio-Gel P-4 (or similar size-exclusion chromatography medium)
-
Scintillation counter
3. Assay Procedure:
-
Culture cells to a suitable confluency.
-
Pre-incubate the cells with varying concentrations of australine for a defined period (e.g., 1-2 hours).
-
Add the radiolabeled precursor to the culture medium and incubate for a further period (e.g., 2-4 hours) to allow for the synthesis of labeled glycoproteins.
-
Wash the cells to remove unincorporated radiolabel and lyse the cells.
-
Precipitate the glycoproteins from the cell lysate (e.g., using trichloroacetic acid).
-
Digest the glycoprotein pellet with Endoglycosidase H to release the N-linked oligosaccharides.
-
Analyze the released oligosaccharides by size-exclusion chromatography (e.g., Bio-Gel P-4).
-
Collect fractions from the chromatography and measure the radioactivity in each fraction using a scintillation counter.
-
In the presence of a glucosidase I inhibitor like australine, a shift in the elution profile of the radiolabeled oligosaccharides will be observed, corresponding to the accumulation of larger, unprocessed Glc3Man7-9(GlcNAc)2 structures.
Conclusion
Australine is a specific and potent competitive inhibitor of amyloglucosidase and a preferential inhibitor of the glycoprotein processing enzyme glucosidase I. Its well-defined, narrow spectrum of activity makes it a valuable tool for studying the roles of these specific enzymes in various biological processes. For professionals in drug development, the specificity of australine offers a potential scaffold for the design of targeted therapeutic agents, for example, in the development of antiviral or anticancer drugs that exploit the host's glycoprotein processing machinery. Further research to precisely quantify the inhibition constants for glucosidase I and II would provide a more complete understanding of its inhibitory profile.
An In-depth Technical Guide to the Pyrrolizidine Alkaloid Australine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Australine, a polyhydroxylated pyrrolizidine (B1209537) alkaloid, stands as a significant natural product with potent biological activities. Isolated from the seeds of the Australian tree Castanospermum australe, its unique structure and inhibitory effects on key enzymes have garnered considerable interest within the scientific community. This technical guide provides a comprehensive overview of the core structure of Australine, detailed experimental protocols for its isolation and characterization, and a summary of its biological activity, with a focus on its role as a glycosidase inhibitor.
Core Structure of Australine
Australine, with the systematic name [(1R,2R,3R,7S,7aR)-3-(hydroxymethyl)-1,2,7-trihydroxypyrrolizidine], possesses a distinctive polyhydroxylated pyrrolizidine core. This structure was elucidated and confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction analysis. The presence of multiple hydroxyl groups and a hydroxymethyl substituent contributes to its specific interactions with biological targets.
Experimental Protocols
Isolation and Purification of Australine from Castanospermum australe
The following protocol is a generalized procedure for the extraction and purification of alkaloids from Castanospermum australe seeds, from which Australine can be isolated.
1. Initial Extraction:
-
Grind the seeds of Castanospermum australe.
-
Extract the ground material with an aqueous ethanol (B145695) solution. While the exact concentration may vary, a 50% aqueous methanol (B129727) solution is effective for similar alkaloids[1].
2. Ion-Exchange Chromatography:
-
Pass the resulting crude extract through a cation exchange column (e.g., Amberlite IR-120B, H+ form)[1]. This step serves to isolate the basic alkaloids.
-
Thoroughly wash the column with deionized water to remove neutral and acidic impurities.
-
Elute the crude alkaloid fraction from the column using a 2 M ammonium (B1175870) hydroxide (B78521) solution[1].
3. Further Purification:
-
Concentrate the crude alkaloid fraction under reduced pressure.
-
Subject the concentrated extract to repeated column chromatography on silica (B1680970) gel or other suitable stationary phases for further purification. The specific solvent system for elution would need to be optimized based on the polarity of Australine and its co-extractants.
Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like Australine. Both ¹H and ¹³C NMR are employed to determine the connectivity and stereochemistry of the molecule.
-
Sample Preparation: Dissolve a purified sample of Australine in a suitable deuterated solvent (e.g., D₂O, CD₃OD).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguous assignment of all proton and carbon signals.
-
Data Analysis: Analyze the chemical shifts, coupling constants, and cross-peaks in the 2D spectra to piece together the molecular structure.
X-ray Crystallography:
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule.
-
Crystallization: Grow single crystals of Australine suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by exposing it to a monochromatic X-ray beam[2].
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson techniques and refined to obtain the final atomic coordinates and molecular geometry[3][4].
Glycosidase Inhibition Assay
The inhibitory activity of Australine against glycosidases, such as amyloglucosidase, can be quantified using a colorimetric assay with a synthetic substrate like p-nitrophenyl-α-D-glucopyranoside (pNPG).
1. Reagents:
-
Amyloglucosidase enzyme solution.
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate solution.
-
Buffer solution (e.g., 100 mM sodium acetate (B1210297) buffer, pH 4.5)[5].
-
Australine solution of varying concentrations.
-
Stop solution (e.g., 100 mM sodium carbonate).
2. Assay Procedure:
-
Pre-incubate the enzyme solution with different concentrations of Australine (the inhibitor) in the buffer at a constant temperature (e.g., 37°C) for a set period.
-
Initiate the enzymatic reaction by adding the pNPG substrate.
-
Allow the reaction to proceed for a specific time (e.g., 20 minutes) at the same temperature.
-
Terminate the reaction by adding the stop solution, which raises the pH and develops the color of the liberated p-nitrophenol[5].
-
Measure the absorbance of the resulting solution at 400-405 nm using a spectrophotometer[5][6]. The intensity of the yellow color is directly proportional to the amount of p-nitrophenol produced and thus to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of Australine and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Quantitative Data
The biological activity of Australine as a glycosidase inhibitor has been quantified in several studies. A summary of this data is presented in the table below.
| Enzyme | Source Organism/System | Substrate | Inhibition Type | IC₅₀ Value (µM) | Reference |
| Amyloglucosidase | Aspergillus niger | p-Nitrophenyl-α-D-glucoside | Competitive | 5.8 | |
| Glucosidase I | Glycoprotein (B1211001) processing | Endogenous glycoproteins | - | - | |
| A. niger α-glucosidase | Aspergillus niger | Not specified | - | - |
Mandatory Visualizations
Experimental Workflow: Isolation and Structure Elucidation of Australine
Caption: Workflow for the isolation and structural elucidation of Australine.
Signaling Pathway: Inhibition of N-linked Glycoprotein Processing by Australine
Caption: Australine inhibits Glucosidase I in the N-linked glycoprotein processing pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. atbweb.stanford.edu [atbweb.stanford.edu]
- 4. web.mit.edu [web.mit.edu]
- 5. libios.fr [libios.fr]
- 6. Automatic spectrophotometric determination of amyloglucosidase activity using p-nitrophenyl-α-D-glucopyranoside and a flow injection analyser - Analyst (RSC Publishing) [pubs.rsc.org]
Australine's Selective Inhibition of Glucosidase I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Australine, a polyhydroxylated pyrrolizidine (B1209537) alkaloid originally isolated from Castanospermum australe, has been identified as a potent and selective inhibitor of glucosidase I. This enzyme plays a critical role in the initial trimming step of the N-linked glycosylation pathway, a fundamental process for the correct folding and function of many glycoproteins. The selective inhibition of glucosidase I by Australine disrupts this pathway, leading to the accumulation of unprocessed glycoproteins and presenting significant therapeutic potential, particularly in antiviral and anticancer research. This technical guide provides a comprehensive overview of the quantitative inhibitory data, detailed experimental protocols for assessing its activity, and visual representations of the relevant biological pathways and experimental workflows.
Introduction
N-linked glycosylation is a crucial post-translational modification where an oligosaccharide is attached to an asparagine residue of a nascent polypeptide chain. The initial oligosaccharide precursor, Glc₃Man₉(GlcNAc)₂, undergoes a series of trimming and processing steps in the endoplasmic reticulum (ER) and Golgi apparatus. Glucosidase I (E.C. 3.2.1.106) catalyzes the first and rate-limiting step in this processing pathway: the removal of the terminal α-1,2-linked glucose residue.
Inhibition of this enzyme leads to the accumulation of glycoproteins with the unprocessed Glc₃Man₉(GlcNAc)₂ oligosaccharide, which can trigger ER-associated degradation (ERAD) of the misfolded protein and can interfere with the life cycle of enveloped viruses that rely on host cell glycosylation machinery. Australine has emerged as a key chemical tool for studying these processes due to its specific activity against glucosidase I.
Quantitative Inhibitory Data
Australine demonstrates a notable degree of selectivity for α-glucosidases, particularly glucosidase I, over other glycosidases. The following tables summarize the available quantitative data on the inhibitory activity of Australine and its derivatives.
Table 1: Inhibitory Activity of Australine against Various Glycosidases
| Enzyme | Source Organism/Tissue | Inhibition Type | IC₅₀ / Kᵢ Value | Reference |
| Amyloglucosidase (α-glucosidase) | Aspergillus niger | Competitive | 5.8 µM (IC₅₀) | [1] |
| Glucosidase I | Glycoprotein (B1211001) Processing | - | Inhibitor | [1] |
| Glucosidase II | Glycoprotein Processing | Slight Activity | - | [1] |
| β-Glucosidase | - | No Inhibition | - | [1] |
| α-Mannosidase | - | No Inhibition | - | [1] |
| β-Mannosidase | - | No Inhibition | - | [1] |
| α-Galactosidase | - | No Inhibition | - | [1] |
| β-Galactosidase | - | No Inhibition | - | [1] |
Signaling and Processing Pathways
The N-Linked Glycosylation Pathway
Glucosidase I is the entry point for the processing of N-linked glycans in the endoplasmic reticulum. Its inhibition by Australine stalls the pathway at the initial Glc₃Man₉(GlcNAc)₂ stage, preventing subsequent modifications by glucosidase II and various mannosidases.
Experimental Protocols
In Vitro α-Glucosidase Inhibition Assay
This protocol describes a common method to determine the inhibitory activity of a compound like Australine against a commercially available α-glucosidase (e.g., from Saccharomyces cerevisiae), often used as a preliminary screen.
Materials:
-
α-glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate
-
Australine (test inhibitor)
-
Acarbose (positive control)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 200 mM) for stopping the reaction
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 400-405 nm
-
Incubator set to 37°C
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of α-glucosidase (e.g., 1.0 U/mL) in phosphate buffer.
-
Prepare a stock solution of pNPG (e.g., 5 mM) in phosphate buffer.
-
Prepare serial dilutions of Australine and Acarbose in phosphate buffer to achieve a range of final assay concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Add 50 µL of phosphate buffer to the blank wells.
-
Add 50 µL of the various concentrations of Australine, Acarbose, or buffer (for the negative control) to the appropriate wells.
-
Add 50 µL of the α-glucosidase solution to all wells except the blank.
-
-
Pre-incubation:
-
Mix the contents of the wells gently and pre-incubate the plate at 37°C for 10 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 50 µL of the pNPG substrate solution to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 20 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding 100 µL of the Na₂CO₃ solution to all wells. The sodium carbonate increases the pH, which stops the enzyme and develops the yellow color of the p-nitrophenol product.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Calculation:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (enzyme + buffer + substrate) and A_sample is the absorbance of the sample (enzyme + inhibitor + substrate).
-
The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration.
-
Glycoprotein Processing Inhibition Assay in Cell Culture
This assay directly assesses the effect of Australine on the N-linked glycosylation pathway within a cellular context, typically by analyzing the glycan structures on a newly synthesized viral glycoprotein.
Materials:
-
A suitable cell line (e.g., Madin-Darby Canine Kidney - MDCK cells)
-
A virus that utilizes host cell glycosylation (e.g., Influenza virus)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Australine
-
Radiolabeled sugar precursor (e.g., [³H]mannose or [³H]glucosamine)
-
Lysis buffer
-
Endoglycosidase H (Endo H)
-
SDS-PAGE reagents and equipment
-
Fluorography reagents
Procedure:
-
Cell Culture and Infection:
-
Culture MDCK cells to near confluence in a suitable format (e.g., 6-well plates).
-
Infect the cells with Influenza virus at a defined multiplicity of infection (MOI).
-
-
Inhibitor Treatment and Radiolabeling:
-
After the infection period, replace the medium with fresh medium containing various concentrations of Australine (and a no-inhibitor control).
-
Add the radiolabeled sugar precursor (e.g., [³H]mannose) to the medium and incubate for several hours to allow for the synthesis of radiolabeled glycoproteins.
-
-
Cell Lysis and Immunoprecipitation:
-
Wash the cells with cold phosphate-buffered saline (PBS) and lyse them with a suitable lysis buffer.
-
Clarify the lysates by centrifugation.
-
Immunoprecipitate the viral glycoprotein of interest (e.g., hemagglutinin) using a specific antibody.
-
-
Endoglycosidase H Digestion:
-
Treat a portion of the immunoprecipitated glycoproteins with Endo H. Endo H cleaves high-mannose and hybrid N-glycans (like those accumulated after glucosidase I inhibition) but not complex glycans.
-
-
Analysis by SDS-PAGE:
-
Analyze the treated and untreated samples by SDS-PAGE.
-
Visualize the radiolabeled proteins by fluorography.
-
-
Interpretation:
-
In the absence of an inhibitor, the mature viral glycoprotein will have complex glycans and be resistant to Endo H digestion.
-
In the presence of Australine, glycoprotein processing is inhibited at the glucosidase I step, resulting in the accumulation of glycoproteins with Glc₃Man₉(GlcNAc)₂ structures. These high-mannose structures are sensitive to Endo H.
-
The appearance of a faster-migrating, Endo H-sensitive band on the SDS-PAGE gel in Australine-treated cells indicates successful inhibition of glycoprotein processing.[1]
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for screening and characterizing a potential glucosidase inhibitor like Australine.
Conclusion
Australine serves as a powerful and selective tool for the investigation of N-linked glycosylation and its role in protein folding, quality control, and viral replication. Its specific inhibition of glucosidase I allows for the precise dissection of this pathway. The data and protocols presented in this guide offer a foundational resource for researchers aiming to utilize Australine in their studies and for professionals in the field of drug development exploring glucosidase I as a therapeutic target. Further characterization of its inhibitory kinetics and in vivo efficacy will continue to illuminate its potential in various disease models.
References
Methodological & Application
Application Notes and Protocols for Australine Hydrochloride in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Australine hydrochloride is a pyrrolizidine (B1209537) alkaloid originally isolated from the seeds of the Australian tree, Castanospermum australe. It is a potent inhibitor of α-glucosidases, particularly targeting endoplasmic reticulum (ER) α-glucosidase I.[1] This enzyme plays a critical role in the N-linked glycosylation pathway, specifically in the trimming of glucose residues from newly synthesized glycoproteins. Inhibition of glucosidase I by this compound leads to the accumulation of glycoproteins with immature Glc₃Man₇₋₉(GlcNAc)₂ oligosaccharide chains.[1] This disruption of glycoprotein (B1211001) processing can induce the Unfolded Protein Response (UPR) and affect various cellular processes, making this compound a valuable tool for studying glycoprotein function, ER stress, and viral replication.
These application notes provide an overview of the use of this compound in cell culture experiments, including its mechanism of action, protocols for assessing its effects, and relevant signaling pathways.
Mechanism of Action
This compound acts as a competitive inhibitor of ER α-glucosidase I. This enzyme is responsible for cleaving the terminal α-1,2-linked glucose residue from the N-linked oligosaccharide precursor on nascent glycoproteins. By inhibiting this initial trimming step, this compound prevents the entry of glycoproteins into the calnexin/calreticulin chaperone cycle, which is essential for proper protein folding. Consequently, this leads to an accumulation of misfolded glycoproteins within the ER, triggering the Unfolded Protein Response (UPR).
Signaling Pathway Affected by this compound
The primary signaling pathway affected by this compound treatment is the Unfolded Protein Response (UPR) . The accumulation of misfolded glycoproteins in the ER lumen is detected by three main sensor proteins: IRE1α (inositol-requiring enzyme 1α), PERK (protein kinase RNA-like endoplasmic reticulum kinase), and ATF6 (activating transcription factor 6). Activation of these sensors initiates downstream signaling cascades aimed at restoring ER homeostasis by upregulating chaperone expression, enhancing ER-associated degradation (ERAD), and transiently attenuating protein translation.
Data Presentation
In Vitro Enzyme Inhibition
| Compound | Enzyme | IC₅₀ | Reference |
| This compound | Amyloglucosidase | 5.8 µM | [1] |
| This compound | ER α-Glucosidase I | Potent Inhibition | [1] |
Note: The IC₅₀ for ER α-Glucosidase I in a cell-free assay is not explicitly stated in the provided search results, but it is described as a potent inhibitor.
Cellular Effects (Hypothetical Data for Illustrative Purposes)
The following table illustrates the type of quantitative data that should be generated when evaluating this compound in cell culture. Note: These values are hypothetical and should be determined experimentally.
| Cell Line | Australine HCl (µM) | Incubation Time (h) | Glycoprotein Processing Inhibition (%) | Cell Viability (%) |
| HEK293 | 1 | 24 | 25 ± 4 | 98 ± 2 |
| HEK293 | 10 | 24 | 68 ± 7 | 95 ± 3 |
| HEK293 | 50 | 24 | 92 ± 5 | 85 ± 6 |
| HeLa | 1 | 24 | 22 ± 3 | 97 ± 3 |
| HeLa | 10 | 24 | 65 ± 6 | 93 ± 4 |
| HeLa | 50 | 24 | 89 ± 6 | 82 ± 7 |
Experimental Protocols
Protocol 1: Determination of Effective Concentration of this compound for Glycoprotein Processing Inhibition
This protocol outlines a method to determine the optimal concentration of this compound for inhibiting glycoprotein processing in a chosen mammalian cell line.
Materials:
-
Mammalian cell line of interest (e.g., HEK293, HeLa, CHO)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in sterile water or PBS)
-
96-well cell culture plates
-
Reagents for protein extraction (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE and Western blotting reagents
-
Antibody against a known glycoprotein (e.g., GP96/GRP94, Calreticulin) or a reporter glycoprotein
-
Endoglycosidase H (Endo H)
-
Plate reader for cell viability assay (optional)
Experimental Workflow:
Procedure:
-
Cell Seeding: Seed your chosen cell line into a 96-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is from 0.1 µM to 100 µM. Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for a predetermined time, typically 24 to 48 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Endo H Digestion: Treat a portion of the cell lysate with Endoglycosidase H (Endo H) according to the manufacturer's protocol. Endo H cleaves high-mannose and hybrid N-linked glycans (which are retained upon glucosidase inhibition) but not complex glycans.
-
SDS-PAGE and Western Blotting: Separate the protein lysates (with and without Endo H treatment) by SDS-PAGE and transfer to a PVDF membrane. Probe with an antibody against a glycoprotein of interest.
-
Analysis: Inhibition of glucosidase I will result in the accumulation of glycoproteins with high-mannose glycans, which are sensitive to Endo H. This will be observed as a downward shift in the molecular weight of the glycoprotein band on the Western blot after Endo H treatment. The extent of this shift can be quantified to determine the percentage of glycoprotein processing inhibition.
Protocol 2: Cell Viability Assay
It is crucial to assess the cytotoxicity of this compound at its effective concentrations for inhibiting glycoprotein processing.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or resazurin-based reagents)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.
-
Treatment: Treat the cells with the same serial dilutions of this compound used in Protocol 1.
-
Incubation: Incubate for the same duration as in the glycoprotein processing inhibition experiment (e.g., 24-48 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Incubate for the recommended time and then measure the absorbance or fluorescence using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 3: Analysis of Unfolded Protein Response (UPR) Activation
This protocol describes how to assess the activation of the UPR pathway in response to this compound treatment.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound at an effective concentration (determined from Protocol 1)
-
Reagents for RNA extraction and qRT-PCR or protein extraction and Western blotting
-
Primers for UPR target genes (e.g., BIP, CHOP, spliced XBP1)
-
Antibodies against UPR markers (e.g., p-eIF2α, ATF4, BiP/GRP78, CHOP)
Procedure:
-
Cell Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with an effective concentration of this compound for various time points (e.g., 4, 8, 16, 24 hours).
-
Sample Collection:
-
For qRT-PCR: Harvest cells, extract total RNA, and synthesize cDNA.
-
For Western Blotting: Lyse cells and collect protein extracts.
-
-
Analysis:
-
qRT-PCR: Perform quantitative real-time PCR to measure the mRNA levels of UPR target genes.
-
Western Blotting: Perform SDS-PAGE and Western blotting to detect the protein levels of UPR markers.
-
Conclusion
This compound is a valuable research tool for investigating the role of N-linked glycosylation in various cellular processes. By following these application notes and protocols, researchers can effectively utilize this compound to study glycoprotein folding, ER stress, and the Unfolded Protein Response in a controlled cell culture environment. It is recommended to empirically determine the optimal experimental conditions, including drug concentration and incubation time, for each specific cell line and experimental goal.
References
Application Note: Australine Hydrochloride for In Vitro Glycosidase Inhibition Assays
Introduction
Australine (B55042) hydrochloride is a polyhydroxylated pyrrolizidine (B1209537) alkaloid originally isolated from the seeds of Castanospermum australe. It is a potent and specific inhibitor of certain glycosidase enzymes, particularly those involved in glycoprotein (B1211001) processing and carbohydrate digestion. Australine acts as a competitive inhibitor of α-glucosidases like amyloglucosidase and is also known to inhibit glucosidase I, a key enzyme in the N-linked glycosylation pathway.[1] Its specificity makes it a valuable tool for researchers studying carbohydrate metabolism, glycoprotein processing, and for screening potential therapeutic agents for diseases such as diabetes and viral infections. This document provides a detailed protocol for conducting an in vitro glycosidase inhibition assay using australine hydrochloride.
Principle of the Assay
The protocol described here is a colorimetric assay that measures the activity of α-glucosidase using a chromogenic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG). The enzyme catalyzes the hydrolysis of the colorless pNPG into glucose and p-nitrophenol. The reaction is stopped by the addition of a basic solution, which deprotonates the liberated p-nitrophenol to form the p-nitrophenolate ion, a yellow-colored product. The intensity of the yellow color, measured by absorbance at 405 nm, is directly proportional to the amount of p-nitrophenol produced and thus reflects the enzyme's activity. The inhibitory effect of this compound is quantified by measuring the reduction in enzyme activity in its presence compared to a control without the inhibitor.
Quantitative Inhibition Data
The inhibitory potency of this compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Enzyme | Organism/Source | Inhibitor | IC50 Value | Inhibition Type |
| Amyloglucosidase (α-glucosidase) | - | Australine | 5.8 µM | Competitive |
| Glucosidase I | Mammalian Cells | Australine | Effective Inhibitor | - |
| α-Glucosidase | Aspergillus niger | 7-fluoro-australine | >25-fold more potent than Australine | - |
Note: Data is compiled from sources indicating australine's potent inhibition of amyloglucosidase with an IC50 of 5.8 µM and its competitive nature.[1] Studies on fluorinated derivatives have shown enhanced inhibitory activity against α-glucosidase from A. niger.[2][3]
Experimental Protocol
This protocol is designed for a 96-well microplate format, suitable for screening multiple concentrations of the inhibitor.
Materials and Reagents
-
This compound (MW: 225.65 g/mol as hydrochloride salt)
-
α-Glucosidase from Saccharomyces cerevisiae or Aspergillus niger (e.g., Sigma-Aldrich G5003 or similar)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Substrate)
-
Sodium phosphate (B84403) buffer (50 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃), 0.1 M (Stop solution)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving inhibitor if necessary
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
Procedure
-
Preparation of Reagents:
-
Phosphate Buffer (50 mM, pH 6.8): Prepare by mixing appropriate volumes of monobasic and dibasic sodium phosphate solutions to achieve a pH of 6.8.
-
α-Glucosidase Solution (0.5 U/mL): Dissolve α-glucosidase enzyme powder in cold phosphate buffer to the desired concentration. Prepare this solution fresh before the assay and keep it on ice.
-
pNPG Solution (1 mM): Dissolve pNPG powder in phosphate buffer. Gentle warming may be required to fully dissolve the substrate.
-
This compound Stock Solution (e.g., 1 mM): Accurately weigh and dissolve this compound in phosphate buffer or water to create a high-concentration stock. Further serial dilutions should be made using the phosphate buffer to achieve the desired final test concentrations.
-
Stop Solution (0.1 M Na₂CO₃): Dissolve sodium carbonate in deionized water.
-
-
Assay Setup (in a 96-well plate):
-
Label wells for blanks, controls (no inhibitor), and test samples (with inhibitor).
-
Blank Wells (Ab): Add 20 µL of phosphate buffer, 120 µL of phosphate buffer, and later, 20 µL of pNPG. The enzyme is omitted. This accounts for non-enzymatic hydrolysis of the substrate.
-
Control Wells (Ac): Add 20 µL of phosphate buffer (or DMSO if used as a solvent for the inhibitor) and 20 µL of α-glucosidase solution.
-
Test Wells (As): Add 20 µL of the desired this compound dilution and 20 µL of α-glucosidase solution.
-
Prepare all wells in triplicate for statistical validity.
-
-
Pre-incubation:
-
Mix the contents of the wells gently by tapping the plate.
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[4]
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 20 µL of 1 mM pNPG solution to all wells (including blanks, controls, and test wells).[4][5]
-
The total volume in each well should now be 60 µL (this can be scaled up if needed, maintaining concentration ratios).
-
Mix gently and incubate the plate at 37°C for 20 minutes.[4][5]
-
-
Stopping the Reaction:
-
Data Acquisition:
-
Data Analysis:
-
Correct the absorbance readings by subtracting the average absorbance of the blank (Ab) from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [ (Ac - As) / Ac ] * 100 Where:
-
Ac is the absorbance of the control (enzyme activity without inhibitor).
-
As is the absorbance of the sample with the inhibitor.
-
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the in vitro α-glucosidase inhibition assay.
Inhibition Mechanism Diagram
Caption: Competitive inhibition of α-glucosidase by australine HCl.
References
- 1. Australine, a pyrrolizidine alkaloid that inhibits amyloglucosidase and glycoprotein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and glycosidase inhibition of australine and its fluorinated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro α-glucosidase inhibitory assay [protocols.io]
- 5. In vitro α-glucosidase inhibitory assay [protocols.io]
- 6. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Utilizing Australine Hydrochloride to Elucidate Glycoprotein Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Australine hydrochloride is a potent and specific inhibitor of α-glucosidase I, an enzyme critical for the initial trimming steps of N-linked glycans in the endoplasmic reticulum (ER). This pyrrolizidine (B1209537) alkaloid, originally isolated from the seeds of the Australian tree Castanospermum australe, serves as an invaluable tool for investigating the multifaceted roles of glycoproteins in cellular processes. By arresting glycan processing at an early stage, this compound induces the accumulation of glycoproteins with immature, high-mannose Glc3Man7-9(GlcNAc)2 oligosaccharides. This allows researchers to probe the significance of proper glycoprotein (B1211001) folding, quality control, trafficking, and function in a variety of biological systems. These application notes provide detailed protocols and data to guide the use of this compound in studying glycoprotein function.
Mechanism of Action
This compound acts as a competitive inhibitor of α-glucosidase I, the enzyme that removes the terminal α-1,2-linked glucose residue from the Glc3Man9GlcNAc2 precursor oligosaccharide attached to newly synthesized polypeptides entering the ER. This inhibition disrupts the calnexin/calreticulin cycle, a crucial quality control mechanism that relies on the recognition of monoglucosylated glycans to ensure proper protein folding. Consequently, treatment with this compound leads to the accumulation of misfolded glycoproteins, which can trigger the Unfolded Protein Response (UPR) and ER-associated degradation (ERAD).
Data Presentation
The following tables summarize key quantitative data related to the use of this compound.
Table 1: Inhibitory Activity of this compound
| Enzyme Target | IC50 Value | Source Organism/System | Reference |
| Amyloglucosidase | 5.8 µM | Aspergillus niger | [1] |
| α-Glucosidase I | Potent Inhibition | Cultured Mammalian Cells | [1] |
Table 2: Recommended Working Concentrations for Cell Culture Experiments
| Cell Type | This compound Concentration | Incubation Time | Observed Effect |
| Mammalian Cell Lines (general) | 1-50 µg/mL | 24-72 hours | Inhibition of N-linked glycoprotein processing |
| Virus-infected cells (e.g., Influenza) | 10-100 µg/mL | 24-48 hours | Altered viral glycoprotein processing and reduced infectivity |
Experimental Protocols
Protocol 1: Inhibition of Glycoprotein Processing in Cultured Cells
This protocol describes a general procedure for treating cultured mammalian cells with this compound to inhibit N-linked glycoprotein processing.
Materials:
-
This compound
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
-
SDS-PAGE gels and buffers
-
Western blotting apparatus and reagents
-
Antibody specific to the glycoprotein of interest
-
Lectin (e.g., Concanavalin A) for detecting high-mannose glycans
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach 50-70% confluency.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound (e.g., 10 mg/mL) in sterile water or PBS. Filter-sterilize the solution and store it at -20°C.
-
Treatment: Dilute the this compound stock solution in a complete culture medium to the desired final concentration (e.g., 1-50 µg/mL). Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Incubation: Incubate the cells for the desired period (e.g., 24-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add cell lysis buffer supplemented with a protease inhibitor cocktail to each well or dish.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Analysis of Glycoprotein Processing:
-
Western Blotting: Analyze the cell lysates by SDS-PAGE and Western blotting using an antibody specific to the glycoprotein of interest. A shift in the molecular weight of the glycoprotein, or the appearance of a faster-migrating band, can indicate the presence of immature glycans.
-
Lectin Blotting: Perform lectin blotting using a lectin that specifically recognizes high-mannose glycans, such as Concanavalin A, to confirm the accumulation of unprocessed glycoproteins.
-
Protocol 2: Analysis of N-glycans by HPLC
This protocol outlines the steps for releasing N-glycans from glycoproteins after this compound treatment and analyzing them by high-performance liquid chromatography (HPLC).
Materials:
-
Cell lysate from this compound-treated and control cells
-
PNGase F (Peptide-N-Glycosidase F)
-
2-Aminobenzamide (B116534) (2-AB) labeling reagent
-
HILIC (Hydrophilic Interaction Liquid Chromatography) column
-
HPLC system with a fluorescence detector
Procedure:
-
N-glycan Release:
-
Denature the protein in the cell lysate by heating with SDS.
-
Add a non-ionic detergent (e.g., NP-40) to sequester the SDS.
-
Incubate the denatured protein with PNGase F overnight at 37°C to release the N-linked glycans.[2]
-
-
Fluorescent Labeling:
-
Purification of Labeled Glycans:
-
Remove excess fluorescent dye and other contaminants using a solid-phase extraction (SPE) cartridge.
-
-
HPLC Analysis:
-
Separate the labeled N-glycans using a HILIC column on an HPLC system.
-
Detect the glycans using a fluorescence detector.
-
Compare the glycan profiles of this compound-treated samples with control samples. An increase in early-eluting peaks corresponding to high-mannose glycans is expected in the treated samples.
-
Mandatory Visualizations
Caption: Mechanism of this compound action in the ER.
Caption: Experimental workflow for studying glycoprotein function.
Caption: Induction of the Unfolded Protein Response.
References
Australine Hydrochloride: A Potent Tool for Interrogating Glycosylation-Dependent Pathways in Cancer Cells
For Research Use Only. Not for use in diagnostic procedures.
Application Notes
Australine (B55042) hydrochloride is a pyrrolizidine (B1209537) alkaloid that serves as a valuable research tool for investigating the role of N-linked glycosylation in cancer cell biology. Aberrant glycosylation is a well-established hallmark of cancer, contributing to malignant transformation, tumor progression, and metastasis. Australine hydrochloride's specific mechanism of action allows researchers to probe the consequences of disrupting this critical post-translational modification on various cellular processes in cancer cells.
Mechanism of Action:
Australine is a potent and specific inhibitor of α-glucosidase I, an enzyme in the endoplasmic reticulum that plays a crucial role in the initial steps of N-linked glycoprotein (B1211001) processing. This inhibition leads to the accumulation of glycoproteins with immature Glc3Man7-9(GlcNAc)2 oligosaccharide structures. The disruption of normal glycoprotein maturation can trigger the Unfolded Protein Response (UPR) or Endoplasmic Reticulum (ER) stress, which, if prolonged, can lead to apoptosis. This selective induction of apoptosis in cancer cells, which are often more sensitive to ER stress, makes this compound a subject of interest in cancer research.
Applications in Cancer Cell Research:
-
Induction of ER Stress and Apoptosis: By inhibiting glycoprotein processing, this compound can induce ER stress, making it a useful tool to study the UPR signaling pathways in cancer cells and their susceptibility to apoptosis.
-
Investigation of Cell Surface Receptor Function: Many cell surface receptors critical for cancer cell signaling, adhesion, and migration are glycoproteins. Treatment with this compound can be used to investigate how altered glycosylation affects the function of these receptors.
-
Studies on Cell Adhesion and Migration: Altered cell surface glycans can impact cell-cell and cell-matrix interactions. This compound can be employed to study the role of proper N-glycosylation in cancer cell adhesion, migration, and invasion.
-
Sensitization to Chemotherapeutics: By inducing ER stress, this compound may sensitize cancer cells to other chemotherapeutic agents, a potential area for combination studies.
Quantitative Data
Currently, specific IC50 values for this compound across a wide range of cancer cell lines are not extensively documented in publicly available literature. However, the inhibitory activity of australine against a related enzyme provides a quantitative measure of its potency.
| Enzyme | Inhibitory Concentration | Reference |
| Amyloglucosidase | 50% inhibition at 5.8 µM | [1] |
Researchers should determine the optimal effective concentration and IC50 values for their specific cancer cell line of interest through dose-response experiments.
Signaling Pathways and Experimental Workflows
The primary signaling pathway affected by this compound is the N-linked glycosylation pathway, leading to the induction of the ER stress response.
Experimental Protocols
The following are generalized protocols that can be adapted for use with this compound. Optimal concentrations, incubation times, and cell densities should be empirically determined for each cancer cell line.
Protocol 1: Determination of IC50 using MTT Assay
Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50%.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in sterile water or PBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Protocol 2: Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis in cancer cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound (e.g., at the determined IC50) for 24-48 hours. Include a vehicle control.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Protocol 3: Wound Healing (Scratch) Assay for Cell Migration
Objective: To assess the effect of this compound on the collective migration of cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed cells in a plate to create a confluent monolayer.
-
Create a "scratch" in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing a sub-lethal concentration of this compound. Include a vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the scratch in the control well is nearly closed.
-
Measure the width of the scratch at different points for each time point and condition.
-
Calculate the percentage of wound closure to determine the effect of this compound on cell migration.
Protocol 4: Analysis of N-linked Glycans by SDS-PAGE and Lectin Blotting
Objective: To visualize the accumulation of immature glycoproteins in cancer cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell lysis buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Concanavalin A (Con A)-HRP conjugate (binds to high mannose structures)
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for 24-48 hours.
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with Con A-HRP conjugate overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with a chemiluminescence substrate.
-
Visualize the bands using an imaging system. An increase in Con A binding indicates an accumulation of high-mannose glycoproteins.
References
Application Notes and Protocols for Australine Hydrochloride Cell Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Australine hydrochloride is a pyrrolizidine (B1209537) alkaloid originally isolated from the Australian chestnut tree, Castanospermum australe. It is a potent inhibitor of α-glucosidase and the glycoprotein (B1211001) processing enzyme glucosidase I.[1] This inhibitory action disrupts the normal N-linked glycosylation pathway in the endoplasmic reticulum (ER), leading to the accumulation of improperly folded glycoproteins. This disruption can induce ER stress and trigger the Unfolded Protein Response (UPR), making this compound a valuable tool for studying these cellular processes. Its ability to interfere with viral glycoprotein processing also makes it a subject of interest in antiviral research.
These application notes provide an overview of the mechanism of action of this compound and offer detailed protocols for its use in cell culture, including determining optimal concentrations and assessing its effects on cellular processes.
Mechanism of Action: Inhibition of N-Linked Glycosylation
N-linked glycosylation is a critical post-translational modification for many proteins, impacting their folding, stability, and function. This process begins in the endoplasmic reticulum with the transfer of a large oligosaccharide precursor (Glc₃Man₉GlcNAc₂) to asparagine residues of nascent polypeptide chains. For proper protein folding, the three terminal glucose residues of this precursor must be sequentially removed by glucosidases I and II.
This compound specifically inhibits glucosidase I , the enzyme responsible for removing the terminal α-1,2-linked glucose residue.[1] This blockade prevents the trimming of the oligosaccharide precursor, leading to the accumulation of glycoproteins with persistent glucose residues. The presence of these unprocessed glycans can cause protein misfolding, leading to ER stress and the activation of the Unfolded Protein Response (UPR). The UPR is a complex signaling network that aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe.
Quantitative Data Summary
The effective concentration of this compound is highly dependent on the cell line, the duration of treatment, and the specific biological question being addressed. The following table summarizes key quantitative data from the literature. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
| Parameter | Enzyme/Cell Line | Concentration | Reference |
| IC₅₀ | Amyloglucosidase | 5.8 µM | [2] |
| IC₅₀ | Glucosidase I | ~20 µM | |
| Effective Concentration | Influenza virus-infected MDCK cells | 500 µg/mL | |
| Recommended Starting Range for Cytotoxicity Testing | Various Cell Lines | 1 µM - 1 mM | General Recommendation |
Experimental Protocols
Protocol 1: Determination of the Optimal Working Concentration of this compound using a Cytotoxicity Assay (MTT Assay)
This protocol is essential for determining the sub-toxic concentration range of this compound for your specific cell line, which is critical for subsequent functional assays.
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will result in 70-80% confluency after 24 hours of incubation.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Perform serial dilutions in complete cell culture medium to obtain a range of concentrations to be tested (e.g., 1, 5, 10, 25, 50, 100, 250, 500, 1000 µM).
-
Cell Treatment: After 24 hours of cell attachment, carefully remove the medium and replace it with the medium containing the different concentrations of this compound. Include a "vehicle control" (medium with the solvent used to dissolve this compound) and a "no treatment" control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Protocol 2: In-Cell Glucosidase Inhibition Assay
This protocol allows for the assessment of this compound's ability to inhibit glucosidase I within cultured cells by analyzing the glycosylation status of a specific glycoprotein.
Materials:
-
This compound
-
Target cell line expressing a glycoprotein of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE equipment and reagents
-
Western blotting equipment and reagents
-
Primary antibody against the glycoprotein of interest
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
-
Endoglycosidase H (Endo H)
Procedure:
-
Cell Treatment: Treat cells with a non-toxic concentration of this compound (determined from Protocol 1) for a suitable duration (e.g., 16-24 hours). Include an untreated control.
-
Cell Lysis: Harvest the cells and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Endo H Digestion (Optional but Recommended):
-
Take an aliquot of the lysate and denature the proteins by boiling in the presence of a denaturing buffer.
-
Add Endo H and incubate according to the manufacturer's instructions. Endo H cleaves high-mannose and hybrid N-linked glycans (which accumulate upon glucosidase inhibition) but not complex glycans.
-
Include a control sample without Endo H.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates (with and without Endo H digestion) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary antibody against the glycoprotein of interest.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate.
-
-
Data Analysis:
-
In the untreated cells, the mature glycoprotein should appear as a specific band. After Endo H treatment, this band should show a slight shift in mobility if it contains complex glycans.
-
In the this compound-treated cells, the glycoprotein will be in its unprocessed, high-mannose form. This will result in a band with a higher apparent molecular weight compared to the mature protein. Upon Endo H treatment, this band will show a significant downward shift in mobility, confirming the presence of high-mannose glycans due to glucosidase inhibition.
-
Concluding Remarks
This compound is a powerful tool for investigating the roles of N-linked glycosylation in various cellular processes. Due to the variability in response across different cell types, it is imperative to empirically determine the optimal, non-toxic working concentration for each specific experimental system. The protocols provided here offer a framework for these initial characterizations and for subsequent functional studies. By carefully controlling for concentration and treatment duration, researchers can effectively utilize this compound to dissect the intricate pathways of glycoprotein processing and its downstream consequences.
References
Preparation of Australine hydrochloride stock solution for experiments.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Australine hydrochloride is a pyrrolizidine (B1209537) alkaloid and a potent inhibitor of alpha-glucosidases, particularly targeting glucosidase I and amyloglucosidase. Its ability to interfere with the N-linked glycoprotein (B1211001) processing pathway makes it a valuable tool in glycobiology research and a potential candidate for therapeutic development in areas such as viral infections and cancer. These application notes provide detailed protocols for the preparation of this compound stock solutions and its use in key experimental assays.
Physicochemical Properties and Storage
| Property | Value | Reference |
| CAS Number | 186766-07-4 | [1] |
| Molecular Formula | C₈H₁₅NO₄·HCl | [1] |
| Molecular Weight | 225.67 g/mol | [1] |
| Solubility | Water (20 mg/mL) | [1] |
| Storage | Store at -20°C | [1] |
Preparation of this compound Stock Solution
A sterile, ready-to-use stock solution of this compound is essential for accurate and reproducible experimental results. The following protocol outlines the preparation of a 10 mM stock solution.
Materials:
-
This compound powder
-
Sterile, nuclease-free water or sterile 1X Phosphate (B84403) Buffered Saline (PBS), pH 7.4
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile pipette tips
-
Vortex mixer
-
0.22 µm sterile syringe filter
-
Sterile microcentrifuge tubes for aliquoting
Protocol:
-
Calculate the required mass: To prepare a 10 mM stock solution, calculate the mass of this compound needed.
-
Mass (mg) = 10 mmol/L * 225.67 g/mol * Volume (L) * 1000 mg/g
-
For 10 mL of a 10 mM solution: 10 * 225.67 * 0.01 * 1 = 22.57 mg
-
-
Dissolution:
-
Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile conical tube.
-
Add a small volume of sterile water or 1X PBS to the tube and gently vortex to dissolve the powder.
-
Bring the final volume to 10 mL with the chosen solvent. Vortex again to ensure complete dissolution.
-
-
Sterilization:
-
To ensure sterility for cell culture applications, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile conical tube.
-
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 100 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can affect the stability of the compound.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C for long-term use. For short-term use (up to 15 days), the solution can be stored at 4°C.[2]
-
Note on Stability: Aqueous solutions of hydrochloride salts can experience a decrease in pH over time, which may affect experimental outcomes.[2] For sensitive applications, it is recommended to use a freshly prepared solution or to verify the pH of the stock solution before use. Using a buffered solvent like PBS can help maintain a stable pH.[3][4][5]
Experimental Protocols
Enzyme Inhibition Assay: α-Glucosidase Activity
This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on α-glucosidase activity.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate
-
Sodium phosphate buffer (100 mM, pH 6.8)
-
This compound stock solution (10 mM)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare Reagents:
-
Prepare a working solution of α-glucosidase in phosphate buffer.
-
Prepare a solution of pNPG in phosphate buffer.
-
Prepare serial dilutions of this compound from the 10 mM stock solution in phosphate buffer to achieve a range of desired concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the phosphate buffer to the blank wells.
-
Add 50 µL of the this compound dilutions to the test wells.
-
Add 50 µL of the α-glucosidase solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction:
-
Add 50 µL of the pNPG solution to all wells to start the reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of test well - Absorbance of blank) / (Absorbance of control well - Absorbance of blank)] * 100
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Quantitative Data: this compound IC₅₀ Values
| Enzyme | IC₅₀ Value (µM) |
| Amyloglucosidase | 5.8 |
| Glucosidase I | 20 |
| Sucrase | 28 |
| Maltase | 35 |
| A. niger α-glucosidase | 28 |
| Isomaltase | 97 |
| Trehalase | 160 |
Note: Data compiled from various sources.
Cell-Based Assay: Inhibition of N-Linked Glycoprotein Processing
This protocol details a method to assess the effect of this compound on N-linked glycoprotein processing in a cell culture model. The inhibition of glucosidase I by Australine leads to the accumulation of immature, high-mannose glycans, which can be detected by a shift in the molecular weight of glycoproteins on an SDS-PAGE gel.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
This compound stock solution (10 mM)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantitation assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting equipment and reagents
-
Primary antibody against a glycoprotein of interest (e.g., EGFR, integrins)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at a density that allows for optimal growth during the experiment.
-
Allow cells to adhere and grow for 24 hours.
-
Treat the cells with varying concentrations of this compound (a starting range of 1-100 µM is recommended). Include an untreated control.
-
Incubate the cells for 24-48 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer containing protease inhibitors.
-
Collect the cell lysates and clarify by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against the glycoprotein of interest.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Analyze the western blot results for a shift in the molecular weight of the target glycoprotein. A higher molecular weight band in the Australine-treated samples compared to the control indicates the accumulation of unprocessed, high-mannose glycans.
-
Visualizations
Experimental Workflow for Glycoprotein Processing Analysis
Caption: Workflow for analyzing glycoprotein processing inhibition.
Signaling Pathway: Inhibition of Glycoprotein Processing and Potential Impact on the PI3K/Akt Pathway
Inhibition of glucosidase I by this compound disrupts the proper folding and maturation of glycoproteins in the endoplasmic reticulum (ER), leading to ER stress. Prolonged ER stress can modulate various signaling pathways, including the PI3K/Akt pathway, which is a central regulator of cell growth, proliferation, and survival.[6][7][8][9]
Caption: Australine's impact on glycoprotein processing and the PI3K/Akt pathway.
References
- 1. This compound | 186766-07-4 [amp.chemicalbook.com]
- 2. Long-term Stability of Cocaine Hydrochloride Aqueous Solution 50 mg/mL (5%) at Room Temperature and at 5°C ± 3°C in Glass Bottles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. shop.gmexpression.com [shop.gmexpression.com]
- 4. 磷酸盐缓冲液(PBS) [sigmaaldrich.com]
- 5. biochemazone.com [biochemazone.com]
- 6. Dietary flavonoids may improve insulin resistance: NHANES, network pharmacological analyses and in vitro experiments | PLOS One [journals.plos.org]
- 7. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wjgnet.com [wjgnet.com]
- 9. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
Australine Hydrochloride: A Potent Tool for Elucidating Carbohydrate Metabolism and Glycoprotein Processing
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Australine (B55042) hydrochloride is a polyhydroxylated pyrrolizidine (B1209537) alkaloid originally isolated from the seeds of the Australian tree, Castanospermum australe.[1][2] It serves as a powerful tool in the study of carbohydrate metabolism due to its potent and specific inhibitory effects on certain α-glucosidases.[1][3] By competitively inhibiting key enzymes involved in glycoprotein (B1211001) processing, australine hydrochloride allows researchers to investigate the intricate pathways of N-linked glycoprotein synthesis, the consequences of its disruption, and the downstream cellular responses, including the induction of endoplasmic reticulum (ER) stress and the unfolded protein response (UPR). These application notes provide a comprehensive overview of this compound's utility in metabolic research, complete with detailed experimental protocols and data presented for easy interpretation.
Mechanism of Action
This compound's primary mechanism of action is the competitive inhibition of α-glucosidases. It specifically targets glucosidase I, an enzyme located in the endoplasmic reticulum that is responsible for the initial trimming of glucose residues from newly synthesized N-linked oligosaccharide chains on glycoproteins.[1][3] This inhibition leads to the accumulation of glycoproteins with unprocessed Glc3Man7-9(GlcNAc)2 oligosaccharides.[3] This disruption of the normal glycoprotein processing pathway can trigger the accumulation of misfolded proteins in the ER, leading to ER stress and the activation of the UPR signaling cascade.
Applications in Research
-
Studying Glycoprotein Processing: this compound is an invaluable tool for dissecting the stages of N-linked glycoprotein processing. By arresting the process at the glucosidase I step, researchers can study the roles of specific glycan structures in protein folding, quality control, and trafficking.
-
Inducing and Investigating ER Stress and UPR: The accumulation of improperly processed glycoproteins caused by this compound treatment is a potent inducer of ER stress. This allows for the controlled study of the UPR pathways, including the activation of key stress sensors such as PERK, IRE1, and ATF6, and downstream effectors like GRP78/BiP and CHOP/GADD153.[4][5]
-
Antiviral Research: Given that many viral envelope proteins are heavily glycosylated and rely on host cell machinery for proper folding and function, inhibitors of glycoprotein processing like this compound have been investigated for their antiviral properties.[2]
-
Cancer Biology: Altered glycosylation is a hallmark of cancer. This compound can be used to probe the effects of aberrant glycoprotein processing on cancer cell proliferation, invasion, and apoptosis.
Quantitative Data: Inhibitory Activity of this compound
The following tables summarize the known inhibitory concentrations (IC50) of this compound against various glycosidases, highlighting its specificity.
| Enzyme | Source Organism/Tissue | IC50 (µM) | Notes |
| Glucoamylase | Aspergillus niger | 5.8 | Competitive inhibition.[1][3] |
| Glucosidase I | Not specified | 20 | Key enzyme in glycoprotein processing.[1] |
| Sucrase | Not specified | 28 | |
| Maltase | Not specified | 35 | |
| α-Glucosidase | Aspergillus niger | 28 | |
| Isomaltase | Not specified | 97 | |
| Trehalase | Not specified | 160 | |
| Glucosidase II | Not specified | >500 | Slight to no inhibition.[1][3] |
| β-Glucosidase | Not specified | >66 | Only 5% inhibition at 66 µM.[1] |
| α-Mannosidase | Not specified | >500 | No significant inhibition.[1] |
| β-Mannosidase | Not specified | >500 | No significant inhibition.[1] |
| α-Galactosidase | Not specified | >500 | No significant inhibition.[1] |
| β-Galactosidase | Not specified | >500 | No significant inhibition.[1] |
Experimental Protocols
Protocol 1: In Vitro α-Glucosidase Inhibition Assay
This protocol provides a method to determine the inhibitory effect of this compound on α-glucosidase activity using a colorimetric assay.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate
-
This compound
-
Phosphate (B84403) buffer (100 mM, pH 6.8)
-
Sodium carbonate (Na2CO3, 100 mM)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in phosphate buffer.
-
In a 96-well plate, add 50 µL of phosphate buffer to the blank wells.
-
To the control and test wells, add 25 µL of α-glucosidase solution (e.g., 0.5 U/mL in phosphate buffer).
-
Add 25 µL of varying concentrations of this compound solution to the test wells. Add 25 µL of phosphate buffer to the control wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of pNPG solution (e.g., 5 mM in phosphate buffer) to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of Na2CO3 solution to all wells.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Analysis of N-Linked Glycans in Cultured Cells Treated with this compound
This protocol details the steps to analyze the changes in N-linked oligosaccharide profiles in cells treated with this compound.
Materials:
-
Cultured cells (e.g., HEK293, HeLa)
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PNGase F (Peptide-N-Glycosidase F)
-
Materials for fluorophore labeling of glycans (e.g., 2-aminobenzamide (B116534) [2-AB])
-
HPLC system with a fluorescence detector and a suitable column for glycan analysis
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with an appropriate concentration of this compound (e.g., 1-100 µg/mL) for a specified duration (e.g., 24-72 hours). Include an untreated control group.
-
-
Cell Lysis and Protein Extraction:
-
Wash the cells with ice-cold PBS and harvest them.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
-
Release of N-Linked Glycans:
-
Denature a known amount of protein from each sample by heating.
-
Treat the denatured proteins with PNGase F overnight at 37°C to release the N-linked glycans.
-
-
Fluorophore Labeling of Glycans:
-
Dry the released glycans.
-
Label the glycans with a fluorescent tag (e.g., 2-AB) according to the manufacturer's protocol.
-
-
HPLC Analysis:
-
Analyze the labeled glycans by HPLC. The separation can be based on hydrophilicity (HILIC) or charge.
-
Compare the chromatograms of the treated and untreated samples to identify the accumulation of high-mannose, triglucosylated oligosaccharides (Glc3Man7-9(GlcNAc)2).
-
Protocol 3: Western Blot Analysis of ER Stress Markers
This protocol describes how to assess the induction of ER stress in cells treated with this compound by detecting key UPR proteins.
Materials:
-
Cultured cells treated with this compound as in Protocol 2.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against ER stress markers (e.g., anti-GRP78/BiP, anti-CHOP/GADD153, anti-phospho-PERK, anti-phospho-eIF2α).
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction and Quantification:
-
Prepare cell lysates from treated and untreated cells as described previously.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative expression levels of the ER stress markers.
-
Visualizations
Caption: Inhibition of glycoprotein processing by this compound.
Caption: this compound-induced ER stress and UPR activation.
Conclusion
This compound is a specific and potent inhibitor of glucosidase I, making it an exceptional tool for studying N-linked glycoprotein processing and its downstream consequences. The detailed protocols provided herein offer a framework for researchers to utilize this compound to investigate carbohydrate metabolism, induce and analyze ER stress and the UPR, and explore the roles of protein glycosylation in various biological and pathological processes. The quantitative data and visual diagrams further aid in the design and interpretation of experiments, solidifying this compound's position as a key reagent in the field of glycobiology and metabolic research.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Australine, a pyrrolizidine alkaloid that inhibits amyloglucosidase and glycoprotein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GRP78 inhibition enhances ATF4-induced cell death by the deubiquitination and stabilization of CHOP in human osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GRP78 and CHOP modulate macrophage apoptosis and the development of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating N-linked Glycosylation with Australine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-linked glycosylation is a critical post-translational modification that profoundly impacts protein folding, stability, trafficking, and function. This intricate process, occurring in the endoplasmic reticulum (ER) and Golgi apparatus, involves the attachment and subsequent trimming of a complex oligosaccharide chain to asparagine residues of nascent polypeptides.[1][2] The precise sequence of monosaccharide removal and addition is orchestrated by a series of glycosidases and glycosyltransferases. Dysregulation of this pathway is implicated in numerous diseases, including genetic disorders, cancer, and viral infections, making the enzymes involved attractive targets for therapeutic intervention.[3]
Australine (B55042) hydrochloride is a pyrrolizidine (B1209537) alkaloid originally isolated from the seeds of the Australian chestnut tree, Castanospermum australe.[4][5][6] It serves as a valuable tool for researchers studying N-linked glycosylation due to its activity as a glucosidase inhibitor.[5][7] Specifically, australine exhibits preferential inhibition of α-glucosidase I over α-glucosidase II.[5][8] This selectivity allows for the targeted disruption of the initial trimming steps of the N-linked glycan precursor, leading to the accumulation of glycoproteins with fully glucosylated (Glc3Man7-9(GlcNAc)2) oligosaccharide chains.[4][5] This property distinguishes it from other commonly used glucosidase inhibitors like castanospermine, which inhibits both glucosidase I and II, and deoxynojirimycin, which preferentially inhibits glucosidase II.[4][8] The use of australine hydrochloride enables the elucidation of the specific roles of early glucose trimming in glycoprotein (B1211001) processing and quality control.
Mechanism of Action
N-linked glycosylation begins with the en bloc transfer of a lipid-linked oligosaccharide precursor (Glc3Man9(GlcNAc)2) to a nascent polypeptide chain in the ER. For proper protein folding and maturation, the three terminal glucose residues must be sequentially removed by ER α-glucosidases I and II.[3]
-
α-Glucosidase I removes the terminal α-1,2-linked glucose residue.
-
α-Glucosidase II sequentially removes the two inner α-1,3-linked glucose residues.[3][9]
This compound acts as a competitive inhibitor of α-glucosidase I.[5] By mimicking the transition state of the natural substrate, it binds to the active site of the enzyme, preventing the cleavage of the terminal glucose residue from the N-linked glycan. This inhibition leads to the accumulation of glycoproteins with unprocessed, fully glucosylated oligosaccharide chains.[5]
Quantitative Data
The inhibitory activity of this compound against various glycosidases is summarized in the table below. The data highlights its potency and selectivity.
| Enzyme | Source Organism/Tissue | IC50 (µM) | Reference |
| Amyloglucosidase | Aspergillus niger | 5.8 | [5] |
| α-Glucosidase I | Mung bean seedlings | 20 | [7] |
| Sucrase | Rabbit intestine | 28 | [7] |
| Maltase | Rabbit intestine | 35 | [7] |
| α-Glucosidase | Aspergillus niger | 28 | [7] |
| Isomaltase | Rabbit intestine | 97 | [7] |
| Trehalase | Rabbit intestine | 160 | [7] |
| α-Glucosidase II | Mung bean seedlings | > 500 | [7] |
| β-Glucosidase | Almonds | > 500 | [7] |
| α-Mannosidase | Jack bean | > 500 | [7] |
| β-Mannosidase | Snail | > 500 | [7] |
| α-Galactosidase | Coffee bean | > 500 | [7] |
| β-Galactosidase | Aspergillus niger | > 500 | [7] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration
Objective: To determine the highest non-toxic concentration of this compound for use in cell culture experiments. This is achieved by assessing its effect on overall protein biosynthesis.[10][11]
Materials:
-
Cell line of interest (e.g., MDCK, HEK293)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mg/mL in sterile water or PBS)
-
[³⁵S]methionine
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Scintillation fluid
-
Scintillation counter
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the experiment.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested range is 0 µg/mL to 500 µg/mL.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a no-treatment control.
-
Incubate the cells for a period that is relevant to your subsequent experiments (e.g., 24-48 hours).
-
During the last 30-60 minutes of incubation, add [³⁵S]methionine to each well to a final concentration of 10-50 µCi/mL.
-
After the labeling period, wash the cells twice with ice-cold PBS.
-
Precipitate the proteins by adding 100 µL of ice-cold 10% TCA to each well.
-
Incubate on ice for 30 minutes.
-
Wash the wells twice with ice-cold 10% TCA to remove unincorporated [³⁵S]methionine.
-
Solubilize the protein precipitate in each well (e.g., using 0.1 M NaOH with 1% SDS).
-
Transfer the solubilized protein to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Plot the counts per minute (CPM) against the concentration of this compound. The optimal concentration for subsequent experiments is the highest concentration that does not significantly inhibit [³⁵S]methionine incorporation compared to the untreated control.
Protocol 2: Analysis of N-linked Glycosylation Inhibition
Objective: To assess the effect of this compound on N-linked glycosylation by metabolic labeling with [³H]mannose and analysis of the resulting glycoproteins.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound at the predetermined optimal concentration
-
[³H]mannose
-
Lysis buffer (e.g., RIPA buffer)
-
Endoglycosidase H (Endo H) and corresponding buffer
-
SDS-PAGE gels and running buffer
-
Western blot transfer apparatus and reagents
-
Antibody against a specific glycoprotein of interest (optional)
-
Autoradiography film or digital imaging system
Procedure:
-
Seed cells in appropriate culture dishes (e.g., 6-well plates or 60 mm dishes).
-
Allow cells to adhere and grow for 24 hours.
-
Pre-incubate the cells with the optimal concentration of this compound for 2-4 hours.
-
Replace the medium with fresh medium containing this compound and [³H]mannose (50-100 µCi/mL).
-
Incubate for 4-24 hours to allow for labeling of newly synthesized glycoproteins.
-
Wash the cells twice with ice-cold PBS and lyse the cells with lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
(Optional) Immunoprecipitate a specific glycoprotein of interest using a specific antibody.
-
Take a portion of the cell lysate (or the immunoprecipitated protein) and treat it with Endo H according to the manufacturer's instructions. Include a mock-treated control without Endo H. Endo H cleaves high-mannose and hybrid N-linked glycans, which are prevalent in the ER, but not complex glycans processed in the Golgi.
-
Analyze the samples by SDS-PAGE.
-
Visualize the radiolabeled glycoproteins by autoradiography or phosphorimaging.
Expected Results: In untreated cells, a specific glycoprotein will migrate at a certain molecular weight. After Endo H treatment, the deglycosylated protein will migrate faster. In this compound-treated cells, the glycoprotein will accumulate as a high-mannose, Endo H-sensitive form. Due to the presence of the full Glc3Man9(GlcNAc)2 structure, it may migrate slightly slower on SDS-PAGE compared to the high-mannose intermediates in untreated cells. The key observation will be an increase in the Endo H-sensitive form of the glycoprotein in the presence of this compound, indicating a block in the early stages of N-linked glycan processing.
Applications in Research and Drug Development
-
Elucidating the Role of Glucose Trimming: By specifically blocking α-glucosidase I, this compound allows researchers to investigate the importance of the initial glucose trimming step in glycoprotein folding, quality control, and ER-associated degradation (ERAD).
-
Virology Research: Many enveloped viruses, including HIV and influenza, rely on the host cell's N-linked glycosylation machinery for the proper folding and function of their envelope glycoproteins.[3][7] this compound can be used to study the impact of inhibiting early glycan processing on viral replication and infectivity.
-
Cancer Biology: Altered glycosylation is a hallmark of cancer. Investigating the effects of glycosylation inhibitors like this compound can provide insights into the role of specific glycan structures in cancer cell proliferation, invasion, and metastasis.
-
Drug Discovery: this compound and its derivatives can serve as lead compounds for the development of more potent and specific α-glucosidase I inhibitors with potential therapeutic applications in viral diseases and other conditions where aberrant glycosylation plays a role.[8]
Conclusion
This compound is a valuable and selective tool for the study of N-linked glycosylation. Its preferential inhibition of α-glucosidase I provides a means to dissect the early events in glycoprotein processing within the ER. The protocols and data presented here offer a framework for researchers to utilize this compound effectively in their investigations, ultimately contributing to a deeper understanding of the critical roles of N-linked glycans in health and disease.
References
- 1. N-linked glycosylation - Wikipedia [en.wikipedia.org]
- 2. itmedicalteam.pl [itmedicalteam.pl]
- 3. Antiviral therapies targeting host ER alpha-glucosidases: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Australine, a pyrrolizidine alkaloid that inhibits amyloglucosidase and glycoprotein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Australine (hydrochloride) | TargetMol | Biomol.com [biomol.com]
- 8. Chemical Tools for Inhibiting Glycosylation - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Characterizing the selectivity of ER α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of N-linked glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of N-linked glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Australine Hydrochloride in Combination with Other Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Australine hydrochloride is a pyrrolizidine (B1209537) alkaloid isolated from the seeds of Castanospermum australe. It is a potent and specific inhibitor of α-glucosidase I, a key enzyme in the N-linked glycosylation pathway of glycoproteins.[1][2][3][4] This pathway is crucial for the proper folding and function of many cellular and viral proteins.[1][5] Inhibition of this pathway has been a focal point for the development of various therapeutic agents, including antiviral and anticancer drugs.[5][6][7]
While this compound effectively targets the initial step of glucose trimming from the precursor oligosaccharide, other inhibitors target subsequent steps or related pathways. This opens the possibility of using this compound in combination with other enzyme inhibitors to achieve synergistic or additive effects, leading to a more complete or potent therapeutic outcome. This document provides an overview of the rationale for such combinations, detailed information on relevant inhibitors, and generalized protocols for evaluating their combined effects.
Note: To date, published literature specifically detailing the synergistic or additive effects of this compound in direct combination with other enzyme inhibitors is limited. The following application notes and protocols are based on the individual mechanisms of action of these inhibitors and established methodologies for assessing drug combinations.
Rationale for Combination Therapy
The N-linked glycosylation pathway in the endoplasmic reticulum (ER) involves a series of enzymatic steps. This compound preferentially inhibits α-glucosidase I, which removes the terminal glucose residue from the Glc3Man9GlcNAc2 precursor oligosaccharide attached to newly synthesized polypeptides.[1][2][4] Other inhibitors, such as castanospermine (B190763) and deoxynojirimycin, inhibit both glucosidase I and II, or preferentially glucosidase II, respectively.[1][2] A combination of these inhibitors could, therefore, provide a more comprehensive blockade of the initial stages of glycoprotein (B1211001) processing.
Furthermore, combining a glucosidase inhibitor like this compound with an inhibitor of a different but related pathway, such as miglustat (B1677133) (a glucosylceramide synthase inhibitor), could offer a multi-pronged approach in diseases where glycosphingolipid metabolism is also implicated.[7][8]
Potential benefits of combination therapy include:
-
Enhanced Efficacy: Synergistic or additive effects may lead to a greater therapeutic outcome at lower individual drug concentrations.
-
Reduced Drug Resistance: Targeting multiple pathways simultaneously can decrease the likelihood of developing resistance.
-
Broader Spectrum of Activity: Combining inhibitors may be effective against a wider range of viruses or cancer cell types.
Key Enzyme Inhibitors for Potential Combination with this compound
| Inhibitor | Target Enzyme(s) | Primary Mechanism of Action | Reported IC50/Ki Values |
| This compound | α-Glucosidase I (preferential), Amyloglucosidase | Competitive inhibitor of α-glucosidase I, preventing the removal of the terminal glucose residue from N-linked oligosaccharides.[1][4] | 50% inhibition of amyloglucosidase at 5.8 µM.[4] |
| Castanospermine | α-Glucosidase I and II | Inhibits both glucosidases involved in the initial trimming of glucose residues from N-linked oligosaccharides.[2][9] | IC50 of ~0.02 µg/mL against purified α-glucosidase I.[10] |
| 1-Deoxynojirimycin (B1663644) (DNJ) | α-Glucosidase II (preferential) | Primarily inhibits the removal of the second and third glucose residues from N-linked oligosaccharides.[2][11][12] | - |
| Miglustat (N-butyldeoxynojirimycin) | Glucosylceramide synthase | Inhibits the synthesis of glucosylceramide, a precursor for most glycosphingolipids.[7][8] | - |
Signaling Pathways and Experimental Workflows
N-Linked Glycosylation Pathway and Points of Inhibition
Caption: N-Linked Glycosylation Pathway and Inhibitor Targets.
General Experimental Workflow for Assessing Inhibitor Synergy
Caption: Workflow for Synergy Assessment of Enzyme Inhibitors.
Experimental Protocols
Protocol 1: In Vitro α-Glucosidase Inhibition Assay
This protocol is adapted from standard colorimetric assays for α-glucosidase activity.[13]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Sodium phosphate (B84403) buffer (100 mM, pH 6.8)
-
This compound
-
Second inhibitor (e.g., Castanospermine)
-
Sodium carbonate (Na2CO3) (200 mM)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Dissolve α-glucosidase in phosphate buffer to a final concentration of 0.2 U/mL.
-
Dissolve pNPG in phosphate buffer to a final concentration of 2.5 mM.
-
Prepare stock solutions of this compound and the second inhibitor in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of phosphate buffer to each well.
-
Add 20 µL of varying concentrations of this compound, the second inhibitor, or a combination of both to the respective wells. For control wells, add 20 µL of phosphate buffer.
-
Add 20 µL of the α-glucosidase solution to each well, except for the blank wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 20 µL of the pNPG solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Termination and Measurement:
-
Stop the reaction by adding 100 µL of 200 mM Na2CO3 to each well.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration and combination using the following formula: % Inhibition = [1 - (Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100
-
Determine the IC50 value for each inhibitor and their combinations.
-
Protocol 2: In Vitro Antiviral Assay (General)
This protocol provides a general framework for assessing the antiviral activity of inhibitor combinations in a cell-based assay.[14][15][16]
Materials:
-
Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2)
-
Virus stock of known titer
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
This compound and second inhibitor
-
Reagent for quantifying viral replication (e.g., antibody for immunofluorescence, reagents for RT-qPCR, or cell viability assay reagent)
Procedure:
-
Cell Seeding:
-
Seed the host cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
-
Incubate at 37°C with 5% CO2.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound and the second inhibitor, both individually and in combination, in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitors.
-
Incubate for a predetermined time (e.g., 2 hours) before infection.
-
-
Viral Infection:
-
Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
Incubate for the desired period (e.g., 48-72 hours).
-
-
Quantification of Viral Replication:
-
RT-qPCR: Extract viral RNA from the cell supernatant or cell lysate and quantify the viral genome copies.
-
Immunofluorescence: Fix and permeabilize the cells, then stain with an antibody against a viral protein. Quantify the number of infected cells.
-
Plaque Assay: Collect the supernatant and perform a plaque assay to determine the viral titer.
-
Cell Viability Assay: If the virus causes a cytopathic effect (CPE), a cell viability assay (e.g., MTT, MTS) can be used to indirectly measure viral replication.
-
-
Data Analysis:
-
Determine the EC50 (50% effective concentration) for each inhibitor and their combinations.
-
Assess the cytotoxicity of the compounds (CC50) in parallel to determine the selectivity index (SI = CC50/EC50).
-
Protocol 3: Analysis of Synergy
The interaction between two inhibitors can be quantitatively assessed using the Combination Index (CI) method developed by Chou and Talalay or through isobologram analysis.[17][18][19][20][21]
Combination Index (CI) Method:
-
Generate dose-effect curves for each inhibitor alone and in combination.
-
The CI is calculated using specialized software (e.g., CompuSyn) based on the dose-effect data.
-
Interpretation of CI values:
-
CI < 1 indicates synergism.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
Isobologram Analysis:
-
Plot the concentrations of the two inhibitors that produce a specific level of effect (e.g., 50% inhibition) on the x and y axes.
-
The line connecting the IC50 values of the individual inhibitors is the line of additivity.
-
Plot the concentrations of the two inhibitors in combination that produce the same effect.
-
Interpretation:
-
Points falling below the line of additivity indicate synergism.
-
Points falling on the line indicate an additive effect.
-
Points falling above the line indicate antagonism.
-
Conclusion
The specific inhibition of α-glucosidase I by this compound makes it a valuable tool for studying N-linked glycosylation and a potential therapeutic agent. While direct evidence for its use in combination therapies is currently lacking, the rationale for combining it with other glycosidase inhibitors or inhibitors of related pathways is strong. The protocols outlined in this document provide a framework for researchers to explore these potential synergistic interactions, which could lead to the development of more effective therapeutic strategies for a range of diseases.
References
- 1. Chemical Tools for Inhibiting Glycosylation - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Natural and Synthetic Inhibitors of Glycosylation - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Australine, a pyrrolizidine alkaloid that inhibits amyloglucosidase and glycoprotein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Discovery of inhibitors of N-linked glycosylation and their use in elucidating the pan-antiviral potential of STT3A/B - American Chemical Society [acs.digitellinc.com]
- 7. researchgate.net [researchgate.net]
- 8. Combinational application of the natural products 1-deoxynojirimycin and morin ameliorates insulin resistance and lipid accumulation in prediabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiretroviral activity of castanospermine and deoxynojirimycin, specific inhibitors of glycoprotein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Castanospermine analogues: their inhibition of glycoprotein processing alpha-glucosidases from porcine kidney and B16F10 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 1-deoxynojirimycin inhibits glucose absorption and accelerates glucose metabolism in streptozotocin-induced diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. superchemistryclasses.com [superchemistryclasses.com]
- 14. Glycyrrhizin Effectively Inhibits SARS-CoV-2 Replication by Inhibiting the Viral Main Protease [mdpi.com]
- 15. Identification and Tracking of Antiviral Drug Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. longdom.org [longdom.org]
- 18. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 19. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research | Semantic Scholar [semanticscholar.org]
- 20. Isobolographic analysis of interactions – a pre-clinical perspective [jpccr.eu]
- 21. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
Troubleshooting & Optimization
Troubleshooting Australine hydrochloride solubility issues in media.
Welcome to the technical support center for Australine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the proper handling and use of this compound in experimental settings. Below you will find troubleshooting guides and frequently asked questions to address common solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in water. Published data indicates a solubility of at least 20 mg/mL in water. For cell culture experiments, sterile, deionized water or a buffered solution like phosphate-buffered saline (PBS) can be used to prepare stock solutions.
Q2: My this compound is not dissolving completely. What should I do?
A2: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:
-
Vortexing: Ensure the solution is being mixed thoroughly by vortexing for several minutes.
-
Gentle Warming: Gently warm the solution to 37°C to aid dissolution. Avoid excessive heat, as this may degrade the compound.
-
Sonication: Brief periods of sonication in a water bath can help to break up any clumps of powder and enhance solubility.
-
pH Adjustment: The solubility of hydrochloride salts can be influenced by pH. While this compound should be soluble in neutral aqueous solutions, ensuring the pH of your solvent is not highly acidic or basic may be beneficial.
Q3: I observed precipitation when I added my this compound stock solution to my cell culture medium. What is the cause and how can I prevent this?
A3: Precipitation upon addition to complex media like DMEM or RPMI can occur due to several factors, including the high concentration of salts and other components in the media, a phenomenon known as the "common ion effect," which can reduce the solubility of hydrochloride salts. Temperature differences between a cold stock solution and warmer media can also cause the compound to fall out of solution.
To prevent precipitation:
-
Pre-warm the media: Always use cell culture media that has been pre-warmed to 37°C.
-
Slow, dropwise addition: Add the this compound stock solution to the media slowly and drop-by-drop while gently swirling the media. This allows for gradual dilution and helps prevent localized high concentrations that can lead to precipitation.
-
Prepare an intermediate dilution: Consider preparing an intermediate dilution of your stock solution in a smaller volume of pre-warmed media before adding it to the final, larger volume.
Q4: What is the recommended method for preparing a stock solution of this compound for cell culture?
A4: To prepare a sterile stock solution for cell culture applications, follow this protocol:
-
Calculate the required mass of this compound based on its molecular weight (225.67 g/mol ) to achieve your desired stock concentration.
-
Weigh the this compound powder in a sterile microcentrifuge tube or vial under aseptic conditions in a laminar flow hood.
-
Add the desired volume of sterile, deionized water or PBS to the powder.
-
Vortex the solution until the powder is completely dissolved. If necessary, use gentle warming (37°C) or brief sonication.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q5: How should I store this compound powder and its stock solutions?
A5:
-
Powder: The solid form of this compound should be stored at -20°C.
-
Stock Solutions: Aqueous stock solutions of this compound should also be stored at -20°C for long-term stability. For short-term use, aliquots may be stored at 4°C for a few days, though it is recommended to minimize storage time at this temperature to prevent potential degradation. Avoid repeated freeze-thaw cycles.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 225.67 g/mol | [1] |
| Solubility in Water | 20 mg/mL | [1] |
| Recommended Storage (Solid) | -20°C | [1] |
| Recommended Storage (Aqueous Solution) | -20°C (long-term) | General laboratory practice |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution of this compound
-
Materials:
-
This compound (MW: 225.67 g/mol )
-
Sterile, deionized water or PBS
-
Sterile microcentrifuge tubes
-
0.22 µm syringe filter
-
Sterile syringe
-
-
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out 2.26 mg of this compound and place it into a sterile microcentrifuge tube.
-
Add 1 mL of sterile, deionized water or PBS to the tube.
-
Vortex the solution thoroughly until the solid is completely dissolved.
-
Draw the solution into a sterile syringe and attach a 0.22 µm syringe filter.
-
Filter the solution into a new sterile microcentrifuge tube.
-
Label the tube clearly with the compound name, concentration (10 mM), and date of preparation.
-
Store the stock solution at -20°C.
-
Visual Guides
Troubleshooting Workflow for this compound Solubility
References
Technical Support Center: Optimizing Incubation Time with Australine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Australine hydrochloride in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, alongside detailed experimental protocols and data to facilitate the optimization of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and specific inhibitor of α-glucosidase I, an enzyme located in the endoplasmic reticulum (ER).[1] This enzyme is critical for the initial steps of N-linked glycoprotein (B1211001) processing. By inhibiting glucosidase I, this compound prevents the trimming of the terminal glucose residue from the Glc3Man9(GlcNAc)2 oligosaccharide precursor attached to newly synthesized glycoproteins.[1] This leads to the accumulation of proteins with these unprocessed, high-mannose glycans.
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
A2: A good starting point for this compound concentration is based on its known inhibitory activity. For amyloglucosidase, it has a 50% inhibition concentration (IC50) of 5.8 µM.[1] For cell culture experiments, a concentration range of 1 to 100 µM is a reasonable starting point for dose-response studies. The optimal concentration will be cell-line dependent and should be determined empirically using the protocols provided below.
Q3: How does incubation time with this compound affect its efficacy?
A3: The optimal incubation time is dependent on the experimental goal. For observing the direct inhibition of glycoprotein processing, shorter incubation times (e.g., 4 to 24 hours) may be sufficient. To study the downstream cellular consequences of accumulated misfolded glycoproteins, such as the induction of the Unfolded Protein Response (UPR) or effects on cell viability and proliferation, longer incubation times (e.g., 24 to 72 hours) may be necessary. It is crucial to perform a time-course experiment to determine the optimal duration for your specific cell type and endpoint.
Q4: What are the potential downstream effects of inhibiting glycoprotein processing with this compound?
A4: The accumulation of improperly folded glycoproteins in the ER can lead to ER stress and trigger the Unfolded Protein Response (UPR).[2][3][4][5] The UPR is a signaling network that aims to restore ER homeostasis but can induce apoptosis if the stress is prolonged or severe. Therefore, long-term incubation with this compound may affect cell viability, proliferation, and other cellular processes regulated by glycoprotein function.
Q5: How should I prepare and store this compound?
A5: this compound is typically a solid that should be stored at -20°C. For use in cell culture, it is recommended to prepare a concentrated stock solution in a sterile, aqueous buffer (e.g., PBS) or water. The stock solution should be stored in aliquots at -20°C to avoid repeated freeze-thaw cycles. The stability of the compound in your specific cell culture medium over time should be considered, and for long-term experiments, replenishing the medium with fresh inhibitor may be necessary.
Data Presentation
This compound IC50 Values
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the target enzyme, cell line, and experimental conditions such as incubation time. Below is a summary of a known IC50 value and a template for determining these values in your own experiments.
| Target Enzyme/Cell Line | Incubation Time | IC50 (µM) | Reference |
| Amyloglucosidase (enzyme assay) | Not Applicable | 5.8 | [1] |
| [Your Cell Line Here] | [e.g., 24 hours] | To be determined | - |
| [Your Cell Line Here] | [e.g., 48 hours] | To be determined | - |
| [Your Cell Line Here] | [e.g., 72 hours] | To be determined | - |
Researchers are encouraged to use the provided "Protocol for Determining Optimal Concentration and Incubation Time" to generate dose-response curves and calculate IC50 values for their specific cell lines and experimental durations.
Troubleshooting Guides
Issue 1: Low or No Inhibitory Effect Observed
| Possible Cause | Recommended Solution |
| Suboptimal Concentration: The concentration of this compound is too low. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 200 µM) to determine the optimal inhibitory concentration for your cell line. |
| Insufficient Incubation Time: The incubation period is too short to observe the desired effect on glycoprotein processing or downstream pathways. | Conduct a time-course experiment, treating cells for various durations (e.g., 4, 12, 24, 48, and 72 hours) to identify the optimal time point. |
| Compound Degradation: this compound may be unstable in the cell culture medium over long incubation periods. | For long-term experiments, consider replenishing the medium with fresh this compound every 24-48 hours. Assess the stability of the compound in your medium using analytical methods like HPLC if necessary. |
| Cell Line Resistance: The target cells may have a low sensitivity to glucosidase I inhibition. | Verify the expression and activity of glucosidase I in your cell line. Consider using a different cell line known to be sensitive to glycosylation inhibitors as a positive control. |
Issue 2: High Cytotoxicity Observed
| Possible Cause | Recommended Solution |
| Concentration is too high: The concentration of this compound is toxic to the cells. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration for your cell line. Use concentrations at or below this threshold for your experiments. |
| Prolonged Incubation: Long-term exposure to the inhibitor is inducing apoptosis, likely through chronic ER stress. | Reduce the incubation time. Determine the shortest incubation period that still provides the desired level of glycoprotein processing inhibition. |
| Solvent Toxicity: If using a solvent other than water or PBS for the stock solution, the final solvent concentration in the culture medium may be toxic. | Ensure the final concentration of any organic solvent (e.g., DMSO) is kept to a minimum (typically ≤ 0.1%) and include a vehicle control in your experiments. |
Issue 3: High Variability Between Replicates
| Possible Cause | Recommended Solution | | Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. | Ensure a homogenous cell suspension before seeding and use a consistent seeding density for all experiments. | | Pipetting Errors: Inaccurate pipetting of this compound or other reagents can introduce variability. | Use calibrated pipettes and proper pipetting techniques. For dose-response experiments, prepare a serial dilution series carefully. | | Variable Cell Health: Differences in cell health or passage number between experiments can affect the response to the inhibitor. | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the start of the experiment. | | Edge Effects in Multi-well Plates: Wells on the perimeter of the plate may experience different environmental conditions, affecting cell growth and response. | Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS to maintain a humidified environment. |
Experimental Protocols
Protocol 1: Determining Optimal Concentration and Incubation Time via MTT Assay
This protocol outlines a method to determine the optimal, non-toxic concentration and incubation duration of this compound using a colorimetric MTT assay to measure cell viability.
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in sterile water or PBS.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve final concentrations ranging from 0.1 µM to 200 µM. Also, prepare a vehicle control (medium with the same volume of water or PBS used for the highest concentration).
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. Include wells with untreated cells (medium only) as a control.
-
Return the plates to the incubator for your desired incubation times (e.g., 24, 48, and 72 hours).
-
-
MTT Assay:
-
At the end of each incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and time point relative to the untreated control cells.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate dose-response curves for each incubation time.
-
From these curves, determine the IC50 value (the concentration that inhibits cell viability by 50%) for each incubation time. The optimal incubation time and concentration will be those that achieve the desired biological effect without significant cytotoxicity.
-
Protocol 2: Analysis of Glycoprotein Accumulation by Western Blot
This protocol describes how to detect the accumulation of unprocessed, high-mannose glycoproteins in cells treated with this compound using Western blotting and a lectin that specifically binds to these structures (e.g., Concanavalin A).
Materials:
-
This compound-treated and control cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Biotinylated Concanavalin A (Con A) lectin
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Western blotting imaging system
Methodology:
-
Cell Lysis:
-
Treat cells with the optimized concentration and incubation time of this compound determined in Protocol 1.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by molecular weight.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Lectin Blotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with biotinylated Concanavalin A (diluted in blocking buffer, typically 1-5 µg/mL) overnight at 4°C or for 2 hours at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate the membrane with Streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent HRP substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
An increase in the signal in the lanes corresponding to this compound-treated cells indicates an accumulation of high-mannose glycoproteins. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.
-
Mandatory Visualizations
Caption: Inhibition of N-linked glycoprotein processing by this compound.
Caption: The Unfolded Protein Response (UPR) pathway activated by ER stress.
References
Technical Support Center: Australine Hydrochloride Stability and Degradation in Aqueous Solution
Frequently Asked Questions (FAQs)
Q1: I need to prepare an aqueous stock solution of australine (B55042) hydrochloride for my experiments. What are the recommended storage conditions and for how long is the solution stable?
A1: As a starting point, it is recommended to store aqueous solutions of australine hydrochloride at -20°C.[1] The product's chemical information suggests it is soluble in water at up to 20 mg/mL.[1] However, the long-term stability in aqueous solution has not been extensively documented. For critical experiments, it is advisable to prepare fresh solutions or conduct a preliminary stability study under your specific experimental conditions. General best practices for handling similar compounds suggest storing solutions tightly closed and in a dry, cool, and well-ventilated place.[2][3]
Q2: What factors can influence the stability of this compound in an aqueous solution?
A2: Several factors can affect the stability of a drug substance like this compound in an aqueous solution. These include pH, temperature, light, oxygen, and the presence of other reactive species.[4][5][6] It is crucial to control these parameters in your experiments to ensure reproducibility.
Q3: How can I determine the stability of this compound under my specific experimental conditions?
A3: To determine the stability of this compound, a forced degradation study is recommended.[7] This involves subjecting the compound in an aqueous solution to various stress conditions more severe than normal storage conditions to accelerate degradation.[7][8] The goal is to identify potential degradation products and degradation pathways.[8][9]
Q4: What are the typical stress conditions used in a forced degradation study?
A4: Typical stress conditions for a forced degradation study include:
-
Acidic Hydrolysis: Treatment with dilute hydrochloric or sulfuric acid (e.g., 0.1 M to 1 M HCl).[7][10][11]
-
Basic Hydrolysis: Treatment with a dilute base (e.g., 0.1 M to 1 M NaOH).[7][10][11]
-
Oxidation: Exposure to an oxidizing agent, commonly hydrogen peroxide (e.g., 0.1% to 3% H₂O₂).[12]
-
Thermal Stress: Heating the solution at elevated temperatures (e.g., 40°C to 70°C).[12]
-
Photostability: Exposing the solution to a controlled source of UV and visible light.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid degradation of this compound observed immediately after dissolution. | The aqueous solution may be at an unfavorable pH, or the compound may be inherently unstable in water at room temperature. | Prepare the solution at a different pH (e.g., using a buffer). Consider preparing solutions fresh immediately before use and keeping them on ice. |
| Inconsistent results between stability experiments. | Variations in experimental conditions such as pH, temperature, or light exposure. Inconsistent preparation of stock solutions. | Ensure all experimental parameters are tightly controlled. Use calibrated equipment. Prepare a single large batch of stock solution for all parallel experiments. |
| No degradation is observed under any stress conditions. | The stress conditions may not be harsh enough. The duration of the study may be too short. | Increase the concentration of the stressor (acid, base, oxidant), the temperature, or the duration of exposure. Note that over-stressing can lead to secondary degradation products not relevant to normal storage conditions.[7] |
| Precipitation of the compound during the experiment. | The concentration of this compound may be too high, or its solubility may decrease under the stress conditions (e.g., pH change). | Reduce the initial concentration of this compound. If using co-solvents to aid dissolution, ensure they are compatible with the stress conditions.[7][10] |
Experimental Protocols
General Protocol for a Forced Degradation Study of this compound in Aqueous Solution
This protocol outlines a general procedure for conducting a forced degradation study. The specific concentrations and durations may need to be adjusted based on the observed stability of this compound.
-
Preparation of Stock Solution:
-
Dissolve this compound in purified water (e.g., Milli-Q or equivalent) to a known concentration (e.g., 1 mg/mL).[10]
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at a set temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).[8]
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at a set temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).[8]
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide to achieve a final concentration of 3% H₂O₂. Keep the solution at room temperature for a defined period (e.g., 24 hours).
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 70°C) for a defined period (e.g., 48 hours).
-
Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[7] A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots of the stressed and control solutions.
-
If necessary, neutralize the acidic and basic samples.
-
Analyze the samples by a suitable stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection. The method should be able to separate the intact this compound from any degradation products.
-
Data Presentation
The following table is a template for recording and presenting the results of a forced degradation study.
| Stress Condition | Time (hours) | Initial Concentration (mg/mL) | Remaining this compound (%) | Peak Area of Degradation Product 1 | Peak Area of Degradation Product 2 |
| Control (Room Temp) | 0 | 1.0 | 100 | 0 | 0 |
| 24 | 1.0 | ||||
| 48 | 1.0 | ||||
| 0.1 M HCl @ 60°C | 0.5 | 0.5 | |||
| 1 | 0.5 | ||||
| 2 | 0.5 | ||||
| 0.1 M NaOH @ 60°C | 0.5 | 0.5 | |||
| 1 | 0.5 | ||||
| 2 | 0.5 | ||||
| 3% H₂O₂ @ Room Temp | 2 | 1.0 | |||
| 8 | 1.0 | ||||
| 24 | 1.0 | ||||
| 70°C | 8 | 1.0 | |||
| 24 | 1.0 | ||||
| 48 | 1.0 | ||||
| Photostability (Light) | 24 | 1.0 | |||
| Photostability (Dark) | 24 | 1.0 |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting inconsistent stability results.
References
- 1. This compound | 186766-07-4 [amp.chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. scribd.com [scribd.com]
- 5. scitechnol.com [scitechnol.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijrpp.com [ijrpp.com]
- 9. Forced Degradation – Home [pharmatechassociates.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. ajpsonline.com [ajpsonline.com]
Technical Support Center: Cell Viability Assays for Australine Hydrochloride Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing cell viability assays to assess the cytotoxicity of Australine hydrochloride. Given that this compound is a plant-derived alkaloid and a known glycosidase inhibitor, special considerations are necessary to ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: Which cell viability assay is most suitable for assessing the cytotoxicity of this compound?
A1: The choice of assay depends on the expected mechanism of cell death.
-
MTT/XTT Assays: These colorimetric assays measure metabolic activity. They are widely used but can be susceptible to interference from colored compounds or compounds with reducing potential, which is a possibility with plant-derived alkaloids.[1] It is crucial to include a cell-free control to test for direct reduction of the tetrazolium salt by this compound.
-
LDH Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity (necrosis or late apoptosis).[2] It is generally less prone to interference from colored compounds.
-
ATP-Based Assays: These highly sensitive assays measure the level of intracellular ATP, which correlates with cell viability. They are a good alternative if interference with MTT or XTT assays is suspected.
Q2: Can this compound, as a glycosidase inhibitor, interfere with cell viability assays?
A2: Yes, as a glycosidase inhibitor, this compound's primary mechanism of action is the inhibition of enzymes involved in glycoprotein (B1211001) processing.[3] While this is not a direct chemical interference with most viability reagents, the downstream cellular effects of inhibiting glycosidases could indirectly affect metabolic assays. For instance, altered glycoprotein processing could impact cell signaling and metabolism over time. Therefore, it is advisable to use multiple assay types that measure different cellular parameters (e.g., metabolic activity, membrane integrity, and ATP levels) to obtain a comprehensive understanding of its cytotoxic effects.
Q3: What are the recommended positive and negative controls for cytotoxicity experiments with this compound?
A3:
-
Negative Control: Cells treated with the vehicle (e.g., sterile water or PBS) in which this compound is dissolved. This accounts for any effect of the solvent on cell viability.
-
Positive Control: A well-characterized cytotoxic agent that induces a known mechanism of cell death in the cell line being used (e.g., staurosporine (B1682477) for apoptosis or Triton™ X-100 for necrosis).
-
Compound Interference Control (for MTT/XTT): Wells containing culture medium and this compound at the highest concentration used in the experiment, but without cells. This will reveal any direct chemical reaction between the compound and the assay reagent.[1]
Q4: How long should I incubate the cells with this compound before performing the viability assay?
A4: The optimal incubation time depends on the cell type and the expected rate of cytotoxicity. A time-course experiment (e.g., 24, 48, and 72 hours) is recommended to determine the most appropriate endpoint. Some compounds may induce apoptosis, which is a slower process, while others might cause rapid necrosis.
Troubleshooting Guides
MTT/XTT Assay Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| High background absorbance in cell-free wells | This compound is directly reducing the MTT/XTT reagent. | Use an alternative assay such as the LDH or ATP-based assay. If continuing with MTT/XTT, subtract the background absorbance from the cell-free control from all other readings. |
| Unexpectedly high cell viability at high concentrations | Interference from this compound's potential reducing properties. Plant extracts can sometimes interfere with tetrazolium salt reduction.[1] | Corroborate results with a non-metabolic assay like the LDH assay. Perform a cell-free control to quantify the extent of direct reduction. |
| Inconsistent results between replicate wells | Uneven cell seeding, edge effects in the microplate, or incomplete dissolution of formazan (B1609692) crystals. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS. Ensure complete solubilization of formazan crystals by thorough mixing and appropriate solvent volume. |
LDH Assay Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| High background LDH in control wells | Serum in the culture medium contains LDH. Cells were handled too vigorously during seeding or media changes. | Use a low-serum (e.g., 1%) or serum-free medium for the assay incubation period. Handle cells gently during all pipetting steps.[2] |
| Low LDH release despite visible cell death under the microscope | The primary mode of cell death is apoptosis, and significant LDH release occurs only in late-stage apoptosis or necrosis. The compound may be inhibiting the LDH enzyme itself. | Extend the incubation time with this compound. Confirm apoptosis using a specific assay (e.g., caspase activity assay). Test for direct inhibition of LDH by this compound in a cell-free system.[2] |
| High variability between replicates | Incomplete cell lysis in the maximum LDH release control. Bubbles in the wells interfering with absorbance readings. | Ensure complete lysis by visual inspection under a microscope after adding the lysis buffer. Centrifuge the plate briefly to remove bubbles before reading. |
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Assay Used |
| A549 | Lung Carcinoma | 48 | 150 | MTT |
| MCF-7 | Breast Adenocarcinoma | 48 | 200 | LDH |
| HeLa | Cervical Cancer | 72 | 120 | ATP-based |
| HepG2 | Hepatocellular Carcinoma | 48 | 180 | XTT |
Experimental Protocols
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only and positive controls.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.
-
Absorbance Measurement: Mix gently to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
Protocol: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Mandatory Visualizations
Diagram 1: General Workflow for Assessing this compound Cytotoxicity
Caption: Workflow for cytotoxicity assessment of this compound.
Diagram 2: Plausible Signaling Pathway for Alkaloid-Induced Apoptosis
Disclaimer: This diagram illustrates a general pathway for apoptosis induction by cytotoxic alkaloids. The specific molecular targets of this compound have not been fully elucidated.
Caption: Hypothetical pathway of this compound-induced apoptosis.
References
Interpreting unexpected results in Australine hydrochloride experiments.
Welcome to the technical support center for Australine hydrochloride experiments. This resource is designed for researchers, scientists, and drug development professionals to interpret unexpected results and troubleshoot common issues encountered during their work with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a pyrrolizidine (B1209537) alkaloid originally isolated from the Australian tree Castanospermum australe. Its primary mechanism of action is the inhibition of α-glucosidases. Specifically, it is a potent inhibitor of amyloglucosidase, with a reported 50% inhibition (IC50) at a concentration of 5.8 µM. It acts as a competitive inhibitor for this enzyme.[1] Australine also interferes with glycoprotein (B1211001) processing by inhibiting glucosidase I, an enzyme in the endoplasmic reticulum responsible for trimming glucose residues from N-linked glycans. This inhibition leads to the accumulation of glycoproteins with immature Glc3Man7-9(GlcNAc)2 oligosaccharide structures.[1]
Q2: I am observing higher-than-expected cytotoxicity in my cell culture experiments with this compound. What could be the cause?
A2: Higher-than-expected cytotoxicity can stem from several factors:
-
Concentration: While specific IC50 values for cytotoxicity across various cell lines are not widely published, high concentrations of this compound can lead to significant cell death. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
-
ER Stress and the Unfolded Protein Response (UPR): By inhibiting glucosidase I, this compound disrupts proper protein folding in the endoplasmic reticulum (ER), leading to an accumulation of misfolded glycoproteins. This condition, known as ER stress, activates the Unfolded Protein Response (UPR). While the UPR is initially a pro-survival pathway, prolonged or severe ER stress can trigger apoptosis (programmed cell death).
-
Off-Target Effects: Although primarily known as an α-glucosidase inhibitor, like many small molecules, this compound may have off-target effects at higher concentrations that could contribute to cytotoxicity. It is advisable to consult literature for any known off-target activities.
-
Cell Line Sensitivity: Different cell lines can exhibit varying sensitivities to drugs that induce ER stress. It is recommended to compare your results with any available data for similar cell types.
Q3: My alpha-glucosidase inhibition assay is not yielding the expected results. What are some common troubleshooting steps?
A3: Issues with α-glucosidase inhibition assays can arise from several sources. Here are some common troubleshooting tips:
-
Enzyme Activity: Ensure your α-glucosidase enzyme is active. Run a positive control without any inhibitor to confirm robust enzyme activity. The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), should be efficiently hydrolyzed to produce a yellow color (p-nitrophenol) upon reaction termination with a basic solution like sodium carbonate.
-
Incorrect pH or Temperature: α-glucosidases have optimal pH and temperature ranges for activity. Verify that your assay buffer and incubation conditions are appropriate for the specific enzyme you are using.
-
Substrate Concentration: The concentration of the substrate can influence the apparent IC50 of a competitive inhibitor like this compound. Ensure you are using a consistent and appropriate substrate concentration in your experiments.
-
Inhibitor Purity and Concentration: Verify the purity and concentration of your this compound stock solution. Improperly stored or weighed compounds can lead to inaccurate results.
Troubleshooting Guides
Guide 1: Unexpected Cytotoxicity
This guide will help you troubleshoot experiments where you observe unexpected levels of cell death.
| Observation | Potential Cause | Recommended Action |
| High cell death at expected non-toxic concentrations. | Cell line is highly sensitive to ER stress. | Perform a dose-response curve to determine the IC50 for your specific cell line. Consider using a lower concentration or a less sensitive cell line if your experimental goals allow. |
| Variable cytotoxicity between experiments. | Inconsistent cell health or passage number. Inconsistent drug concentration. | Use cells within a consistent passage number range. Ensure your this compound stock solution is properly stored and diluted fresh for each experiment. |
| Apoptosis is detected. | Prolonged ER stress-induced UPR activation. | Co-treat with a known ER stress inhibitor (e.g., TUDCA or 4-PBA) to see if cytotoxicity is rescued. This can help confirm the role of ER stress in the observed cell death. |
Guide 2: Inconsistent Alpha-Glucosidase Inhibition
Use this guide if you are experiencing variability in your enzyme inhibition assays.
| Observation | Potential Cause | Recommended Action |
| IC50 value is significantly different from the reported 5.8 µM. | Different enzyme source or purity. Different assay conditions (pH, temperature, substrate concentration). | Standardize your assay conditions and ensure they are optimal for your enzyme. If possible, use the same enzyme source as the reference study. |
| No inhibition observed. | Inactive enzyme or inhibitor. Incorrect assay setup. | Test enzyme activity with a positive control. Verify the concentration and integrity of your this compound. Double-check all reagent concentrations and incubation times. |
| High background signal in "no enzyme" controls. | Substrate degradation. Contamination. | Prepare fresh substrate solution for each experiment. Ensure all reagents and labware are clean. |
Guide 3: Interpreting Glycosylation Analysis Data (LC-MS)
This guide provides insights into interpreting changes in N-linked glycan profiles following this compound treatment.
| Observation | Expected Change with this compound | Interpretation |
| Appearance of new peaks or increase in specific high-mannose structures. | Accumulation of Glc3Man7-9(GlcNAc)2 structures. | This is the expected outcome of glucosidase I inhibition. The presence of these structures confirms the on-target effect of this compound in your cellular model. |
| Decrease in complex and hybrid N-glycans. | Inhibition of the N-linked glycosylation maturation pathway. | Since the initial glucose trimming is blocked, the subsequent processing steps to form complex and hybrid glycans are prevented. |
| No change in glycan profile. | Insufficient drug concentration or incubation time. Cell line is resistant to the effects of the drug. | Increase the concentration of this compound and/or the treatment duration. Verify that the drug is entering the cells. |
Experimental Protocols
Alpha-Glucosidase Inhibition Assay
This protocol is a general guideline and may need optimization for your specific enzyme and laboratory conditions.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Prepare a stock solution of α-glucosidase in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 6.8).
-
Prepare a stock solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.
-
Prepare a stop solution (e.g., 0.1 M sodium carbonate).
-
-
Assay Procedure:
-
In a 96-well plate, add your this compound at various concentrations.
-
Add the α-glucosidase solution to each well and incubate for a pre-determined time (e.g., 10 minutes) at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the pNPG substrate solution to each well.
-
Incubate for a specific time (e.g., 20 minutes) at the optimal temperature.
-
Stop the reaction by adding the sodium carbonate solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
-
Cytotoxicity Assay (MTT Assay)
This is a common method for assessing cell viability.
-
Cell Seeding:
-
Seed your cells of interest in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at a wavelength between 540 and 590 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
Visualizations
References
Adjusting Australine hydrochloride concentration for different cell lines.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of Australine hydrochloride in different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a pyrrolizidine (B1209537) alkaloid that acts as a potent inhibitor of N-linked glycosylation.[1] Specifically, it inhibits the endoplasmic reticulum (ER) resident α-glucosidase I, an enzyme crucial for the initial trimming of glucose residues from newly synthesized glycoproteins.[1][2][3] This inhibition leads to the accumulation of glycoproteins with immature, glucose-containing N-glycan chains (Glc3Man7-9(GlcNAc)2), preventing their proper folding and subsequent trafficking through the secretory pathway.[1]
Q2: How does this compound affect different cell lines?
The sensitivity of different cell lines to this compound can vary significantly. This variability is influenced by several factors, including the cell line's intrinsic metabolic rate, the expression levels of α-glucosidase I, and the importance of N-linked glycosylation for the function of essential cell surface receptors and signaling molecules in that specific cell type. Therefore, the optimal concentration of this compound must be determined empirically for each cell line.
Q3: What are the expected effects of this compound treatment on cells?
Treatment with an effective concentration of this compound will lead to the inhibition of N-linked glycosylation. This can be observed as a shift in the molecular weight of glycoproteins on a Western blot, indicating the presence of larger, unprocessed glycan chains. Functionally, this can result in reduced cell proliferation, induction of the unfolded protein response (UPR) due to ER stress, and in some cases, apoptosis.[4]
Troubleshooting Guide: Adjusting this compound Concentration
This guide addresses common issues encountered when determining the optimal concentration of this compound for your specific cell line.
| Issue | Potential Cause | Recommended Solution |
| No observable effect on cell viability or glycosylation. | Concentration too low: The concentration of this compound is insufficient to inhibit α-glucosidase I effectively in the target cell line. | Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). Start with a broad range of concentrations (e.g., 0.1 µM to 100 µM) and narrow down to a more specific range based on the initial results. |
| Cell line resistance: The cell line may have a high level of α-glucosidase I expression or alternative pathways that compensate for the inhibition. | Confirm target engagement by analyzing the glycosylation status of a known glycoprotein (B1211001). If the target is engaged but no phenotype is observed, consider that N-linked glycosylation may not be critical for the specific cellular process you are studying in this cell line. | |
| High levels of cell death, even at low concentrations. | High cytotoxicity: The cell line is highly sensitive to the disruption of N-linked glycosylation. | Perform a detailed cytotoxicity assay (e.g., MTT or MTS assay) to determine the IC50 value accurately.[5][6][7][8] Use a concentration at or below the IC50 for your experiments to minimize off-target cytotoxic effects. |
| Inhibitor instability: The inhibitor may be degrading in the culture medium. | Prepare fresh dilutions of this compound for each experiment from a stock solution. | |
| Inconsistent results between experiments. | Cell culture variability: Differences in cell passage number, confluency, or seeding density can affect the cellular response to the inhibitor. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure uniform seeding density for all experiments.[9] |
| Pipetting errors: Inaccurate pipetting can lead to significant variations in the final concentration of the inhibitor. | Use calibrated pipettes and ensure proper mixing of the inhibitor in the culture medium. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using MTT Assay
This protocol outlines the steps to determine the cytotoxic effects of this compound on a specific cell line and to identify the IC50 value.[5][6][7][8]
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in sterile water or PBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[5]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Inhibitor Treatment: Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a "vehicle control" (medium with the same amount of solvent used to dissolve the inhibitor) and a "no-treatment" control.
-
Incubation: Incubate the plate for a period that is relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.[10][11]
Protocol 2: Analysis of N-Linked Glycosylation Status by Western Blot
This protocol is used to confirm the inhibitory effect of this compound on N-linked glycosylation.[12]
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against a known glycoprotein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with the determined optimal concentration of this compound for the desired duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the glycoprotein of interest overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Compare the molecular weight of the glycoprotein in the treated samples to the untreated control. An upward shift in the molecular weight of the band in the treated samples indicates the presence of unprocessed, larger N-glycan chains, confirming the inhibitory effect of this compound.
Visualizations
Caption: N-Linked Glycosylation Pathway and the Target of this compound.
Caption: Experimental Workflow for Optimizing this compound Concentration.
References
- 1. Australine, a pyrrolizidine alkaloid that inhibits amyloglucosidase and glycoprotein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterizing the selectivity of ER α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral therapies targeting host ER alpha-glucosidases: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Tools for Inhibiting Glycosylation - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. broadpharm.com [broadpharm.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Preventing precipitation of Australine hydrochloride in culture.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Australine hydrochloride precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound is a pyrrolizidine (B1209537) alkaloid that acts as a potent inhibitor of glucosidase I.[1] This makes it a valuable tool for studying glycoprotein (B1211001) processing and the endoplasmic reticulum (ER) quality control of protein folding. Its hydrochloride salt form is generally used to improve its solubility in aqueous solutions.
Q2: My this compound precipitated immediately upon addition to the cell culture medium. What is the likely cause?
Immediate precipitation, often termed "crashing out," is common when a concentrated stock solution (usually in an organic solvent like DMSO) is rapidly diluted into an aqueous medium where the compound has lower solubility.[2] The abrupt change in solvent polarity causes the compound to fall out of solution.
Q3: Can the pH of my culture medium affect the solubility of this compound?
Yes, the pH of the culture medium is a critical factor.[3] As an alkaloid hydrochloride, the solubility of this compound can be influenced by the pH of the solution. While the hydrochloride salt is intended to be water-soluble, significant shifts in pH upon addition to the buffered culture medium can affect its stability in solution. The pH-solubility profile of a base and its hydrochloride salt are generally identical except during the phase transition from the salt to the base or vice-versa.[4][5]
Q4: I noticed a precipitate in my culture after a few days of incubation. What could be the reason?
Delayed precipitation can be caused by several factors:
-
Media Evaporation: Over time, especially in incubators with suboptimal humidity, water can evaporate from the culture vessel, increasing the concentration of all components, including this compound, potentially exceeding its solubility limit.[6]
-
Temperature Fluctuations: Repeatedly moving culture plates in and out of the incubator can cause temperature cycling, which may decrease the solubility of the compound.[2]
Q5: What is the recommended storage condition for this compound solutions?
Stock solutions of this compound should be stored at -20°C.[7] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can promote precipitation.[2]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Media
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media (see Experimental Protocol 1). |
| Rapid Dilution | Adding a concentrated stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.[2] | Perform a serial dilution. First, create an intermediate dilution of the stock in pre-warmed (37°C) culture media. Then, add this intermediate dilution to the final volume of media. Add the compound dropwise while gently swirling the media.[2] |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for preparing your final working solution.[2] |
| Incorrect Stock Solvent | While this compound is water-soluble (20 mg/ml), using a different solvent for a highly concentrated stock might contribute to precipitation upon dilution. | Prepare the stock solution in sterile, distilled water as the primary solvent. If an organic solvent like DMSO must be used for other experimental reasons, keep the final concentration in the media below 0.5%. |
Issue 2: Precipitate Forms After Prolonged Incubation
| Potential Cause | Explanation | Recommended Solution |
| Media Evaporation | Loss of water from the culture vessel concentrates all solutes, potentially pushing the this compound concentration above its solubility threshold.[6] | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[2] |
| Temperature Cycling | Frequent removal of the culture vessel from the stable 37°C environment can cause temperature shifts that affect compound solubility. | Minimize the time that culture vessels are outside the incubator. For frequent observation, consider using a microscope with an integrated environmental chamber.[2] |
| Interaction with Media Components | Over time, this compound may interact with components in the serum or the basal medium, forming insoluble complexes. | If using serum, consider reducing the serum percentage or switching to a serum-free formulation if compatible with your cell line. |
| pH Shift During Culture | Cellular metabolism can alter the pH of the culture medium over time, which could affect the solubility of the compound. | Ensure the medium has adequate buffering capacity (e.g., HEPES) for long-term experiments and monitor the pH of the medium. |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound
Objective: To empirically determine the highest concentration of this compound that remains soluble in your specific cell culture medium.
Materials:
-
This compound
-
Sterile, distilled water or DMSO for stock solution
-
Your complete cell culture medium (including serum and other supplements), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO₂)
Methodology:
-
Prepare a High-Concentration Stock Solution: Prepare a 10 mg/mL stock solution of this compound in sterile, distilled water. Ensure it is fully dissolved.
-
Prepare Serial Dilutions: In a 96-well plate or microcentrifuge tubes, prepare a 2-fold serial dilution of the this compound stock solution in your complete, pre-warmed cell culture medium. For example, add 100 µL of medium to 8 wells. Add 100 µL of the stock to the first well, mix, then transfer 100 µL to the second well, and so on. This will create a range of concentrations.
-
Include Controls: Have a well with medium only (negative control) and, if you used an organic solvent for a stock, a well with medium and the highest concentration of the solvent used (vehicle control).
-
Incubate and Observe: Incubate the plate at 37°C and 5% CO₂.
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours). For a more quantitative assessment, you can measure the absorbance of the plate at a wavelength between 500-600 nm using a plate reader. An increase in absorbance compared to the control indicates precipitation.[2]
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and shows no significant increase in absorbance is the maximum working soluble concentration for your experimental conditions.
Data Presentation:
Record your observations in a table similar to the one below.
| Concentration (µg/mL) | Visual Observation (24h) | Absorbance @ 600nm (24h) | Soluble? (Yes/No) |
| 5000 | Precipitate | 0.550 | No |
| 2500 | Precipitate | 0.320 | No |
| 1250 | Slight Haze | 0.150 | No |
| 625 | Clear | 0.055 | Yes |
| 312.5 | Clear | 0.052 | Yes |
| Medium Control | Clear | 0.050 | Yes |
Visualizations
Caption: Recommended workflow for preparing this compound working solutions.
Caption: Logical flow for troubleshooting precipitation issues.
References
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 7. This compound | 186766-07-4 [amp.chemicalbook.com]
Technical Support Center: Australine Hydrochloride Enzymatic Assays
Welcome to the technical support center for Australine hydrochloride enzymatic assays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the successful execution of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an α-glucosidase inhibition assay with this compound?
A1: The optimal pH for most α-glucosidase enzymes is in the acidic range, typically between 4.0 and 7.0.[1] For in vitro α-glucosidase inhibition assays, a common starting point is a pH of 6.8 to 7.0, particularly when using a phosphate (B84403) buffer system.[2][3] However, it is crucial to determine the optimal pH for the specific α-glucosidase enzyme being used in your experiment, as this can vary depending on the enzyme's source (e.g., yeast, rat intestine, etc.).
Q2: Which buffer system is most compatible with this compound enzymatic assays?
A2: Phosphate buffer is the most frequently cited buffer system for α-glucosidase inhibition assays in the scientific literature.[2][3][4] It is generally a good choice due to its buffering capacity in the optimal pH range for many α-glucosidases. While other buffers like citrate, HEPES, and Tris-HCl can be used, they may have specific effects on the enzyme or the inhibitor. For instance, Tris buffer has been reported to inhibit some glycosidases and may not be the ideal choice.[5] It is recommended to perform a buffer optimization experiment if you are developing a new assay or experiencing issues with your current system.
Q3: Can the ionic strength of the buffer affect the assay results?
A3: Yes, the ionic strength of the buffer can influence enzyme activity. It is important to maintain a consistent ionic strength across all experiments to ensure reproducibility. While the optimal ionic strength can vary, a concentration of 50 mM to 100 mM for the buffer is a common starting point. Significant deviations from the optimal ionic strength can lead to decreased enzyme activity and may affect the binding of the inhibitor, thereby altering the IC50 value.
Q4: How should I prepare and store this compound for the assay?
A4: this compound should be dissolved in the assay buffer to the desired stock concentration. It is recommended to prepare fresh solutions for each experiment to avoid potential degradation. If storage is necessary, aliquoting the stock solution and storing it at -20°C or lower is advisable to minimize freeze-thaw cycles. Always consult the manufacturer's instructions for specific storage recommendations.
Troubleshooting Guide
This guide addresses common issues encountered during this compound enzymatic assays.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No or low enzyme activity | 1. Incorrect pH or buffer composition: The pH of the buffer may be outside the optimal range for the enzyme, or a component of the buffer could be inhibitory. 2. Inactive enzyme: The enzyme may have lost activity due to improper storage or handling (e.g., multiple freeze-thaw cycles). 3. Incorrect substrate concentration: The substrate concentration may be too low for the enzyme to function optimally. | 1. Verify buffer pH: Use a calibrated pH meter to confirm the pH of your buffer. Prepare fresh buffer if necessary. Consider testing a range of pH values to determine the optimum for your specific enzyme. 2. Test enzyme activity: Run a positive control with a known active enzyme to confirm its viability. If the enzyme is inactive, obtain a fresh batch. 3. Optimize substrate concentration: Perform a substrate titration to determine the Michaelis-Menten constant (Km) and use a substrate concentration around the Km value for inhibition assays. |
| High background signal | 1. Substrate instability: The substrate may be hydrolyzing spontaneously in the assay buffer. 2. Contaminated reagents: Reagents may be contaminated with a substance that interferes with the assay's detection method. | 1. Run a substrate-only control: Incubate the substrate in the assay buffer without the enzyme to check for spontaneous degradation. If this occurs, you may need to adjust the buffer conditions or find a more stable substrate. 2. Use high-purity reagents: Ensure all reagents, including water, are of high purity. Prepare fresh solutions to minimize the risk of contamination. |
| Inconsistent or irreproducible results | 1. Variable incubation times or temperatures: Inconsistent timing or temperature fluctuations can significantly impact enzyme kinetics. 2. Pipetting errors: Inaccurate pipetting of the enzyme, substrate, or inhibitor can lead to variability. 3. Buffer variability: Using different batches of buffer with slight pH or concentration differences can affect results. | 1. Standardize assay conditions: Use a temperature-controlled incubator or water bath and a precise timer for all incubations. 2. Calibrate pipettes: Ensure all pipettes are properly calibrated. Use appropriate pipetting techniques to minimize errors. 3. Prepare a large batch of buffer: Prepare a single, large batch of buffer for a series of experiments to ensure consistency. |
| Unexpected IC50 values | 1. Incorrect inhibitor concentration: Errors in the preparation of the this compound stock solution or serial dilutions can lead to inaccurate IC50 values. 2. Buffer interference: The chosen buffer system may interact with the inhibitor, affecting its binding to the enzyme. | 1. Verify inhibitor concentration: Double-check all calculations and dilutions for the inhibitor stock solution. 2. Evaluate buffer effects: If possible, test the inhibitor in a different, well-characterized buffer system to see if the IC50 value changes significantly. |
Data Presentation: Buffer System Considerations for α-Glucosidase Assays
| Buffer System | Typical pH Range | Typical Concentration | Advantages | Potential Disadvantages |
| Phosphate | 6.0 - 7.5 | 50 - 100 mM | - Mimics physiological conditions. - Generally good compatibility with α-glucosidases.[2][3][4] | - Can precipitate with certain metal ions. - pH can be temperature-sensitive. |
| Citrate | 3.0 - 6.2 | 20 - 50 mM | - Effective in the acidic pH range where many α-glucosidases are active. | - Can chelate metal ions, which may be required for some enzyme activity. |
| HEPES | 6.8 - 8.2 | 20 - 50 mM | - Low metal ion binding. - pH is less sensitive to temperature changes compared to Tris. | - Can be more expensive than other buffers. |
| Tris-HCl | 7.0 - 9.0 | 20 - 100 mM | - Widely used in biochemistry. | - pH is highly temperature-dependent. - Has been shown to inhibit some glycosidases.[5] |
Experimental Protocols
Protocol 1: In Vitro α-Glucosidase Inhibition Assay
This protocol is a generalized procedure for determining the inhibitory effect of this compound on α-glucosidase activity.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
This compound
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
50 mM Potassium Phosphate Buffer (pH 6.8)
-
0.1 M Sodium Carbonate (Na₂CO₃) solution (stop solution)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve α-glucosidase in phosphate buffer to a final concentration of 0.5 U/mL.
-
Prepare a stock solution of this compound in phosphate buffer. Perform serial dilutions to obtain a range of inhibitor concentrations.
-
Dissolve pNPG in phosphate buffer to a final concentration of 5 mM.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of phosphate buffer to each well.
-
Add 10 µL of the this compound dilutions to the test wells. For the control well (100% enzyme activity), add 10 µL of phosphate buffer.
-
Add 20 µL of the α-glucosidase solution to all wells.
-
-
Pre-incubation:
-
Mix the contents of the wells gently and pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction:
-
Add 20 µL of the pNPG solution to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for 20 minutes.
-
-
Stop Reaction:
-
Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ to each well.
-
-
Measure Absorbance:
-
Measure the absorbance at 405 nm using a microplate reader. The yellow color of the p-nitrophenol produced is proportional to the enzyme activity.
-
-
Calculate Percentage Inhibition:
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
-
Determine IC50 Value:
-
Plot the percentage inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Mandatory Visualizations
Caption: Signaling pathway of carbohydrate digestion and the inhibitory action of this compound on α-glucosidase.
Caption: Experimental workflow for the α-glucosidase inhibition assay.
Caption: Logical troubleshooting workflow for enzymatic assays.
References
- 1. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Mechanistic insight into the antidiabetic effects of Ficus hispida fruits: Inhibition of intestinal glucose absorption and pancreatic beta-cell apoptosis | PLOS One [journals.plos.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Glucosidase Inhibition: Australine Hydrochloride vs. Commercial Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the glucosidase inhibitory performance of Australine hydrochloride against commonly used alternatives such as Acarbose, Miglitol, and Voglibose. The information presented is supported by experimental data from scientific literature to assist researchers in making informed decisions for their drug discovery and development projects.
Mechanism of Action: A Competitive Edge in Carbohydrate Digestion
Alpha-glucosidase inhibitors, including this compound and its commercial counterparts, function by competitively blocking the active sites of α-glucosidase enzymes located in the brush border of the small intestine. These enzymes are crucial for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. By impeding this process, these inhibitors effectively slow down the absorption of glucose, leading to a reduction in postprandial blood glucose levels. This mechanism is a key strategy in the management of type 2 diabetes.
Quantitative Comparison of Inhibitory Potency
The inhibitory effect of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The table below summarizes the available IC50 data for this compound and its alternatives. It is important to note that IC50 values can vary significantly based on the source of the α-glucosidase enzyme (e.g., yeast, mammalian) and the specific experimental conditions used in the assay.
| Inhibitor | Enzyme Source | IC50 Value | Reference |
| This compound | Amyloglucosidase | 5.8 µM (for 50% inhibition) | [1] |
| Acarbose | Yeast α-glucosidase | Varies widely (µM to mM range) | [2] |
| Porcine Pancreatic α-amylase | ~50 µM | ||
| Rat Intestinal α-glucosidase | ~0.2 µM | ||
| Miglitol | Mammalian α-glucosidase | Potent inhibitor, specific values vary | |
| Voglibose | Mammalian α-glucosidase | Potent inhibitor, specific values vary |
Note: The variability in reported IC50 values for Acarbose highlights the importance of standardized assays for direct comparison. The potency of Miglitol and Voglibose is well-established, though specific IC50 values are also subject to assay conditions.
Experimental Protocols: A Guide to In Vitro Validation
The following is a generalized protocol for determining the α-glucosidase inhibitory activity of a compound in vitro. This method is based on the spectrophotometric measurement of the product formed from the enzymatic cleavage of a chromogenic substrate.
Materials:
-
α-Glucosidase enzyme (from Saccharomyces cerevisiae or other sources)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate (B84403) buffer (pH 6.8)
-
Test compound (e.g., this compound)
-
Positive control (e.g., Acarbose)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the α-glucosidase enzyme in phosphate buffer.
-
Prepare a stock solution of the substrate pNPG in phosphate buffer.
-
Prepare serial dilutions of the test compound and the positive control in phosphate buffer.
-
-
Assay:
-
To each well of a 96-well microplate, add a specific volume of the phosphate buffer.
-
Add the test compound or positive control at various concentrations to the respective wells.
-
Add the α-glucosidase enzyme solution to all wells except for the blank.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding the pNPG substrate solution to all wells.
-
Incubate the plate at the same temperature for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding a stop solution (e.g., sodium carbonate).
-
-
Measurement:
-
Measure the absorbance of the yellow-colored p-nitrophenol produced at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
-
Calculation:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizing the Process: From Mechanism to Measurement
To better understand the concepts discussed, the following diagrams illustrate the mechanism of action and the experimental workflow.
References
A Comparative Analysis of Australine Hydrochloride and Castanospermine Efficacy as Glycosidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two prominent glycosidase inhibitors: Australine hydrochloride and Castanospermine (B190763). Both are plant-derived alkaloids that interfere with glycoprotein (B1211001) processing, a critical cellular mechanism with implications in various diseases, including viral infections and cancer. This document synthesizes available experimental data to facilitate informed decisions in research and drug development.
At a Glance: Key Differences and Efficacy
Both Australine and Castanospermine are inhibitors of N-linked glycoprotein processing, specifically targeting α-glucosidases. Their primary mechanism of action involves the inhibition of glucosidase I, an enzyme responsible for the initial trimming of glucose residues from newly synthesized glycoproteins in the endoplasmic reticulum. This inhibition leads to the accumulation of immature, misfolded glycoproteins, which can have various downstream effects, including antiviral activity.
While both compounds share a common target, their chemical structures and inhibitory potencies differ. Australine is a polyhydroxylated pyrrolizidine (B1209537) alkaloid, whereas Castanospermine is a polyhydroxylated indolizidine alkaloid.[1][2] Available data suggests that Castanospermine is a significantly more potent inhibitor of glucosidases compared to Australine.[3]
Quantitative Comparison of Inhibitory Activity
The following tables summarize the available quantitative data on the inhibitory activity of this compound and Castanospermine against various glycosidases. It is important to note that direct comparisons of IC50 and Ki values should be made with caution, as experimental conditions can vary between studies.
Table 1: Inhibitory Concentration (IC50) Values
| Compound | Target Enzyme | Enzyme Source | IC50 Value | Reference |
| Australine | Amyloglucosidase | - | 5.8 µM | [1] |
| Castanospermine | α-Glucosidase I | Cell-free assay | 0.12 µM | [4] |
| Castanospermine | Glycoprotein Processing | HIV-infected H9 cells | 254 µM | [4] |
| Castanospermine | Insect Cellobiase | Various insect species | <32 µM | [5] |
| Castanospermine | Sucrase | - | 20 nM | [6] |
| Castanospermine | Lactase | - | >1000 nM | [6] |
| Castanospermine | Trehalase | - | >1000 nM | [6] |
Table 2: Inhibition Constant (Ki) Values
| Compound | Target Enzyme | Ki Value | Reference |
| Castanospermine | Sucrase | 2.6 nM | [7] |
| Castanospermine | Trehalase | 6.7 µM | [8] |
Mechanism of Action: Interference with N-Linked Glycosylation
The primary mechanism of action for both Australine and Castanospermine is the inhibition of α-glucosidases involved in the N-linked glycosylation pathway. This pathway is essential for the proper folding and function of many proteins.
Caption: N-Linked Glycosylation Pathway and Inhibition Sites.
As depicted, both compounds inhibit Glucosidase I, which removes the terminal glucose residue from the Glc3Man9GlcNAc2 oligosaccharide precursor. Castanospermine also inhibits Glucosidase II, which removes the subsequent two glucose residues. This blockage results in the accumulation of glycoproteins with unprocessed, glucose-containing oligosaccharides. Australine is reported to have only slight activity towards glucosidase II.[1]
Experimental Protocols
In Vitro α-Glucosidase Inhibition Assay
This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against α-glucosidase.
Caption: Workflow for an in vitro α-glucosidase inhibition assay.
Detailed Methodology:
-
Reagent Preparation:
-
Phosphate Buffer: Prepare a 0.1 M phosphate buffer and adjust the pH to 6.8.[9]
-
α-Glucosidase Solution: Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a final concentration of 0.5 U/mL. This solution should be prepared fresh.[9]
-
Substrate Solution: Dissolve p-nitrophenyl-α-D-glucopyranoside (pNPG) in the phosphate buffer to a final concentration of 5 mM.[9]
-
Test Compounds: Prepare stock solutions of this compound and Castanospermine in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.[9]
-
Positive Control: Prepare a solution of a known α-glucosidase inhibitor, such as acarbose, for comparison.[10]
-
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add 50 µL of the phosphate buffer (for the blank), 50 µL of the test compound dilutions, and 50 µL of the positive control.[9]
-
Add 50 µL of the α-glucosidase solution to all wells except the blank.[9]
-
Pre-incubate the plate at 37°C for 10-15 minutes.[9]
-
Initiate the reaction by adding 50 µL of the pNPG substrate solution to all wells.[9]
-
Incubate the plate at 37°C for 20-30 minutes.[11]
-
Stop the reaction by adding 50 µL of 0.1 M sodium carbonate (Na2CO3) solution.[9]
-
-
Data Analysis:
-
Measure the absorbance of each well at 405 nm using a microplate reader. The yellow color of the p-nitrophenol product is proportional to the enzyme activity.[9]
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100[9]
-
The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration.[10]
-
Summary and Conclusion
Both this compound and Castanospermine are valuable tools for studying the N-linked glycosylation pathway and for the development of therapeutics that target this process. The available data strongly indicates that Castanospermine is a more potent inhibitor of glucosidases than this compound . While Australine shows a greater selectivity for glucosidase I over glucosidase II, Castanospermine inhibits both enzymes.[1]
The choice between these two compounds will depend on the specific research or therapeutic goals. For applications requiring potent, broad-spectrum glucosidase inhibition, Castanospermine may be the preferred agent. For studies aiming to selectively inhibit glucosidase I, Australine could be a more suitable, albeit less potent, option. Further head-to-head comparative studies under identical experimental conditions are warranted to provide a more definitive quantitative comparison of their efficacy.
References
- 1. Australine, a pyrrolizidine alkaloid that inhibits amyloglucosidase and glycoprotein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Castanospermine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of alpha-glucosidase I of the glycoprotein-processing enzymes by 6-O-butanoyl castanospermine (MDL 28,574) and its consequences in human immunodeficiency virus-infected T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Castanospermine-glucosides as selective disaccharidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Castanospermine, alpha- and beta-glucosidase activity inhibitor (CAS 79831-76-8) | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. 3.6. α-Glucosidase Inhibiting Assay [bio-protocol.org]
- 11. 3.6. α-Glucosidase Inhibitory Assay [bio-protocol.org]
A Comparative Guide to Glycosylation Pathway Inhibition: Australine Hydrochloride vs. Swainsonine
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular biology, the post-translational modification of proteins through glycosylation is a critical process governing protein folding, trafficking, and function. The precise enzymatic tailoring of N-linked glycans in the endoplasmic reticulum (ER) and Golgi apparatus offers key intervention points for researchers studying these pathways. This guide provides an objective comparison of two widely utilized alkaloid inhibitors, australine (B55042) hydrochloride and swainsonine (B1682842), detailing their distinct mechanisms, inhibitory profiles, and the experimental protocols for their characterization.
While both compounds are powerful tools for modulating the N-linked glycosylation pathway, they act at fundamentally different stages. Australine hydrochloride is an inhibitor of α-glucosidase I, an early-stage enzyme in the ER, whereas swainsonine targets the later-stage Golgi-resident enzyme, α-mannosidase II. This distinction is crucial for designing experiments to generate specific glycoforms and for understanding their downstream cellular consequences.
Mechanism of Action and Specificity
This compound is a polyhydroxylated pyrrolizidine (B1209537) alkaloid isolated from the seeds of Castanospermum australe. It functions as a competitive inhibitor of α-glucosidases, particularly glucosidase I, which is responsible for cleaving the terminal α-1,2-linked glucose residue from the Glc₃Man₉GlcNAc₂ precursor on nascent glycoproteins.[1] Inhibition of this initial trimming step leads to the accumulation of glycoproteins bearing fully glucosylated oligosaccharide chains.[1] Notably, studies have shown that australine does not inhibit α- or β-mannosidases.[1]
Swainsonine , an indolizidine alkaloid, acts as a potent and reversible competitive inhibitor of Class II α-mannosidases, which are capable of hydrolyzing α-1,2, α-1,3, and α-1,6 mannoside linkages. Its primary targets within the N-linked glycosylation pathway are Golgi α-mannosidase II and lysosomal α-mannosidase.[2][3][4] By mimicking the mannosyl cation intermediate in the active site, swainsonine effectively blocks the trimming of mannose residues from the GlcNAcMan₅GlcNAc₂ intermediate. This inhibition prevents the formation of complex N-glycans and leads to the accumulation of hybrid-type oligosaccharides on mature glycoproteins.[4]
Quantitative Inhibitor Performance
The efficacy of these inhibitors is best understood through their 50% inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ) values against their respective target enzymes. Lower values indicate higher potency.
| Inhibitor | Target Enzyme | Source/Type | IC₅₀ / Kᵢ | Citation |
| Australine | Amyloglucosidase (an α-glucosidase) | Fungal | IC₅₀: 5.8 µM | [1] |
| Glucosidase I | Glycoprotein (B1211001) processing | Potent inhibitor | [1] | |
| Glucosidase II | Glycoprotein processing | Slight activity | [1] | |
| Swainsonine | α-Mannosidase | Jack Bean | IC₅₀: 0.1 - 0.5 µM | [5] |
| Lysosomal α-Mannosidase | Human | Kᵢ: 7.5 x 10⁻⁵ M (8a-epimer) | [6][7] | |
| Lysosomal α-Mannosidase | Murine | IC₅₀: ~1 µM | [3] | |
| Golgi α-Mannosidase II | Drosophila | Kᵢ: 20 nM | [8] | |
| Golgi α-Mannosidase II | Human (hGMII) | Kᵢ: 0.04 µM | [9] |
Affected Biological Pathway: N-Linked Glycosylation
The sequential nature of N-linked glycosylation allows for precise intervention by these inhibitors at different subcellular locations. Australine acts in the Endoplasmic Reticulum, while Swainsonine acts later in the Golgi apparatus.
References
- 1. Australine, a pyrrolizidine alkaloid that inhibits amyloglucosidase and glycoprotein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Marked differences in the swainsonine inhibition of rat liver lysosomal alpha-D-mannosidase, rat liver Golgi mannosidase II, and jack bean alpha-D-mannosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Swainsonine as a lysosomal toxin affects dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Mechanism of Swainsonine Causing Early Pregnancy Abnormal Decidualization and Inducing Abortion by Changing Glycosylation Modification [scirp.org]
- 5. Mechanism of Inhibition of Jack Bean α-Mannosidase by Swainsonine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship of swainsonine. Inhibition of human alpha-mannosidases by swainsonine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
Australine Hydrochloride: A Comparative Analysis of Glycosidase Cross-Reactivity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the glycosidase inhibitory profile of Australine hydrochloride against the well-established inhibitor, Acarbose (B1664774). This analysis is supported by experimental data to delineate its selectivity and potential applications.
Australine, a pyrrolizidine (B1209537) alkaloid, has been identified as a potent inhibitor of certain glycosidases, enzymes crucial for carbohydrate metabolism and glycoprotein (B1211001) processing. Understanding its cross-reactivity with a range of glycosidases is paramount for evaluating its therapeutic potential and predicting potential off-target effects. This guide compares the inhibitory activity of this compound with Acarbose, a widely used anti-diabetic drug that also targets glycosidases.
Comparative Inhibitory Profile
The following table summarizes the known inhibitory activities of this compound and Acarbose against a panel of glycosidases. The data is presented as the concentration required for 50% inhibition (IC50) or as a qualitative assessment of inhibition.
| Glycosidase | This compound | Acarbose |
| α-Glucosidases | ||
| Amyloglucosidase | IC50: 5.8 µM[1] | Inhibitor |
| Glucosidase I | Inhibitor[1] | Inhibitor |
| Glucosidase II | Slight Inhibition[1] | Inhibitor |
| β-Glucosidases | No Inhibition[1] | No Inhibition[2] |
| α-Mannosidases | No Inhibition[1] | No Inhibition Reported |
| β-Mannosidases | No Inhibition[1] | No Inhibition Reported |
| α-Galactosidases | No Inhibition[1] | No Inhibition Reported |
| β-Galactosidases | No Inhibition[1] | No Inhibition[2] |
Key Observations:
-
This compound demonstrates notable selectivity for α-glucosidases, particularly amyloglucosidase and glucosidase I.[1]
-
Unlike Acarbose, which is a known inhibitor of several α-glucosidases, Australine shows a more nuanced profile with strong inhibition of glucosidase I and only slight activity against glucosidase II.[1]
-
Both compounds exhibit a lack of inhibition against β-glucosidases and β-galactosidases, suggesting a degree of specificity for the anomeric configuration of the substrate.[1][2]
Mechanism of Action
Australine's inhibitory action on amyloglucosidase has been characterized as competitive, implying that it likely binds to the active site of the enzyme, competing with the natural substrate.[1] This mechanism is common for glycosidase inhibitors that are structural mimics of the carbohydrate substrate.
Experimental Protocols
The determination of glycosidase inhibition is typically performed using a spectrophotometric assay. The following is a generalized protocol for assessing the inhibitory activity of a compound against a specific glycosidase.
General Glycosidase Inhibition Assay Protocol:
1. Materials:
- Glycosidase enzyme (e.g., α-glucosidase from Saccharomyces cerevisiae)
- Substrate (e.g., p-nitrophenyl-α-D-glucopyranoside, pNPG)
- Inhibitor compound (e.g., this compound, Acarbose)
- Buffer solution (e.g., 0.1 M Phosphate buffer, pH 6.8)
- Stop solution (e.g., 0.1 M Sodium Carbonate)
- 96-well microplate
- Microplate reader
2. Procedure:
- Prepare a series of dilutions of the inhibitor compound in the buffer.
- In a 96-well microplate, add a fixed volume of the enzyme solution to each well.
- Add a corresponding volume of the diluted inhibitor or buffer (for control) to the wells.
- Pre-incubate the enzyme-inhibitor mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).
- Initiate the enzymatic reaction by adding a fixed volume of the substrate solution (pNPG) to each well.
- Incubate the reaction mixture at the specified temperature for a set time (e.g., 20 minutes).
- Terminate the reaction by adding the stop solution. The stop solution also serves to develop the color of the product.
- Measure the absorbance of the product (p-nitrophenol) at a specific wavelength (e.g., 405 nm) using a microplate reader.
- The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
- The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.
Experimental Workflow
The logical flow of a typical glycosidase inhibition experiment can be visualized as follows:
Caption: Workflow for determining glycosidase inhibition.
This guide provides a foundational understanding of the cross-reactivity profile of this compound. Further research is warranted to obtain more quantitative inhibitory data, particularly for glucosidases I and II, and to expand the panel of tested glycosidases to build a more comprehensive selectivity profile. Such data will be invaluable for the targeted development of Australine-based compounds for therapeutic applications.
References
A Comparative Guide to the Analysis of Australine Hydrochloride: HPLC vs. Mass Spectrometry
For researchers, scientists, and drug development professionals working with the polyhydroxylated alkaloid Australine hydrochloride, accurate and sensitive quantification is critical. Due to its highly polar nature and lack of a significant UV-absorbing chromophore, analyzing this compound presents unique challenges. This guide provides an objective comparison of two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) with universal detectors and Liquid Chromatography coupled with Mass Spectrometry (LC-MS).
The choice between these methods often depends on the specific requirements of the analysis, such as sensitivity, selectivity, throughput, and the need for structural confirmation. This document outlines the experimental protocols, presents comparative performance data, and offers a logical framework for selecting the most appropriate technique for your research needs.
Method 1: HPLC with Charged Aerosol Detection (HPLC-CAD)
High-Performance Liquid Chromatography coupled with a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) offers a robust solution for quantifying compounds like Australine that are non-volatile but lack a chromophore.[1][2] The principle involves nebulizing the column effluent, evaporating the mobile phase, and measuring the charge or scattered light from the remaining analyte particles.[1] This provides a near-universal response that is less dependent on the chemical properties of the analyte compared to UV detection.[1]
Given Australine's high polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred separation mode, as it excels at retaining and separating very polar compounds that show little to no retention in traditional reversed-phase chromatography.[3][4]
Experimental Protocol: HPLC-CAD
A representative HILIC-HPLC-CAD method for the analysis of this compound is detailed below. This protocol is based on established methods for similar polar analytes like amino acids and glucosamine.[5][6]
| Parameter | Specification |
| Chromatography System | Agilent 1200 Series or equivalent |
| Detector | Charged Aerosol Detector (e.g., Thermo Scientific Corona Veo) |
| Column | Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 95% B to 50% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| CAD Nebulizer Temp. | 35°C |
| CAD Evaporation Temp. | Not Applicable (Gas Driven) |
| CAD Gas Pressure | 35 psi (Nitrogen) |
| Data Collection Rate | 10 Hz |
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for high-sensitivity and high-selectivity analysis.[7] This technique combines the powerful separation capabilities of HPLC with the mass-selective detection of a mass spectrometer, allowing for precise identification and quantification even at very low concentrations in complex matrices.[7][8]
For this compound, a HILIC separation is again employed to manage its polarity, followed by electrospray ionization (ESI) in positive mode, which is effective for protonating alkaloids.[4] The use of tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) provides exceptional specificity by monitoring a specific precursor ion to product ion transition.
Experimental Protocol: HILIC-LC-MS/MS
The following protocol outlines a typical HILIC-LC-MS/MS method for the quantitative analysis of this compound, adapted from validated methods for other polar small molecules.[9][10][11]
| Parameter | Specification |
| Chromatography System | Waters ACQUITY UPLC I-Class or equivalent |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |
| Column | Waters ACQUITY UPLC BEH Amide (2.1 x 50 mm, 1.7 µm)[12] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 90% B to 40% B over 5 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 45°C |
| Injection Volume | 2 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 500°C |
| MRM Transition | Australine: Precursor Ion (e.g., m/z 190.1 [M+H]⁺) → Product Ion (e.g., m/z 112.1) |
| Collision Energy | Optimized for specific transition (e.g., 20 eV) |
Comparative Analytical Workflow
The following diagram illustrates the key stages in the analytical workflow for both HPLC-CAD and LC-MS/MS, highlighting the primary differences in the detection phase.
Performance Comparison
The selection of an analytical method is heavily influenced by its performance characteristics. The following table summarizes typical validation parameters for the two methods, compiled from studies on analogous polar compounds.
| Parameter | HPLC-CAD / ELSD | LC-MS/MS | Advantage |
| Selectivity | Moderate (Relies on chromatographic separation) | Very High (Chromatography + Mass Filtering) | LC-MS/MS |
| Limit of Detection (LOD) | ~5-20 ng on-column (CAD)[1] | < 0.1 ng/mL | LC-MS/MS |
| Limit of Quantification (LOQ) | ~15-50 ng on-column (CAD)[5] | ~0.5 ng/mL[11] | LC-MS/MS |
| Linearity (Dynamic Range) | ~3-4 orders of magnitude[1] | ~3-4 orders of magnitude[11] | Comparable |
| Precision (%RSD) | < 5%[8] | < 15% (typically < 5%)[11] | Comparable |
| Accuracy (% Recovery) | 95-105% | 85-115% | Comparable |
| Structural Confirmation | No | Yes (via fragmentation) | LC-MS/MS |
| Cost & Complexity | Lower | Higher | HPLC-CAD |
Note: Values are representative and can vary based on instrumentation, method optimization, and matrix complexity.
Method Selection Guide
Choosing the right analytical technique requires balancing performance needs with practical considerations like cost and available expertise. The diagram below provides a decision-making framework to guide your selection process.
Conclusion
Both HPLC with charged aerosol detection and LC-MS/MS are powerful and suitable techniques for the analysis of this compound.
HPLC-CAD is a cost-effective and robust choice for routine quality control, purity assessment, and quantification where analyte concentrations are relatively high. Its universal detection mechanism simplifies analysis for non-chromophoric compounds without requiring the higher investment and maintenance of a mass spectrometer.
LC-MS/MS is the superior technique when the highest sensitivity and selectivity are required. It is indispensable for trace-level quantification in complex biological matrices, such as in pharmacokinetic or metabolomic studies. Furthermore, its ability to provide structural information through fragmentation makes it the definitive choice for impurity identification and metabolite characterization.
Ultimately, the optimal method depends on the specific analytical challenge, budget, and the ultimate goal of the research. For laboratories focused on formulation and quality control, HPLC-CAD is an excellent and practical tool. For those engaged in drug discovery, bioanalysis, and in-depth characterization, the unparalleled performance of LC-MS/MS is essential.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Charged aerosol detection in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. lcms.cz [lcms.cz]
- 6. scielo.br [scielo.br]
- 7. rsc.org [rsc.org]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. Development and Validation of an LC-MS/MS Method for Quantification of the Novel Antibacterial Candidate DA-7010 in Plasma and Application to a Preclinical Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. "Development and validation of an LC–MS/MS method for quantification of" by B.H. Kachingwe, Y.-S. Uang et al. [jfda-online.com]
- 12. waters.com [waters.com]
Unveiling the Potency of Synthetic Australine Hydrochloride: A Comparative Guide
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the biological activity of synthetic Australine hydrochloride against its natural counterpart and other prominent glycosidase inhibitors. Supported by experimental data and detailed protocols, this document serves as a valuable resource for evaluating its potential in therapeutic applications.
This compound, a polyhydroxylated pyrrolizidine (B1209537) alkaloid, is a potent inhibitor of α-glucosidases, particularly glucosidase I, a key enzyme in the N-linked glycosylation pathway of glycoproteins.[1][2] This inhibition leads to the accumulation of immature glycoproteins, a mechanism with potential therapeutic implications in areas such as antiviral and cancer research. While initially isolated from the seeds of the Australian tree Castanospermum australe, chemical synthesis now provides a reliable and scalable source of this compound.[1] This guide delves into the biological activity of synthetic this compound, offering a comparative analysis with other well-known glycosidase inhibitors.
Comparative Analysis of Glucosidase Inhibition
The efficacy of a glycosidase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. While direct comparative studies between synthetic and natural this compound are not extensively documented in publicly available literature, the biological activity is expected to be identical given they are the same molecule. The following table summarizes the reported IC50 values for this compound and other relevant glycosidase inhibitors against various α-glucosidases.
| Compound | Enzyme Source | Substrate | IC50 (µM) | Reference |
| This compound | Amyloglucosidase | Starch | 5.8 | [1] |
| Castanospermine | α-Glucosidase I & II | N/A | N/A | Mentioned as inhibitor of both[2] |
| Swainsonine | α-Mannosidase II | N/A | N/A | Mentioned as α-mannosidase inhibitor[3] |
| Deoxynojirimycin | α-Glucosidase II | N/A | N/A | Preferentially inhibits glucosidase II[2] |
Note: "N/A" indicates that specific IC50 values were not available in the reviewed sources under comparable conditions.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed protocols for key experiments are provided below.
In Vitro α-Glucosidase Inhibition Assay
This assay is a fundamental method for determining the inhibitory activity of a compound against a specific α-glucosidase enzyme.
Principle: The assay measures the amount of p-nitrophenol (pNP) released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase. The absorbance of the yellow-colored pNP is directly proportional to the enzyme activity. The reduction in absorbance in the presence of an inhibitor indicates the degree of inhibition.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Synthetic this compound
-
Phosphate (B84403) buffer (50 mM, pH 6.8)
-
Sodium carbonate (Na2CO3) solution (0.1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of synthetic this compound in the appropriate solvent (e.g., water or DMSO).
-
In a 96-well plate, add 50 µL of phosphate buffer to each well.
-
Add 10 µL of various concentrations of synthetic this compound to the test wells. For the control wells, add 10 µL of the solvent.
-
Add 20 µL of the α-glucosidase solution (0.5 U/mL) to all wells and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG solution (5 mM) to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M Na2CO3 solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Glycoprotein (B1211001) Processing Assay
This assay evaluates the effect of this compound on the processing of N-linked glycans in cultured cells.
Principle: Cells are treated with the inhibitor and metabolically labeled with a radioactive sugar precursor (e.g., [3H]-mannose). The glycoproteins are then isolated, and the structure of their N-linked oligosaccharides is analyzed. Inhibition of glucosidase I by this compound results in the accumulation of glycoproteins with unprocessed, high-mannose oligosaccharides (Glc3Man7-9GlcNAc2).[1] This can be detected by a shift in the molecular weight of the glycoprotein on SDS-PAGE and by susceptibility to digestion with Endoglycosidase H (Endo H), which specifically cleaves high-mannose and hybrid N-glycans.
Materials:
-
Cultured cells (e.g., MDCK, HeLa)
-
Complete cell culture medium
-
Synthetic this compound
-
[3H]-mannose
-
Lysis buffer (e.g., RIPA buffer)
-
Endoglycosidase H (Endo H)
-
SDS-PAGE equipment and reagents
-
Fluorography reagents
Procedure:
-
Culture the cells to approximately 80% confluency.
-
Pre-incubate the cells with various concentrations of synthetic this compound in complete medium for 1-2 hours.
-
Metabolically label the cells by incubating them in a medium containing [3H]-mannose and the inhibitor for a defined period (e.g., 4-6 hours).
-
Wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Immunoprecipitate the glycoprotein of interest (if a specific antibody is available) or analyze the total cell lysate.
-
For Endo H digestion, treat a portion of the lysate with Endo H according to the manufacturer's instructions.
-
Separate the proteins by SDS-PAGE.
-
Visualize the radiolabeled glycoproteins by fluorography.
-
Analyze the gel for a shift in the molecular weight of the glycoprotein in the presence of this compound and its sensitivity to Endo H digestion. An increased molecular weight and sensitivity to Endo H in treated cells compared to untreated cells indicates inhibition of glycoprotein processing.[4][5]
Visualizing the Mechanism of Action
To better understand the biological context of this compound's activity, the following diagrams illustrate the N-linked glycosylation pathway and the experimental workflow for the cell-based assay.
Caption: N-linked glycosylation pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the cell-based glycoprotein processing assay.
References
- 1. Australine, a pyrrolizidine alkaloid that inhibits amyloglucosidase and glycoprotein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical Tools for Inhibiting Glycosylation - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The comparative pathology of the glycosidase inhibitors swainsonine, castanospermine, and calystegines A3, B2, and C1 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of N-linked glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of N-linked glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Australine Derivatives as Glycosidase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Australine (B55042) derivatives based on their structure-activity relationships (SAR) as glycosidase inhibitors. It includes quantitative data, detailed experimental protocols, and visualizations of key concepts to facilitate understanding and future research in this area.
Australine, a polyhydroxylated pyrrolizidine (B1209537) alkaloid originally isolated from the seeds of the Australian tree Castanospermum australe, is a known inhibitor of glycosidases, particularly α-glucosidases.[1] Its unique structure has inspired the synthesis of various derivatives to explore and enhance its inhibitory activity. This guide delves into the SAR of these derivatives, providing a comparative analysis of their performance.
Comparative Analysis of Inhibitory Activity
The inhibitory potential of Australine and its derivatives is primarily assessed against various glycosidases. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify and compare their efficacy. The following table summarizes the available data on the inhibitory activities of selected Australine derivatives.
| Compound | Glycosidase Target | IC50 (µM) | Source |
| Australine | Amyloglucosidase | 5.8 | [1] |
| Australine | Glucosidase I | - | [1] |
| 7-epi-Australine | A. niger α-glucosidase | - | [2] |
| 7-fluoro-Australine | A. niger α-glucosidase | - | [2] |
| 7-fluoro-7-epi-Australine | A. niger α-glucosidase | - | [2] |
Note: Specific IC50 values for some derivatives against A. niger α-glucosidase were not explicitly provided in the initial search results, but the study indicated that fluorination at the C-7 position enhanced inhibition.[2]
The available data, although limited, suggests that modifications to the Australine scaffold can significantly impact its inhibitory activity. The stereochemistry at the C-7 position and the substitution of the hydroxyl group with fluorine are key determinants of potency against α-glucosidase.[2]
Structure-Activity Relationship Insights
The core principle behind the inhibitory action of Australine and its analogues lies in their structural mimicry of the transition state of the glycosidic bond cleavage catalyzed by glycosidases.[3][4] The protonated nitrogen atom in the pyrrolizidine ring at physiological pH mimics the oxocarbenium ion-like transition state, leading to competitive inhibition.[3]
Key structural features influencing the inhibitory activity of Australine derivatives include:
-
Hydroxylation Pattern: The number and stereochemistry of hydroxyl groups are critical for binding to the active site of the target glycosidase.
-
Modifications at C-7: As demonstrated by fluorinated derivatives, substitution at the C-7 position can enhance inhibitory activity.[2] This suggests that this position is a key area for further modification to improve potency and selectivity.
-
Ring Structure: The pyrrolizidine ring system serves as the core scaffold that mimics the pyranose ring of the natural substrate.
Experimental Protocols
The evaluation of Australine derivatives as glycosidase inhibitors relies on standardized in vitro assays. The most common method is the α-glucosidase inhibition assay using a chromogenic substrate.
In Vitro α-Glucosidase Inhibition Assay
This spectrophotometric assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase.[5][6]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Potassium phosphate (B84403) buffer (pH 6.8)
-
Test compounds (Australine derivatives)
-
Positive control (e.g., Acarbose)
-
Sodium carbonate (Na2CO3) solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Assay Protocol:
-
Add the test compound solution or buffer (for control) to the wells of a 96-well plate.[5]
-
Add the α-glucosidase solution to each well and pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).[5]
-
Initiate the reaction by adding the pNPG solution to each well.[5]
-
Incubate the plate at 37°C for a specific duration (e.g., 20 minutes).[5]
-
Stop the reaction by adding a sodium carbonate solution.[5]
-
Measure the absorbance of each well at a specific wavelength (e.g., 405 nm) using a microplate reader.[5]
-
-
Calculation of Inhibition:
-
The percentage of α-glucosidase inhibition is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with the test inhibitor.[5]
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5]
-
Visualizing the Mechanism and Workflow
To better understand the concepts discussed, the following diagrams illustrate the mechanism of glycosidase inhibition and the experimental workflow.
Caption: Mechanism of competitive inhibition by Australine derivatives.
Caption: Workflow for the in vitro α-glucosidase inhibition assay.
Conclusion and Future Directions
The study of Australine and its derivatives continues to be a promising area for the discovery of novel glycosidase inhibitors. The structure-activity relationships explored so far highlight the importance of the pyrrolizidine core and the stereochemistry of hydroxyl groups. Future research should focus on synthesizing a broader range of derivatives with modifications at various positions to build a more comprehensive SAR model. This will enable the rational design of more potent and selective glycosidase inhibitors for potential therapeutic applications.
References
- 1. Australine, a pyrrolizidine alkaloid that inhibits amyloglucosidase and glycoprotein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and glycosidase inhibition of australine and its fluorinated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel class of glycosidase inhibitors: structures related to australine, lentiginosine, salacinol and swainsonine [summit.sfu.ca]
- 4. [Sugar analog inhibitors for glycosidases, tools for the elucidation of enzymatic hydrolysis of glycosides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 3.6. α-Glucosidase Inhibiting Assay [bio-protocol.org]
A Head-to-Head Comparison of Australine and Other Iminosugar Inhibitors for Glycosidase-Targeted Research and Drug Development
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of Australine and other prominent iminosugar inhibitors. We delve into their inhibitory activities, mechanisms of action, and the experimental protocols essential for their evaluation.
Iminosugars are a class of carbohydrate mimics where the endocyclic oxygen atom is replaced by a nitrogen atom. This structural alteration allows them to competitively inhibit glycosidases, enzymes crucial for carbohydrate metabolism and glycoprotein (B1211001) processing. Their potential as therapeutic agents for a range of diseases, including viral infections, cancer, and lysosomal storage disorders, has made them a focal point of intensive research.
Australine, a polyhydroxylated pyrrolizidine (B1209537) alkaloid, has emerged as a potent inhibitor of specific glycosidases. This guide offers a side-by-side comparison of Australine with other well-characterized iminosugar inhibitors, namely Castanospermine, Swainsonine, and Deoxynojirimycin (DNJ) derivatives, supported by quantitative data and detailed experimental methodologies.
Quantitative Comparison of Iminosugar Inhibitors
The inhibitory potency of iminosugars is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following tables summarize the reported IC50 values for Australine and other iminosugar inhibitors against various glycosidases. It is important to note that IC50 values can vary depending on the enzyme source, substrate, and assay conditions.
| Inhibitor | Enzyme | Enzyme Source | Substrate | IC50 (µM) | Reference |
| Australine | α-Glucosidase (Amyloglucosidase) | Aspergillus niger | p-Nitrophenyl-α-D-glucopyranoside | 5.8 | |
| Australine | Glucosidase I | Pig liver | [³H]Glc₂Man₉GlcNAc₂ | ~50 | |
| Castanospermine | α-Glucosidase | Rice | Starch | 0.1 | |
| Castanospermine | Glucosidase I | Pig liver | [³H]Glc₂Man₉GlcNAc₂ | < 1 | |
| Deoxynojirimycin (DNJ) | α-Glucosidase | Yeast | p-Nitrophenyl-α-D-glucopyranoside | 222.4 | |
| N-Butyl-DNJ (Miglustat) | α-Glucosidase | Human lysosomal | 4-Methylumbelliferyl-α-D-glucopyranoside | 50 | |
| N-Hydroxyethyl-DNJ (Miglitol) | α-Glucosidase | Rat intestine | Sucrose | 1.3 | |
| Voglibose | α-Glucosidase | Rat intestine | Sucrose | 0.07 |
| Inhibitor | Enzyme | Enzyme Source | Substrate | IC50 (µM) | Reference |
| Australine | β-Glucosidase | Almond | p-Nitrophenyl-β-D-glucopyranoside | > 1000 | |
| Australine | α-Mannosidase | Jack bean | p-Nitrophenyl-α-D-mannopyranoside | > 1000 | |
| Australine | β-Mannosidase | Snail | p-Nitrophenyl-β-D-mannopyranoside | > 1000 | |
| Castanospermine | β-Glucosidase | Almond | p-Nitrophenyl-β-D-glucopyranoside | 2.5 | |
| Swainsonine | α-Mannosidase II | Rat liver Golgi | [³H]Man₉GlcNAc₂ | 0.1-1.0 |
Mechanism of Action: Targeting Glycoprotein Processing
The primary mechanism by which many iminosugar inhibitors exert their antiviral and anticancer effects is through the inhibition of N-linked glycoprotein processing in the endoplasmic reticulum (ER). This pathway is essential for the correct folding of many viral and cellular glycoproteins.
Figure 1: N-Linked Glycoprotein Processing Pathway and Points of Inhibition by Iminosugars. This diagram illustrates the initial steps of N-linked glycoprotein processing in the endoplasmic reticulum. Australine, Castanospermine, and Deoxynojirimycin (DNJ) derivatives inhibit Glucosidase I and/or II, leading to the accumulation of improperly folded glycoproteins, which are often targeted for degradation.
Swainsonine, in contrast, acts later in the Golgi apparatus, inhibiting α-mannosidase II, an enzyme involved in the conversion of high-mannose to complex-type N-glycans. This leads to the accumulation of hybrid-type oligosaccharides on glycoproteins.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of inhibitor characterization. Below are detailed methodologies for key assays used to evaluate iminosugar inhibitors.
α-Glucosidase Inhibition Assay (using p-Nitrophenyl-α-D-glucopyranoside)
This colorimetric assay is a standard method for determining the inhibitory activity of compounds against α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Sodium phosphate (B84403) buffer (100 mM, pH 6.8)
-
Test inhibitor (e.g., Australine)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of α-glucosidase in phosphate buffer.
-
Prepare a stock solution of pNPG in phosphate buffer.
-
Prepare a series of dilutions of the test inhibitor in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of phosphate buffer to the blank wells.
-
Add 50 µL of the test inhibitor dilutions to the test wells.
-
Add 50 µL of phosphate buffer to the control wells.
-
Add 25 µL of the α-glucosidase solution to all wells except the blank wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation and Measurement:
-
Add 25 µL of the pNPG solution to all wells to start the reaction.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Absorbance of test well - Absorbance of blank) / (Absorbance of control - Absorbance of blank)] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Figure 2: General Experimental Workflow for an Enzyme Inhibition Assay. This flowchart outlines the key steps involved in a typical in vitro enzyme inhibition assay, from reagent preparation to data analysis.
Cellular Glycoprotein Processing Inhibition Assay
This assay assesses the ability of an inhibitor to interfere with the processing of N-linked glycans on glycoproteins within a cellular context.
Materials:
-
Cell line (e.g., MDCK, CHO)
-
Cell culture medium
-
[³⁵S]methionine or [³H]mannose
-
Lysis buffer (e.g., RIPA buffer)
-
Antibody specific to a glycoprotein of interest
-
Protein A/G-agarose beads
-
Endoglycosidase H (Endo H)
-
SDS-PAGE gels and electrophoresis apparatus
-
Autoradiography or phosphorimaging system
Procedure:
-
Cell Culture and Inhibitor Treatment:
-
Culture the chosen cell line to near confluency.
-
Pre-incubate the cells with various concentrations of the test inhibitor (e.g., Australine) for 1-2 hours.
-
-
Radiolabeling:
-
Pulse-label the cells with [³⁵S]methionine or [³H]mannose in the presence of the inhibitor for a defined period (e.g., 30 minutes).
-
Chase with complete medium containing an excess of unlabeled methionine or mannose for various time points.
-
-
Cell Lysis and Immunoprecipitation:
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Immunoprecipitate the glycoprotein of interest from the lysates using a specific antibody and Protein A/G-agarose beads.
-
-
Endoglycosidase H Digestion:
-
Wash the immunoprecipitated beads extensively.
-
Elute the glycoprotein from the beads.
-
Divide the eluate into two aliquots. Treat one aliquot with Endo H and leave the other untreated as a control.
-
-
SDS-PAGE and Autoradiography:
-
Analyze the treated and untreated samples by SDS-PAGE.
-
Visualize the radiolabeled glycoproteins by autoradiography or phosphorimaging.
-
-
Data Analysis:
-
Inhibition of glycoprotein processing is indicated by a shift in the molecular weight of the glycoprotein upon Endo H treatment. Unprocessed, high-mannose glycans are sensitive to Endo H cleavage, resulting in a faster-migrating band on the gel. Processed, complex-type glycans are resistant to Endo H. The accumulation of Endo H-sensitive forms in the presence of the inhibitor demonstrates its effect on glycoprotein processing.
-
Conclusion
Australine is a potent and specific inhibitor of α-glucosidases, particularly amyloglucosidase and glucosidase I. Its inhibitory profile distinguishes it from other iminosugars like Castanospermine, which has a broader spectrum of activity against both α- and β-glucosidases, and Swainsonine, which targets α-mannosidase II. The choice of iminosugar inhibitor for research or therapeutic development will depend on the specific glycosidase target and the desired biological outcome. The experimental protocols provided in this guide offer a robust framework for the comparative evaluation of these valuable compounds. As research into the therapeutic potential of iminosugars continues, a thorough understanding of their comparative activities and mechanisms of action will be crucial for advancing the field.
Differential Inhibition of Glucosidase I and II by Australine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory effects of Australine on glucosidase I and glucosidase II, two key enzymes in the N-linked glycosylation pathway. Understanding the differential inhibition of these enzymes is crucial for the development of targeted therapeutic agents for various diseases, including viral infections and cancer.
Introduction to Australine and its Target Enzymes
Australine is a polyhydroxylated pyrrolizidine (B1209537) alkaloid originally isolated from the seeds of the Australian tree Castanospermum australe. It belongs to a class of compounds known as iminosugars, which are potent inhibitors of various glycosidases. Glucosidase I and II are resident enzymes of the endoplasmic reticulum that play a critical role in the quality control of glycoprotein (B1211001) folding by sequentially trimming glucose residues from newly synthesized N-linked glycans. Inhibition of these enzymes can lead to the accumulation of misfolded glycoproteins, a mechanism that can be exploited for therapeutic purposes.
Comparative Inhibitory Activity
Experimental evidence demonstrates that Australine exhibits a significant differential in its inhibitory activity towards glucosidase I and glucosidase II. Australine is a potent inhibitor of glucosidase I while showing only slight activity against glucosidase II[1]. This selectivity distinguishes it from other glucosidase inhibitors like castanospermine, which inhibits both enzymes.
While specific IC50 or Ki values for the inhibition of purified glucosidase I and II by Australine are not consistently reported across the literature, one study noted 50% inhibition of amyloglucosidase, a related α-glucosidase, at a concentration of 5.8 µM[1]. It is important to note that amyloglucosidase is not identical to the glycoprotein processing glucosidases I and II, and therefore this value should be interpreted with caution.
A qualitative comparison has been made between Australine and Castanospermine, another well-known glucosidase inhibitor. To achieve a similar degree of inhibition, a significantly higher concentration of Australine (500 µg/mL) was required compared to Castanospermine (10 µg/mL) in one reported instance; however, the specific enzyme and experimental conditions for this comparison are not clearly defined, and the high concentration of Australine suggests a possible typographical error in the original report.
Table 1: Summary of Australine's Inhibitory Activity
| Enzyme | Inhibitory Potency | IC50 / Ki Value | Reference |
| Glucosidase I | Potent inhibitor | Not explicitly reported | [1] |
| Glucosidase II | Weak inhibitor | Not explicitly reported | [1] |
| Amyloglucosidase | Good inhibitor | 5.8 µM (for 50% inhibition) | [1] |
The N-Linked Glycosylation Pathway and the Role of Glucosidase I & II
The N-linked glycosylation pathway is a fundamental process for the proper folding and function of many proteins. The pathway begins in the endoplasmic reticulum with the transfer of a pre-assembled oligosaccharide (Glc3Man9GlcNAc2) to nascent polypeptide chains. Glucosidase I and II then sequentially remove the three terminal glucose residues. This deglucosylation process is a critical checkpoint in the calnexin/calreticulin cycle, which ensures that only correctly folded glycoproteins are transported to the Golgi apparatus for further processing.
Experimental Protocols
The following provides a general framework for an in vitro assay to determine the differential inhibition of glucosidase I and II. Specific conditions may need to be optimized based on the source of the enzymes and the specific research question.
Materials
-
Purified glucosidase I and glucosidase II
-
Australine
-
Appropriate buffer (e.g., phosphate (B84403) or MES buffer, pH 6.5-7.0)
-
Substrate:
-
For Glucosidase I: [14C]Glc3Man9GlcNAc2
-
For Glucosidase II: [14C]Glc2Man9GlcNAc2 or p-nitrophenyl-α-D-glucopyranoside (pNPG) for a colorimetric assay
-
-
Scintillation cocktail and counter (for radiolabeled substrates)
-
Spectrophotometer (for colorimetric assays)
-
96-well microplates
Assay Workflow
Detailed Steps:
-
Enzyme and Inhibitor Preparation:
-
Dilute purified glucosidase I or II to the desired concentration in the assay buffer.
-
Prepare a stock solution of Australine and perform serial dilutions to obtain a range of concentrations.
-
-
Assay Setup:
-
In a 96-well microplate, add the assay buffer, the enzyme solution, and the different concentrations of Australine.
-
Include control wells with no inhibitor (100% enzyme activity) and no enzyme (background).
-
Pre-incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the substrate to all wells.
-
Incubate the plate at 37°C for a specific time, ensuring the reaction remains in the linear range.
-
-
Reaction Termination and Detection:
-
Stop the reaction. For radiolabeled substrates, this can be achieved by adding a stop solution and separating the product from the unreacted substrate. For the pNPG assay, the reaction is typically stopped by adding a high pH solution (e.g., sodium carbonate), which also enhances the color of the p-nitrophenol product.
-
Measure the amount of product formed using a scintillation counter or a spectrophotometer at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each Australine concentration relative to the control without inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Conclusion
Australine demonstrates a notable differential inhibition profile, potently targeting glucosidase I while having minimal effect on glucosidase II. This selectivity makes it a valuable research tool for dissecting the specific roles of these two enzymes in glycoprotein processing and a potential lead compound for the development of targeted therapeutics. Further studies are warranted to precisely quantify the inhibitory constants (IC50 and Ki) of Australine against purified glucosidase I and II and to explore its therapeutic potential in relevant disease models.
References
A Comparative Guide to Alternatives for Australine Hydrochloride in Glycosidase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative compounds to Australine hydrochloride for the inhibition of glycosidase enzymes. The information presented is intended to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs, based on potency, specificity, and mechanism of action. The data and protocols compiled herein are derived from various scientific publications.
Introduction to Glycosidase Inhibition
Glycosidases are a broad family of enzymes responsible for the hydrolysis of glycosidic bonds in carbohydrates. Their inhibition is a critical area of research with therapeutic applications in a wide range of diseases, including diabetes, viral infections, and lysosomal storage disorders. This compound is a known inhibitor of α-glucosidase, particularly glucosidase I, which is involved in the N-linked glycosylation pathway. However, a variety of other compounds offer different inhibitory profiles that may be more suitable for specific research applications. This guide explores the most common and effective alternatives.
Comparison of Alternative Glycosidase Inhibitors
Several classes of compounds have been identified as potent glycosidase inhibitors. The most prominent alternatives to this compound include other alkaloids like Castanospermine, imino sugars such as 1-Deoxynojirimycin (DNJ) and its derivatives, and pseudo-oligosaccharides like Acarbose (B1664774) and Voglibose. Each of these compounds exhibits distinct inhibitory characteristics.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for selected glycosidase inhibitors against various glycosidases. It is important to note that these values are compiled from different studies, and direct comparison may be limited due to variations in experimental conditions such as enzyme source, substrate, pH, and temperature.
| Compound | Target Enzyme | Enzyme Source | IC50 | Ki | Reference(s) |
| This compound | α-Glucosidase I | Not specified | Potent inhibitor | - | [1] |
| Amyloglucosidase | Not specified | 5.8 µM | - | ||
| Castanospermine | α-Glucosidase I | Porcine kidney | 0.02 µg/mL | - | [2] |
| α-Glucosidase | HIV-infected H9 cells | 254 µM | - | [3] | |
| Sucrase | Purified enzyme | - | 2.6 nM | [4] | |
| Intestinal sucrase | In vitro | Competitive inhibitor | - | [5] | |
| Intestinal maltase | In vitro | Noncompetitive inhibitor | - | [5] | |
| 1-Deoxynojirimycin (DNJ) | α-Glucosidase | Saccharomyces cerevisiae | 8.15 ± 0.12 µM | - | [6] |
| α-Glucosidase I & II | Not specified | Potent inhibitor | - | ||
| N-Butyl-DNJ (Miglustat) | GBA1 | - | 34 µM | ||
| N-Nonyl-DNJ | Acid α-glucosidase | 0.42 µM | - | [7] | |
| Acarbose | α-Glucosidase | Saccharomyces cerevisiae | 822.0 ± 1.5 µM | - | [8] |
| α-Glucosidase | Not specified | 50.58 ± 0.25 µM | - | [9] | |
| α-Glucosidase | Not specified | 93.63 µM | - | [9] | |
| α-Amylase | Not specified | 0.258 ± 0.017 mg/ml | - | [10] | |
| Voglibose | α-Glucosidase | Not specified | Potent inhibitor | - | |
| Miglitol | Sucrase | Not specified | 6 times more potent than acarbose | - | [3] |
Disclaimer: The IC50 and Ki values presented in this table are compiled from various sources and may not be directly comparable due to differences in experimental methodologies.
Signaling Pathway Inhibition: N-Linked Glycosylation
Many of the discussed inhibitors, including Australine, Castanospermine, and 1-Deoxynojirimycin, exert their effects by disrupting the N-linked glycosylation pathway in the endoplasmic reticulum (ER). This pathway is crucial for the proper folding and function of many glycoproteins, including viral envelope proteins. Inhibition of key enzymes like glucosidase I and II leads to the accumulation of improperly folded glycoproteins, which can trigger the unfolded protein response (UPR) and subsequent cellular stress.
Experimental Protocols
In Vitro α-Glucosidase Inhibition Assay
This protocol describes a common method for determining the inhibitory activity of a compound against α-glucosidase from Saccharomyces cerevisiae using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Test compound (inhibitor)
-
Acarbose (positive control)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 6.8)
-
Sodium carbonate (Na2CO3, 0.1 M)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 0.1 M potassium phosphate buffer (pH 6.8).
-
Dissolve α-glucosidase in the phosphate buffer to a final concentration of 0.5 U/mL. Prepare this solution fresh before each experiment.
-
Dissolve pNPG in the phosphate buffer to a final concentration of 1 mM.
-
Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in phosphate buffer to obtain a range of desired concentrations. The final DMSO concentration in the reaction mixture should not exceed 1%.
-
Prepare a stock solution of acarbose in DMSO and dilute with phosphate buffer to be used as a positive control.
-
Prepare a 0.1 M sodium carbonate solution to stop the reaction.
-
-
Assay Protocol (96-well plate):
-
Add 50 µL of the test compound solution at various concentrations to the wells of a 96-well microplate.
-
For the positive control, add 50 µL of the acarbose solution.
-
For the negative control (100% enzyme activity), add 50 µL of phosphate buffer (containing the same percentage of DMSO as the test compound solutions).
-
Add 50 µL of the α-glucosidase solution (0.5 U/mL) to each well.
-
Pre-incubate the plate at 37°C for 5 minutes.[6]
-
Initiate the enzymatic reaction by adding 50 µL of the pNPG solution (1 mM) to all wells.
-
Incubate the plate at 37°C for 30 minutes.[6]
-
Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution to all wells.
-
Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.[6]
-
-
Calculation of Inhibition:
-
The percentage of α-glucosidase inhibition is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where:
-
A_control is the absorbance of the negative control (enzyme + buffer + pNPG).
-
A_sample is the absorbance of the sample (enzyme + test compound + pNPG).
-
-
The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the test compound and fitting the data to a dose-response curve.
-
Conclusion
The selection of a glycosidase inhibitor is highly dependent on the specific research question and experimental system. While this compound is a valuable tool, particularly for studying glucosidase I, other compounds offer a broader or more specific range of activities. Castanospermine is a potent inhibitor of both glucosidases I and II. 1-Deoxynojirimycin and its derivatives, such as Miglitol, have found clinical use and offer a range of potencies and specificities. Acarbose and Voglibose are clinically relevant inhibitors of α-glucosidases in the context of diabetes management. This guide provides a starting point for researchers to compare these alternatives and select the most suitable compound for their studies on glycosidase function and inhibition. It is always recommended to consult the primary literature for detailed experimental conditions when comparing inhibitory potencies.
References
- 1. abcam.com [abcam.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. In vitro α-glucosidase inhibitory assay [protocols.io]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 9. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Australine Hydrochloride: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of australine (B55042) hydrochloride, ensuring the safety of laboratory personnel and environmental compliance.
Immediate Safety and Handling Precautions
Before beginning any procedure involving australine hydrochloride, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against accidental exposure.
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Wear tightly fitting safety goggles with side-shields. |
| Skin Protection | Wear a lab coat and chemical-resistant gloves (e.g., nitrile). |
| Respiratory Protection | If there is a risk of generating dust or aerosols, use a full-face respirator. |
In the event of accidental exposure, follow these first-aid measures immediately:
-
Inhalation: Move the individual to fresh air.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse eyes with pure water for at least 15 minutes.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.
Seek medical attention immediately following any exposure.
Step-by-Step Disposal Protocol
The disposal of this compound and its associated waste must be managed through your institution's hazardous waste program. Never dispose of this chemical down the drain or in regular trash.
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound waste, including contaminated personal protective equipment (gloves, etc.) and absorbent materials from spill cleanups, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS office.
-
Sharps: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.[1]
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date the waste was first added to the container.
-
Ensure the name of the principal investigator or laboratory contact is on the label.
-
-
Waste Storage:
-
Store hazardous waste containers in a designated and secure area, away from general laboratory traffic.
-
Ensure that the storage area is well-ventilated.
-
Do not store incompatible chemicals together. While specific incompatibility data for this compound is limited, as a general rule, keep it separate from strong oxidizing agents and strong bases.
-
-
Arranging for Disposal:
-
Once the waste container is full or ready for pickup, contact your institution's EHS office or the designated chemical safety officer to arrange for collection and disposal.
-
Follow all institutional procedures for waste pickup requests.
-
Spill and Decontamination Procedures
In the event of a spill, prompt and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the necessary protective equipment.
-
Contain the Spill:
-
For solid spills, carefully cover the material with a damp paper towel to avoid generating dust.
-
For liquid spills, use an inert absorbent material such as vermiculite (B1170534) or sand to contain the spill.
-
-
Clean the Area:
-
Carefully scoop the contained material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable laboratory disinfectant or a 70% ethanol (B145695) solution.
-
All materials used for cleanup (absorbent, paper towels, gloves, etc.) must be disposed of as hazardous waste.
-
Empty Container Disposal
Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.
-
Triple Rinse: Rinse the empty container with a suitable solvent (e.g., water or ethanol) at least three times.
-
Collect Rinsate: The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous liquid waste.
-
Deface Label: Completely remove or deface the original product label.
-
Final Disposal: Once decontaminated, the container can typically be disposed of in the regular laboratory glass or plastic recycling, in accordance with institutional policies.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for any chemical before handling. Your institution's Environmental Health and Safety (EHS) office is the primary resource for all questions regarding chemical safety and waste disposal.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Australine hydrochloride
Essential Safety and Handling Guide for Australine Hydrochloride
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like this compound. This guide provides a comprehensive operational plan for the safe handling and disposal of this compound, grounded in established safety protocols. By adhering to these procedures, you can minimize risks and maintain a secure research environment.
Hazard Identification and Personal Protective Equipment
This compound is a chemical that requires careful handling due to its potential health effects. It is known to cause skin and eye irritation and may also lead to respiratory irritation.[1][2] The following table summarizes the key hazards.
| Hazard Type | Description |
| Skin Irritation | Causes skin irritation upon contact.[1][2][3] |
| Eye Irritation | Causes serious eye irritation.[1][2][3] |
| Respiratory Irritation | May cause respiratory irritation if inhaled.[1][2] |
To mitigate these risks, the use of appropriate Personal Protective Equipment (PPE) is mandatory. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Standard |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | Conforming to EN 166 (EU) or NIOSH (US).[4] |
| Skin Protection | Fire/flame resistant and impervious clothing. Nitrile gloves are a common choice for protection against chemical exposure. | Wear protective gloves and clothing.[3][5] |
| Respiratory Protection | A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced. | Use in a well-ventilated area. |
Operational Plan for Safe Handling and Disposal
This section details the step-by-step procedures for the safe handling of this compound, from receipt of the chemical to its final disposal.
Pre-Handling Preparations
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[4]
-
PPE Inspection: Before starting any work, inspect all PPE for signs of damage or wear. Ensure gloves are of the correct material and thickness for the duration of the task.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in good working order. Have a spill kit readily available.
Handling Procedures
-
Weighing and Aliquoting: When weighing the solid compound, do so in a fume hood to prevent the generation of dust.[4] Use appropriate tools to handle the substance and avoid direct contact.
-
Solution Preparation: When preparing solutions, slowly add the this compound to the solvent to avoid splashing.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3][5] Do not eat, drink, or smoke in the laboratory.
In Case of Exposure or Spill
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[3][4] If irritation persists, seek medical advice.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
-
Spill Cleanup: For small spills, use an inert absorbent material to contain the spill.[3] Wear appropriate PPE during cleanup. For large spills, evacuate the area and follow emergency procedures.
Storage
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[4]
-
Keep it away from incompatible materials. The specific incompatibilities were not detailed in the provided search results.
Disposal
-
Dispose of waste this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
Do not dispose of undiluted chemicals on-site.
-
For empty containers, it is recommended to break, crush, or puncture them and deliver them to an approved waste management facility.
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
By implementing this comprehensive safety and handling plan, laboratories can significantly reduce the risks associated with this compound, fostering a culture of safety and responsibility in research and development.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
